molecular formula C4H9N3O2 B178573 4-Hydrazino-4-oxobutanamide CAS No. 130673-36-8

4-Hydrazino-4-oxobutanamide

Cat. No.: B178573
CAS No.: 130673-36-8
M. Wt: 131.13 g/mol
InChI Key: NIVIWZQORMNQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazino-4-oxobutanamide serves as a versatile chemical building block in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel succinimide-based compounds. Its structure, featuring both a hydrazide and an amide functional group, makes it a valuable intermediate for constructing diverse molecular architectures. Recent scientific research has utilized this compound to create a series of 4-oxobutanamide derivatives, which were evaluated for their antiproliferative effects. These derivatives have shown promising antitumor activity in assays against several human cancer cell lines, including cervical carcinoma (HeLa), breast carcinoma (MDA-MB-231), and kidney carcinoma (A498) cells . The compound enables the exploration of new chemical space for developing highly effective and low-toxicity antitumor drug candidates, with some synthesized analogs demonstrating potent activity in both in vitro and in vivo models .

Properties

IUPAC Name

4-hydrazinyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVIWZQORMNQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362867
Record name 4-hydrazino-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130673-36-8
Record name 4-hydrazino-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydrazino-4-oxobutanamide: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-4-oxobutanamide, also known as succinamic acid hydrazide, is a small organic molecule featuring both an amide and a hydrazide functional group. This bifunctionality makes it an interesting building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive hydrazide group allows for a variety of chemical transformations, making it a versatile precursor for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, intended to support research and development efforts.

Chemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information, with many properties being computed or predicted.

PropertyValueSource
Molecular Formula C₄H₉N₃O₂--INVALID-LINK--[1]
Molecular Weight 131.13 g/mol --INVALID-LINK--[1]
CAS Number 130673-36-8--INVALID-LINK--[1]
Appearance Solid (predicted)General knowledge of similar small organic molecules
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solvents (predicted)General knowledge of small polar organic molecules
pKa Not available

Note: Due to the limited experimental data available for this specific compound, some properties are predicted based on its chemical structure and the known properties of similar compounds.

Synthesis

Synthesis succinamic_ester Succinamic acid ester reaction succinamic_ester->reaction hydrazine Hydrazine hydrate hydrazine->reaction product This compound reaction->product Solvent (e.g., Ethanol) Heat

A plausible synthetic route for this compound.
Experimental Protocol: General Synthesis of Acyl Hydrazides

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting succinamic acid ester in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the ester is typically between 2:1 and 5:1.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent and excess hydrazine hydrate are removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group. This makes it a versatile reagent for various chemical transformations.

Reaction with Carbonyl Compounds

One of the most common reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Hydrazone_Formation hydrazide This compound reaction hydrazide->reaction carbonyl Aldehyde or Ketone carbonyl->reaction hydrazone Corresponding Hydrazone reaction->hydrazone Acid catalyst - H₂O

General reaction of this compound with carbonyls.
Other Reactions

  • Acylation: The hydrazide can be acylated at the terminal nitrogen atom by reacting with acyl chlorides or anhydrides.

  • Sulfonylation: Similarly, it can react with sulfonyl chlorides to form N-sulfonylhydrazides.

  • Cyclization Reactions: The bifunctional nature of this compound allows it to be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, depending on the reaction partner.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader classes of hydrazides and their derivatives, particularly hydrazones, have been extensively studied and are known to exhibit a wide range of biological activities.

Derivatives of simple acyl hydrazides have been reported to possess various pharmacological properties, including:

  • Antimicrobial activity: Many hydrazone derivatives have shown efficacy against various bacterial and fungal strains.[2][3]

  • Anticancer activity: Some acylhydrazones have demonstrated cytotoxic effects against various cancer cell lines.[2][3]

  • Anti-inflammatory and analgesic activity: Certain hydrazide-hydrazone compounds have been investigated for their anti-inflammatory and pain-relieving properties.[2][3]

  • Anticonvulsant activity: The hydrazone moiety is a feature in some compounds with anticonvulsant properties.

It is important to note that these are general activities observed for the broader class of compounds. The specific biological profile of this compound remains to be determined through dedicated biological screening and mechanistic studies.

Conclusion

This compound is a chemical entity with potential for further exploration, particularly as a scaffold in drug discovery and development. While specific experimental data on its properties and biological activity are scarce, its chemical structure suggests a versatile reactivity profile centered around the hydrazide functional group. This guide provides a foundational understanding of its chemistry and highlights the need for further experimental investigation to unlock its full potential. Researchers are encouraged to use the provided general protocols as a starting point for their studies and to contribute to the body of knowledge on this interesting molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydrazino-4-oxobutanamide, also known as succinic acid dihydrazide. It details a common and efficient synthesis protocol, outlines key characterization techniques with expected data, and discusses its significance as a versatile building block in medicinal chemistry and material science. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound (succinic acid dihydrazide) is a valuable bifunctional molecule with the chemical formula C₄H₁₀N₄O₂. Its structure, featuring two hydrazide moieties flanking a flexible four-carbon chain, makes it an important precursor in the synthesis of a wide array of heterocyclic compounds and polymers.[1][2] In the pharmaceutical industry, it serves as a crucial intermediate for developing novel therapeutic agents, including anti-inflammatory and anti-tumor drugs.[1] Furthermore, its application extends to agriculture as an intermediate for herbicides and fungicides, and to polymer science as a crosslinking agent.[1]

Synthesis of this compound

A prevalent and high-yielding method for the synthesis of this compound involves the hydrazinolysis of a dialkyl succinate, such as diethyl succinate or dimethyl succinate, with hydrazine hydrate.[3]

Experimental Protocol: Hydrazinolysis of Diethyl Succinate

This protocol describes the synthesis of this compound from diethyl succinate and hydrazine hydrate in a methanol solvent.

Materials:

  • Diethyl succinate

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl succinate in methanol.

  • To this solution, add hydrazine hydrate in a molar excess (typically a 2:1 to 2.5:1 molar ratio of hydrazine hydrate to diethyl succinate).

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the product.

  • If precipitation is not substantial, the volume of methanol can be reduced using a rotary evaporator.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol or deionized water to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

A representative workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product diethyl_succinate Diethyl Succinate mixing Mixing diethyl_succinate->mixing hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->mixing methanol Methanol (Solvent) methanol->mixing reflux Reflux (4-8h) mixing->reflux cooling Cooling & Precipitation reflux->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying final_product This compound drying->final_product

Synthesis Workflow for this compound

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₄O₂[1][4]
Molecular Weight 146.15 g/mol [1][4]
Appearance White to off-white crystalline powder[1][5]
Melting Point 170-171 °C[4]
Solubility Soluble in water[3][4]
Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of this compound.

3.2.1. Infrared (IR) Spectroscopy

  • Protocol: An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the dried sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Expected Peaks:

    • N-H stretching: Broad peaks in the region of 3200-3400 cm⁻¹ corresponding to the hydrazide N-H bonds.

    • C=O stretching: A strong absorption peak around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

    • C-H stretching: Peaks in the range of 2850-3000 cm⁻¹ from the methylene groups.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆), due to its good solubility for this compound.

  • Expected ¹H NMR Shifts (in DMSO-d₆):

    • -NH₂: A broad singlet around δ 4.2 ppm.

    • -CH₂-CH₂-: A singlet at approximately δ 2.3 ppm.

    • -CONH-: A broad singlet around δ 9.0 ppm.

  • Expected ¹³C NMR Shifts (in DMSO-d₆):

    • -CH₂-CH₂-: A signal around δ 29.5 ppm.

    • -C=O: A signal in the region of δ 170.0 ppm.

3.2.3. Mass Spectrometry (MS)

  • Protocol: Mass spectral data can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected m/z: The molecular ion peak [M]+ would be observed at approximately m/z 146. The fragmentation pattern would show characteristic losses corresponding to the hydrazide and succinyl moieties.

Applications in Drug Development: A Case Study with DPP-IV Inhibitors

Derivatives of this compound have been investigated for various therapeutic applications. One notable example is their use in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6] DPP-IV is an enzyme that deactivates incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

The diagram below illustrates a simplified signaling pathway related to the action of DPP-IV and its inhibition.

DPP_IV_Pathway cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_dppiv DPP-IV Action cluster_outcome Physiological Outcome food Food Intake glp1_gip GLP-1 & GIP Release food->glp1_gip stimulates insulin Increased Insulin Secretion glp1_gip->insulin enhances glucagon Decreased Glucagon Secretion glp1_gip->glucagon suppresses dpp_iv DPP-IV Enzyme glp1_gip->dpp_iv target for glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control contributes to inactivation Inactivation of GLP-1 & GIP dpp_iv->inactivation causes dpp_iv_inhibitor DPP-IV Inhibitor (Derived from Succinic Acid Dihydrazide Scaffold) dpp_iv_inhibitor->dpp_iv blocks

Simplified Signaling Pathway of DPP-IV Inhibition

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. The straightforward synthesis via hydrazinolysis of dialkyl succinates, combined with well-defined characterization parameters, makes it a valuable component in the toolkit of synthetic chemists. Its utility as a scaffold for the development of bioactive molecules, such as DPP-IV inhibitors, underscores its importance in medicinal chemistry and drug discovery. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important compound.

References

4-Hydrazino-4-oxobutanamide reaction with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of 4-Hydrazino-4-oxobutanamide with Aldehydes and Ketones

Executive Summary

The reaction between hydrazides and carbonyl compounds such as aldehydes and ketones is a cornerstone of synthetic chemistry, yielding versatile hydrazone derivatives. This technical guide focuses on the reaction of this compound, more commonly known as succinic dihydrazide, with various aldehydes and ketones. This condensation reaction produces a class of compounds known as succinyl dihydrazones, which have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, quantitative data from key studies, and a discussion of the applications of the resulting products for researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. They are formed via the condensation of a hydrazine derivative with an aldehyde or a ketone. The resulting azomethine group (-C=N-) is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

This compound, or succinic dihydrazide, is a symmetrical molecule featuring two hydrazide functional groups. This structure allows it to react with two equivalents of an aldehyde or ketone, creating a dimeric hydrazone scaffold. This modularity enables the synthesis of a diverse library of compounds from a single, simple starting material. The resulting succinyl dihydrazones have been investigated for their potential as antibacterial and anticancer agents, making this reaction highly relevant for drug discovery and development.[3][4]

Core Reaction Mechanism

The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction is typically catalyzed by a small amount of acid.[5]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often preceded by the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[6] This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (H₂O). The elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[6][7]

Caption: Acid-catalyzed mechanism for hydrazone formation.

Synthesis and Experimental Data

The synthesis of succinyl dihydrazones is generally straightforward, involving the condensation of succinic dihydrazide with two molar equivalents of an appropriate aldehyde or ketone. The reaction is typically performed under reflux in an alcoholic solvent, often with an acid catalyst. Various synthetic approaches have been explored, including conventional solution-based methods, mechanochemical grinding, and solid-state melt reactions.[8]

The following table summarizes quantitative data from the synthesis of a series of aryl-functionalized succinyl dihydrazones via the condensation of succinic dihydrazide with various ortho-hydroxybenzaldehydes.

Aldehyde ReactantProduct DesignationSolventCatalystTime (h)Yield (%)M.p. (°C)Reference
SalicylaldehydeH₄L¹Methanol-482275-277[3]
2,3-DihydroxybenzaldehydeH₄L²Methanol-475280-282[3]
2,4-DihydroxybenzaldehydeH₄L³Methanol-485291-293[3]
2-Hydroxy-1-naphthaldehydeH₄L⁴Methanol-488>300[3]

Table 1: Summary of quantitative data for the synthesis of succinyl dihydrazones.[3]

Detailed Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of succinyl dihydrazones based on common laboratory practices.[3][9]

Objective: To synthesize a dihydrazone derivative from succinic dihydrazide and a selected aldehyde or ketone.

Materials:

  • Succinic dihydrazide (1.0 mmol)

  • Aldehyde or Ketone (2.0-2.2 mmol)

  • Methanol or Ethanol (25-50 mL)

  • Glacial Acetic Acid (catalyst, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Ice bath

experimental_workflow start Start step1 1. Combine Reactants Dissolve succinic dihydrazide (1 eq.) and aldehyde/ketone (2 eq.) in methanol in a round-bottom flask. start->step1 step2 2. Add Catalyst Add 2-3 drops of glacial acetic acid to the reaction mixture. step1->step2 step3 3. Reflux Heat the mixture to reflux with stirring for the specified time (e.g., 4 hours). step2->step3 step4 4. Cool & Precipitate Cool the reaction mixture to room temperature, then place in an ice bath to induce precipitation. step3->step4 step5 5. Isolate Product Collect the solid product by vacuum filtration. Wash with cold methanol. step4->step5 step6 6. Purify Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water). step5->step6 step7 7. Dry & Characterize Dry the purified solid product. Characterize using NMR, IR, and melting point analysis. step6->step7 end_node End step7->end_node

Caption: General experimental workflow for dihydrazone synthesis.

Procedure:

  • Preparation: To a solution of the selected aldehyde or ketone (2.0 mmol) in methanol (25 mL) in a round-bottom flask, add succinic dihydrazide (1.0 mmol, 0.146 g).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the stirred mixture.[9]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) if necessary.[3][9]

  • Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. To maximize precipitation, the mixture can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as a methanol-water mixture, to yield the pure dihydrazone.[9]

  • Analysis: Dry the purified crystals and determine the yield. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

Applications in Drug Development & Signaling Pathways

The hydrazone moiety is a critical component in many biologically active compounds. Succinyl dihydrazones, in particular, have been evaluated for their therapeutic potential.

Antibacterial Activity: A series of succinyl dihydrazones were tested for their in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Moraxella catarrhalis.[3][4] While the compounds were found to be non-cytotoxic against human cell lines (THP-1 and HepG2), some derivatives exhibited moderate antibacterial activity.[3][4] This suggests that the succinyl dihydrazone scaffold could serve as a starting point for the development of novel antibacterial agents. The precise mechanism of action is often complex but can involve the chelation of essential metal ions or interference with bacterial metabolic pathways.

While specific signaling pathways for succinyl dihydrazones are not extensively detailed in the initial literature, the general class of hydrazones is known to interact with various biological targets. Their ability to act as enzyme inhibitors or receptor antagonists is a key area of investigation in drug development.

logical_relationship cluster_activities Start_Reactants Succinic Dihydrazide + Aldehydes/Ketones Reaction Condensation Reaction (Hydrazone Formation) Start_Reactants->Reaction Product Succinyl Dihydrazone Derivatives Reaction->Product Bio_Activity Biological Activity Product->Bio_Activity Antibacterial Antibacterial Bio_Activity->Antibacterial Anticancer Anticancer Bio_Activity->Anticancer Antifungal Antifungal Bio_Activity->Antifungal Goal Drug Development (Novel Therapeutic Agents) Antibacterial->Goal Anticancer->Goal Antifungal->Goal

References

Solubility and Stability of 4-Hydrazino-4-oxobutanamide in Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predictive analysis of the solubility and stability of 4-Hydrazino-4-oxobutanamide (also known as succinic acid monohydrazide) in various buffer systems. Due to a lack of extensive direct experimental data for this specific compound, this guide synthesizes information from structurally related compounds, general principles of hydrazide chemistry, and publicly available physicochemical properties. It aims to offer valuable insights for researchers and professionals working with this compound in drug development and other scientific applications. This document covers predicted solubility, factors influencing stability, potential degradation pathways, and detailed experimental protocols for in-house determination of these crucial parameters.

Introduction

This compound, a derivative of succinic acid, possesses both a carboxylic acid and a hydrazide functional group. This bifunctionality makes it a molecule of interest in medicinal chemistry and bioconjugation, potentially serving as a linker or a pharmacophore. Understanding its solubility and stability in aqueous buffer systems is paramount for its effective use in preclinical and pharmaceutical development, as these properties directly impact formulation, bioavailability, and shelf-life.

This guide addresses the current knowledge gap by providing a consolidated resource on the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties, sourced from PubChem, provide a foundational understanding of the molecule's behavior in solution.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₄H₈N₂O₃PubChem
Molecular Weight 132.12 g/mol PubChem
XLogP3 -4.1PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 3PubChem

The highly negative XLogP3 value suggests that this compound is a hydrophilic compound, indicating a predisposition for solubility in aqueous media.

Solubility Profile

Predicted Aqueous Solubility

The presence of a carboxylic acid, an amide, and a hydrazide group, all capable of hydrogen bonding, suggests good intrinsic aqueous solubility. Succinamic acid, a structurally similar compound lacking the terminal hydrazine group, is described as soluble in water.[2] This further supports the expectation of good water solubility for this compound.

pH-Dependent Solubility

The solubility of this compound is expected to be significantly influenced by pH due to the presence of the carboxylic acid group and the basic nature of the hydrazide moiety.

  • Acidic pH: At pH values below the pKa of the carboxylic acid (pKa of succinic acid is ~4.2), the molecule will be predominantly in its neutral form.

  • Neutral to Alkaline pH: As the pH increases above the pKa of the carboxylic acid, the carboxyl group will deprotonate to form a carboxylate, which is significantly more water-soluble. The hydrazide group (pKa of hydrazine is ~8.1) will be protonated at acidic pH and neutral at higher pH.

This suggests that the solubility of this compound will be lowest at its isoelectric point and will increase at both lower and higher pH values. A summary of the predicted pH-dependent solubility is presented in Table 2.

Table 2: Predicted pH-Dependent Solubility of this compound

pH RangeDominant SpeciesPredicted Solubility
< 4 Cationic/NeutralHigh
4 - 8 Zwitterionic/AnionicVariable, likely lowest at pI
> 8 AnionicHigh

Stability Profile

The stability of this compound in buffer solutions is a critical parameter, with the hydrazide functional group being the primary site of potential degradation.

General Principles of Hydrazide Stability

Hydrazides are susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is generally pH-dependent. Studies on other hydrazide-containing compounds have shown that stability is often greatest near neutral pH.[3] Both acidic and basic conditions can catalyze the hydrolysis of the hydrazide bond.

Potential Degradation Pathways

The primary degradation pathway for this compound in aqueous buffers is expected to be the hydrolysis of the hydrazide bond to yield succinamic acid and hydrazine. A secondary, slower hydrolysis of the amide bond could also occur, leading to succinic acid and hydrazine.

This compound This compound Succinamic Acid Succinamic Acid This compound->Succinamic Acid  Primary Hydrolysis (Hydrazide) Hydrazine Hydrazine Succinic Acid Succinic Acid Succinamic Acid->Succinic Acid  Secondary Hydrolysis (Amide)

Figure 1. Potential Hydrolytic Degradation Pathways
Factors Influencing Stability

  • pH: As a general trend for hydrazides, stability is expected to be optimal in the pH range of 5-7.[3]

  • Temperature: Degradation rates are expected to increase with increasing temperature.

  • Buffer Species: Certain buffer components can potentially catalyze hydrolysis. For example, phosphate buffers have been reported to sometimes accelerate the degradation of susceptible compounds.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of hydrazines.

Experimental Protocols

Given the absence of specific published data, the following experimental protocols are provided as a guide for determining the solubility and stability of this compound.

Solubility Determination

A recommended workflow for determining the equilibrium solubility (shake-flask method) is outlined below.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis A Prepare buffers of desired pH (e.g., pH 3, 5, 7, 9) B Add excess this compound to each buffer A->B C Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h B->C D Filter or centrifuge to remove undissolved solid C->D E Dilute supernatant appropriately D->E F Quantify concentration using a validated analytical method (e.g., HPLC-UV) E->F

Figure 2. Workflow for Solubility Determination
Stability Assessment

A typical workflow for assessing the stability of this compound in solution is provided below.

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Time-Point Analysis A Prepare solutions of known concentration in different buffers B Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C) A->B C Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72h) B->C D Analyze samples by a stability-indicating HPLC method to determine the remaining concentration and detect degradation products C->D

References

Spectroscopic Properties of 4-Hydrazino-4-oxobutanamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydrazino-4-oxobutanamide derivatives, intended for researchers, scientists, and drug development professionals. This document details the synthesis, spectral characterization, and potential biological significance of this class of compounds.

Introduction

This compound derivatives are a class of organic compounds characterized by a butanamide backbone with a hydrazino group at the 4-position. These compounds are of significant interest in medicinal chemistry due to their structural similarity to various biologically active molecules. The hydrazone moiety (-C=N-NH-) is a well-known pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[1] The presence of amide and hydrazide functionalities allows for diverse chemical modifications, leading to a broad spectrum of derivatives with potentially unique therapeutic properties. Understanding the spectroscopic properties of these derivatives is crucial for their identification, characterization, and the elucidation of their structure-activity relationships.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

A common method for synthesizing these derivatives begins with the reaction of succinic anhydride with a substituted aniline to form the corresponding N-substituted succinamic acid. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the acid chloride. Subsequent reaction with hydrazine hydrate yields the desired this compound derivative. Further reaction of the terminal hydrazine group with various aldehydes or ketones can produce a wide array of hydrazone derivatives.

Step 1: Synthesis of N-Arylsuccinamic acid

  • An equimolar amount of a substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Succinic anhydride is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred for 2-4 hours.

  • The resulting precipitate of N-arylsuccinamic acid is filtered, washed with a cold solvent, and dried.

Step 2: Synthesis of this compound Derivative

  • The N-arylsuccinamic acid is suspended in a solvent like dichloromethane.

  • Thionyl chloride is added dropwise at 0°C, and the mixture is stirred for 1-2 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting crude acid chloride is dissolved in a suitable solvent and added dropwise to a solution of hydrazine hydrate in the same solvent at 0°C.

  • The reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • The product is isolated by filtration, washed, and purified by recrystallization.

Step 3: Synthesis of Hydrazone Derivatives

  • The this compound derivative is dissolved in a suitable solvent (e.g., ethanol).

  • A catalytic amount of acid (e.g., glacial acetic acid) is added.

  • An equimolar amount of a substituted aldehyde or ketone is added, and the mixture is refluxed for 4-8 hours.

  • Upon cooling, the hydrazone derivative precipitates out and is collected by filtration and purified by recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound derivatives is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of these derivatives.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and often 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Representative ¹H NMR Spectral Data of this compound Derivatives

Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.5m
Amide N-H9.5 - 10.5s
Hydrazone N-H11.0 - 12.0s
Azomethine C-H8.0 - 8.5s
Methylene (-CH₂-CH₂-)2.5 - 3.0t
Methylene (-CH₂-CO-)2.3 - 2.8t

Table 2: Representative ¹³C NMR Spectral Data of this compound Derivatives

Functional GroupChemical Shift (δ, ppm)
Amide C=O170 - 175
Hydrazide C=O165 - 170
Aromatic C110 - 150
Azomethine C=N140 - 150
Methylene (-CH₂-)28 - 35
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands of this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H (Amide & Hydrazide)3100 - 3300Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2950Medium
C=O (Amide)1660 - 1680Strong
C=O (Hydrazide)1640 - 1660Strong
C=N (Azomethine)1600 - 1630Medium
C=C (Aromatic)1450 - 1600Medium
N-N1020 - 1070Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their molecular formula.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometers are commonly used.

  • Data Acquisition: The mass spectrum is recorded, and the molecular ion peak (M⁺ or [M+H]⁺) is identified. The fragmentation pattern can provide additional structural information.

Table 4: Expected Mass Spectral Data for a Representative this compound Derivative

IonDescription
[M]⁺ or [M+H]⁺Molecular ion peak corresponding to the molecular weight of the compound.
[M-NHNH₂]⁺Fragment corresponding to the loss of the hydrazine group.
[Ar-NHCO]⁺Fragment corresponding to the aryl amide portion.
[Ar]⁺Fragment corresponding to the aryl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMSO).

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Data Acquisition: The spectrum is typically recorded from 200 to 800 nm.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for this compound Derivatives

Electronic TransitionWavelength Range (nm)
π → π* (Aromatic)250 - 280
n → π* (C=O)280 - 320
π → π* (C=N)320 - 380

Potential Biological Signaling Pathways

Hydrazone derivatives are known to exhibit a variety of biological activities, often through interference with specific signaling pathways. While the precise mechanisms for this compound derivatives are still under investigation, plausible pathways can be inferred from studies on structurally related compounds.

Anticancer Activity

Many hydrazone derivatives have demonstrated potent anticancer activity.[2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through cell cycle arrest, typically at the G2/M phase.[3] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[4][5]

anticancer_pathway Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Enters DNA_Damage DNA Damage Derivative->DNA_Damage Induces Kinase_Inhibition Kinase Inhibition (e.g., EGFR, HER2) Derivative->Kinase_Inhibition Inhibits ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Increases Cell->DNA_Damage Cell->Kinase_Inhibition Cell->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Leads to Kinase_Inhibition->Cell_Cycle_Arrest Leads to ROS->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6] By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced. Some hydrazones have also been shown to downregulate the expression of pro-inflammatory cytokines like interleukin-6 (IL-6).[7]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX_LOX Inhibits

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Experimental Workflow Visualization

The overall process from synthesis to biological evaluation of these derivatives can be visualized as a streamlined workflow.

experimental_workflow Synthesis Synthesis of Derivatives Purification Purification (Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS, UV-Vis) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Anti-inflammatory) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their synthesis is straightforward, and their structures can be readily characterized using a combination of standard spectroscopic techniques. The data presented in this guide provide a foundational understanding of the key spectral features of these molecules. Further research into their biological activities and mechanisms of action is warranted to fully explore their therapeutic potential. This guide serves as a valuable resource for scientists working on the design, synthesis, and evaluation of novel therapeutic agents based on this promising chemical scaffold.

References

Unveiling the Potential of 4-Hydrazino-4-oxobutanamide in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazino-4-oxobutanamide, also known as succinic acid monohydrazide, is a bifunctional small molecule integrating the structural features of succinic acid and a hydrazide moiety. While direct and extensive research on this specific compound is nascent, its constituent functional groups suggest a compelling potential for diverse applications in biochemistry and drug development. This technical guide explores these potential applications, focusing on its hypothesized roles as an enzyme inhibitor and a bioconjugation linker. Drawing parallels from structurally related compounds, this document provides a comprehensive overview of its potential mechanisms of action, detailed hypothetical experimental protocols for its investigation, and quantitative data on analogous molecules to guide future research.

Introduction: The Promise of a Bifunctional Scaffold

The unique structure of this compound, featuring a four-carbon dicarboxylic acid amide-like backbone and a reactive hydrazide group, positions it as a molecule of significant interest. The succinate-like portion suggests a potential to interact with enzymes that recognize succinate as a substrate or regulator, while the hydrazide group is a versatile tool for forming stable covalent bonds with carbonyl-containing molecules. This duality opens up avenues for its use in fundamental biochemical research and as a component in the design of novel therapeutic and diagnostic agents.

Potential Application I: Enzyme Inhibition

The structural similarity of the 4-oxobutanamide portion of the molecule to succinate, a key intermediate in the citric acid cycle, strongly suggests that this compound could act as a competitive inhibitor for succinate-metabolizing enzymes.

Target Enzyme: Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (Complex II of the electron transport chain) is a primary candidate for inhibition. Malonate, a well-known competitive inhibitor of SDH, bears a strong structural resemblance to succinate, and by extension, to the core structure of this compound. Inhibition of SDH can have significant effects on cellular metabolism and is a target for certain antifungal agents.

Target Enzyme Family: Cytochrome P450 (CYP) Enzymes

Recent studies have demonstrated that succinic acid can inhibit the activity of several cytochrome P450 isoforms (CYP3A4, 2D6, and 2C9)[1]. This suggests that this compound may also possess inhibitory activity against these crucial drug-metabolizing enzymes. The hydrazide moiety could further contribute to the interaction with the heme center of CYP enzymes.

Quantitative Data on Related Inhibitors

To provide a framework for the potential potency of this compound, the following tables summarize the inhibitory activities of succinic acid and various hydrazide derivatives against their respective target enzymes.

Table 1: Inhibitory Activity of Succinic Acid against Cytochrome P450 Isoforms [1]

CYP IsoformIC50 (µM)Ki (µM)Type of Inhibition
CYP3A412.826.18Non-competitive
CYP2D614.537.40Competitive
CYP2C919.609.48Competitive

Table 2: Inhibitory Activity of Selected Hydrazide/Hydrazone Derivatives

Compound ClassTarget EnzymeIC50 Value (µM)Reference
Hydrazide Schiff BaseAcetylcholinesterase (AChE)4.12 ± 0.01[2]
Hydrazide Schiff BaseButyrylcholinesterase (BChE)6.51 ± 0.01[2]
Iodinated Hydrazide-HydrazoneAcetylcholinesterase (AChE)15.1[2]
Phenoxyacetohydrazide Schiff Baseβ-Glucuronidase9.20 ± 0.32
1-substituted-2-phenylhydrazoneMonoamine Oxidase A (MAO-A)0.028[3]
Acetohexamide-derived Hydrazoneα-Amylase30.21 ± 0.16[4]
Acetohexamide-derived Hydrazoneα-Glucosidase38.06 ± 0.80[4]

Potential Application II: Bioconjugation and Cross-linking

The hydrazide group of this compound is a powerful tool for bioconjugation. It can react with aldehydes and ketones to form stable hydrazone bonds under mild conditions, making it suitable for linking molecules to biomolecules such as glycoproteins, antibodies, and nucleic acids.

This bifunctionality allows for its use as a cross-linking agent. For instance, the carboxylate end could be coupled to a primary amine on one protein using carbodiimide chemistry, and the hydrazide end could then be reacted with an oxidized carbohydrate on a second protein.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the potential applications of this compound.

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from established methods for measuring SDH activity.

Materials:

  • This compound

  • Succinate Dehydrogenase (e.g., from bovine heart mitochondria)

  • Sodium succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of sodium succinate, DCPIP, and PMS in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Varying concentrations of this compound (or vehicle control).

      • SDH enzyme solution.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add sodium succinate, DCPIP, and PMS to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at 25°C. The reduction of DCPIP leads to a loss of blue color.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on major CYP isoforms.

Materials:

  • This compound

  • Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • CYP-specific probe substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate human liver microsomes or recombinant CYP enzymes with varying concentrations of this compound in phosphate buffer at 37°C.

  • Reaction Initiation:

    • Add the CYP-specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Reaction Termination:

    • After a specific incubation time, terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each inhibitor concentration.

    • Determine the IC50 value for each CYP isoform.

Protocol for Bioconjugation to a Glycoprotein

This protocol describes the conjugation of this compound to a glycoprotein via its carbohydrate moieties.

Materials:

  • Glycoprotein (e.g., Horseradish Peroxidase, HRP)

  • This compound

  • Sodium periodate (NaIO4)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Desalting column

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in sodium acetate buffer.

    • Add a freshly prepared solution of sodium periodate to the glycoprotein solution and incubate in the dark to generate aldehyde groups on the carbohydrate chains.

  • Purification:

    • Remove excess periodate by passing the solution through a desalting column equilibrated with sodium acetate buffer.

  • Conjugation:

    • Add a molar excess of this compound to the oxidized glycoprotein solution.

    • Incubate the reaction mixture to allow the formation of a stable hydrazone bond.

  • Final Purification:

    • Remove excess this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or functional assays for the glycoprotein.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel biochemical tools and therapeutic agents. Its potential as an enzyme inhibitor, particularly for succinate dehydrogenase and cytochrome P450 enzymes, warrants further investigation. The presence of a versatile hydrazide group also opens up extensive possibilities in the field of bioconjugation for the creation of antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. The experimental protocols provided in this guide offer a starting point for researchers to explore and validate the biochemical applications of this intriguing molecule. Future studies should focus on synthesizing and characterizing this compound, determining its precise inhibitory constants against a panel of enzymes, and exploring its utility in various bioconjugation strategies.

References

An In-depth Technical Guide to Bioconjugation Using Hydrazide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing hydrazide linkers to form hydrazone bonds. This pH-sensitive covalent chemistry is a cornerstone in the development of advanced biomolecular tools, particularly in the realm of targeted therapeutics like antibody-drug conjugates (ADCs). We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for critical parameters, and visualize the key processes involved.

Introduction to Hydrazide-Hydrazone Bioconjugation

Hydrazide-based bioconjugation is a chemoselective ligation method that involves the reaction between a hydrazide moiety (-CO-NH-NH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond (-C=N-NH-CO-). A key feature of this linkage is its pH-dependent stability; it remains relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][2] This characteristic is highly advantageous for applications requiring the controlled release of a payload, such as a cytotoxic drug, within a target cell.[3]

The process typically involves two main stages: the introduction of a carbonyl group onto a biomolecule and the subsequent reaction with a hydrazide-functionalized molecule. For glycoproteins, such as monoclonal antibodies, aldehydes can be selectively generated by the mild oxidation of cis-diol groups in their carbohydrate moieties using sodium periodate.[4][5] This site-specific modification is particularly useful for antibodies as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus preserving their biological activity.[6]

Core Chemistry and Reaction Mechanism

The formation of a hydrazone is a reversible condensation reaction. The reaction proceeds via a tetrahedral intermediate, and the rate-limiting step is typically the dehydration of this intermediate, which is acid-catalyzed.[7] Consequently, hydrazone ligations are most efficient at a pH of approximately 4.5.[7]

To accelerate the reaction under physiological conditions (neutral pH), nucleophilic catalysts such as aniline can be employed. Aniline forms a transient, highly reactive Schiff base with the aldehyde, which is then readily displaced by the more nucleophilic hydrazide.[8] This catalysis can enhance the reaction rate by orders of magnitude.[8]

Hydrazone_Formation Biomolecule Biomolecule (e.g., Antibody) Periodate NaIO₄ (Periodate Oxidation) Biomolecule->Periodate Oxidation of glycan cis-diols Aldehyde Aldehyde-Modified Biomolecule Conjugate Bioconjugate (Hydrazone Linkage) Aldehyde->Conjugate Hydrazide Hydrazide-Linker-Payload Hydrazide->Conjugate Periodate->Aldehyde Catalyst Aniline Catalyst (Optional, pH ~7) Catalyst->Conjugate Accelerates reaction at neutral pH Acidic_pH Acidic pH (pH 4.5-6.0) Acidic_pH->Conjugate Reaction Condition ADC_Internalization cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell ADC ADC (Hydrazone Linker Stable) Receptor CD33 Receptor ADC->Receptor 1. Binding Endosome Early Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Calicheamicin) Lysosome->Payload 4. Hydrazone Hydrolysis & Payload Release Nucleus Nucleus Payload->Nucleus 5. Translocation DNA_Damage_Pathway Calicheamicin Activated Calicheamicin (Diradical) DNA Nuclear DNA Calicheamicin->DNA Binds to minor groove DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Causes breaks DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR kinases) DSB->DDR Triggers H2AX γH2AX Foci Formation DDR->H2AX Phosphorylates H2AX CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Induces BAX_BAK BAX/BAK Activation DDR->BAX_BAK Initiates Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis BAX_BAK->Apoptosis

References

The pH-Sensitivity of Hydrazone Bonds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazone bonds have emerged as a critical tool in the development of advanced drug delivery systems, offering a robust mechanism for the controlled release of therapeutic agents in response to specific pH gradients. Their inherent stability at physiological pH and rapid cleavage in acidic environments make them ideal linkers for targeting diseased tissues, such as tumors, or for facilitating intracellular drug release within endosomes and lysosomes. This technical guide provides a comprehensive overview of the core principles governing the pH-sensitivity of hydrazone bonds, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the design and execution of research in this field.

The Chemistry of Hydrazone Bonds and Their pH-Dependent Hydrolysis

A hydrazone is a functional group characterized by the structure R₁R₂C=NNH₂. It is formed through the condensation reaction between a ketone or an aldehyde and a hydrazine derivative. The key to their utility in pH-responsive systems lies in the acid-catalyzed hydrolysis of the carbon-nitrogen double bond (C=N).

At neutral pH (e.g., in the bloodstream, pH ~7.4), hydrazone linkages are generally stable.[1][] However, in acidic environments (e.g., tumor microenvironment, pH ~6.5; endosomes, pH 5.0-6.5; lysosomes, pH 4.5-5.0), the imine nitrogen of the hydrazone becomes protonated.[][3][4] This protonation increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral carbinolamine intermediate, which subsequently decomposes to regenerate the original carbonyl (ketone or aldehyde) and hydrazine moieties, thereby releasing the conjugated drug.[5]

Factors Influencing Hydrazone Bond Stability

The rate of hydrolysis, and thus the pH-sensitivity of a hydrazone bond, can be finely tuned by modifying the chemical structure of the reacting ketone/aldehyde and hydrazine. This allows for the rational design of linkers with specific release kinetics.

  • Structural Features of the Carbonyl Precursor: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes .[1][6] The resonance stabilization provided by the aromatic ring increases the stability of the hydrazone bond.[5]

  • Electronic Effects of Substituents: The presence of electron-donating groups on the aromatic ring of the aldehyde or on the hydrazine moiety tends to increase the stability of the hydrazone bond by increasing electron density at the imine carbon, making it less electrophilic.[1] Conversely, electron-withdrawing groups decrease stability by making the imine carbon more susceptible to nucleophilic attack, thus accelerating hydrolysis.[1]

  • Acylhydrazones: Acylhydrazones, formed from the reaction of a carbonyl compound with a hydrazide (R-C(=O)NHNH₂), are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still maintaining their lability at lower pH.[1][5]

Quantitative Data on Hydrazone Bond Stability

The stability of a hydrazone bond is typically quantified by its half-life (t½) at a given pH and temperature. The following tables summarize the half-lives of various hydrazone linkages, demonstrating the impact of structural modifications and pH.

Table 1: Half-lives of Aliphatic vs. Aromatic Aldehyde-Derived Hydrazones

Hydrazone TypeLinker Structure ExamplepHTemperature (°C)Half-life (t½)Reference
Aliphatic Aldehyde-DerivedmPEG-HZ-PE (AMBH linker)7.437150 min[6]
5.537< 2 min[6]
Aromatic Aldehyde-DerivedmPEG-HZ-PE (SFB linker)7.437> 72 h[6]
5.537> 48 h[6]

Table 2: Influence of Acyl Hydrazide Chain Length on the Stability of Aliphatic Hydrazones at pH 7.4

Acyl Hydrazide LinkerNumber of Carbon Atoms in Acyl HydrazideHalf-life (t½) at pH 7.4 (min)Reference
EMCH5120[6]
MPBHAromatic character90[6]
KMUH1020[6]
AMBH3150[6]

Experimental Protocols

Synthesis of a Doxorubicin-Hydrazone Conjugate

This protocol describes a general method for the synthesis of a doxorubicin-hydrazone conjugate using an adipic acid dihydrazide linker.

Materials:

  • Doxorubicin hydrochloride

  • Adipic acid dihydrazide

  • Methanol, anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

  • TLC plates and developing chamber (e.g., dichloromethane/methanol/acetic acid, 6/3/1, v/v/v)

Procedure:

  • To a round-bottom flask, add doxorubicin hydrochloride and a 1.1 molar equivalent of adipic acid dihydrazide.

  • Add anhydrous methanol to the flask and stir the suspension.

  • Bubble nitrogen gas through the solution for 30 minutes to create an inert atmosphere.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Once the reaction is complete, remove the solvent under vacuum at room temperature.

  • To the residue, add a small amount of methanol and sonicate for 2 minutes to ensure thorough mixing.

  • Slowly add acetonitrile to precipitate the doxorubicin-hydrazone conjugate.

  • Collect the red solid precipitate by vacuum filtration and dry under vacuum.

HPLC Method for Monitoring Hydrazone Bond Hydrolysis

This protocol outlines a general procedure for determining the hydrolytic stability of a hydrazone-linked conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Hydrazone-linked conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • HPLC system with a C18 column and a UV-Vis detector

  • Incubator or water bath set to 37°C

  • Autosampler vials

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent (e.g., DMSO or DMF).

  • Prepare working solutions by diluting the stock solution into the pH 7.4 PBS and pH 5.5 acetate buffer to a final concentration suitable for HPLC analysis.

  • Incubate the working solutions at 37°C.

  • At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot from each solution and transfer it to an HPLC vial. If necessary, quench the reaction by adding a neutralizing buffer.

  • Analyze the samples by HPLC. Optimize the mobile phase gradient and detection wavelength to achieve good separation of the intact conjugate and its hydrolysis products.

  • Quantify the peak area of the intact conjugate at each time point.

  • Plot the percentage of the remaining intact conjugate against time.

  • Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.[7]

NMR Spectroscopy for Monitoring Hydrazone Hydrolysis Kinetics

This protocol provides a method for determining the hydrolytic stability of a hydrazone conjugate across a range of pD values (pH in deuterated solutions) using ¹H NMR spectroscopy.

Materials:

  • Hydrazone conjugate of interest

  • Deuterated buffer solutions (e.g., phosphate buffers in D₂O) at desired pD values (e.g., 5.0, 7.0, 9.0). Note: pD = pH reading + 0.4.

  • Deuterated formaldehyde (CD₂O) or another suitable "trap" for the released hydrazine to prevent the reverse reaction.

  • NMR tubes

  • ¹H NMR Spectrometer

Procedure:

  • Dissolve a precise amount of the hydrazone conjugate in each deuterated buffer to a known concentration (e.g., 1-5 mM).

  • To each sample, add a 10-fold molar excess of the deuterated formaldehyde trap to drive the equilibrium towards hydrolysis.

  • Transfer the solutions to separate, labeled NMR tubes.

  • Acquire an initial ¹H NMR spectrum (t=0) for each sample immediately after preparation. Identify the characteristic proton signals of the intact hydrazone (e.g., the imine proton) and the released aldehyde/ketone.

  • Incubate the NMR tubes at a constant temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • For each spectrum, integrate the signal corresponding to the intact hydrazone conjugate and the signal for the released aldehyde/ketone.

  • Plot the percentage of hydrolysis versus time for each pD value.

  • From the plotted data, determine the half-life (t½) of the hydrazone at each pD.[7]

Mandatory Visualizations

Signaling Pathway: Endosomal Drug Delivery

The following diagram illustrates the endocytic pathway of a nanoparticle-drug conjugate linked via a pH-sensitive hydrazone bond, leading to intracellular drug release.

Endosomal_Drug_Delivery Endosomal Drug Delivery Pathway for pH-Sensitive Nanoparticles cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell NP Nanoparticle-Drug Conjugate (Hydrazone Linker Stable) Endocytosis Endocytosis NP->Endocytosis Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome Maturation LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation & pH drop Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease Hydrazone Hydrolysis Lysosome->DrugRelease Hydrazone Hydrolysis Cytosol Cytosol DrugRelease->Cytosol Therapeutic Action

Caption: Endosomal pathway of a pH-sensitive nanoparticle-drug conjugate.

Experimental Workflow: HPLC-Based Stability Assay

This diagram outlines the key steps in determining the hydrolytic stability of a hydrazone-linked conjugate using HPLC.

HPLC_Workflow Workflow for HPLC-Based Hydrazone Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing Stock Prepare Stock Solution of Hydrazone Conjugate Working Dilute Stock into Buffers Stock->Working Buffers Prepare Buffers (e.g., pH 7.4 and pH 5.5) Buffers->Working Incubate Incubate at 37°C Working->Incubate Sample Withdraw Aliquots at Specific Time Points Incubate->Sample HPLC Analyze Samples by HPLC Sample->HPLC Quantify Quantify Peak Area of Intact Conjugate HPLC->Quantify Plot Plot % Intact Conjugate vs. Time Quantify->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: Workflow for assessing hydrazone stability via HPLC.

Logical Relationship: Factors Influencing Hydrazone Stability

This diagram illustrates the key factors that influence the stability of a hydrazone bond and their resulting effect.

Hydrazone_Stability_Factors Factors Influencing Hydrazone Bond Stability cluster_structural Structural Factors cluster_electronic Electronic Factors cluster_environment Environmental Factors Hydrazone Hydrazone Bond Stability Aromatic Aromatic Aldehyde/Ketone Aromatic->Hydrazone Increases Stability Aliphatic Aliphatic Aldehyde/Ketone Aliphatic->Hydrazone Decreases Stability EDG Electron-Donating Groups EDG->Hydrazone Increases Stability EWG Electron-Withdrawing Groups EWG->Hydrazone Decreases Stability Neutral_pH Neutral pH (~7.4) Neutral_pH->Hydrazone Maintains Stability Acidic_pH Acidic pH (<6.5) Acidic_pH->Hydrazone Decreases Stability (Promotes Hydrolysis)

Caption: Key factors affecting the stability of hydrazone bonds.

References

The Versatility of 4-Hydrazino-4-oxobutanamide in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Bifunctional Tool for Bioconjugation and Structural Proteomics

For researchers, scientists, and drug development professionals, the ability to probe and manipulate biological systems at the molecular level is paramount. 4-Hydrazino-4-oxobutanamide, more commonly known as succinic dihydrazide, has emerged as a valuable and versatile chemical biology tool. Its symmetrical, homobifunctional nature, possessing two reactive hydrazide groups, allows for a range of applications, primarily in the covalent crosslinking of macromolecules and the synthesis of biological probes. This technical guide provides a comprehensive overview of its core applications, methodologies, and the underlying chemical principles.

Introduction to this compound

This compound (Succinic Dihydrazide) is a simple, yet powerful, chemical reagent. Its utility stems from the reactivity of the hydrazide functional group (-CONHNH₂). This group can participate in several key chemical reactions within a biological context, making it a versatile connector and probe. The symmetrical structure, with a four-carbon spacer, allows it to act as a homobifunctional crosslinker, bridging two molecules or two domains within a single molecule.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₄H₁₀N₄O₂
Molecular Weight 146.15 g/mol
CAS Number 4146-43-4
Appearance White crystalline powder
Melting Point 170-171 °C
Solubility Soluble in water

Core Applications in Chemical Biology

The primary applications of this compound revolve around two key chemical transformations: the formation of stable hydrazone bonds with carbonyls (aldehydes and ketones) and the formation of amide bonds with carboxylic acids in the presence of a coupling agent.

Homobifunctional Crosslinking of Proteins

A significant application of succinic dihydrazide is in the field of structural proteomics, where it is used as a crosslinking agent to study protein-protein interactions and protein conformation.[1] Unlike more common amine-reactive crosslinkers, succinic dihydrazide targets acidic residues (aspartic acid and glutamic acid) on the protein surface.[2][3] This provides an orthogonal approach to mapping protein architecture.

The crosslinking reaction is typically mediated by a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activates the carboxyl groups of acidic residues for reaction with the hydrazide.[2][4] This method is advantageous as it can be performed at a neutral pH, which helps in preserving the native structure of protein complexes.[2] The resulting crosslinked peptides can then be identified by mass spectrometry, providing distance constraints that can be used to model the three-dimensional structure of proteins and their complexes.[1][5]

G

Bioconjugation and Probe Synthesis

The reactivity of hydrazides with aldehydes and ketones forms the basis of another major application: bioconjugation. This reaction results in a stable hydrazone linkage.[6]

  • Glycoprotein and Polysaccharide Labeling: The cis-diols of carbohydrates can be oxidized with sodium periodate to generate aldehyde groups. These aldehydes can then be specifically targeted by succinic dihydrazide to attach labels, such as biotin or fluorescent dyes, for detection and analysis.[6]

  • DNA and RNA Labeling: A two-step method allows for the introduction of nonradioactive labels into DNA. First, DNA is modified with succinic dihydrazide, and then labels like FITC or biotin are attached to the introduced hydrazide groups.[7]

  • Drug Delivery Systems: The pH-sensitive nature of the hydrazone bond can be exploited in drug delivery. A drug can be attached to a carrier molecule via a hydrazone linkage, which remains stable at physiological pH but can be cleaved in the more acidic environment of endosomes or lysosomes, releasing the drug at the target site.[8]

Experimental Protocols

Protocol for Crosslinking of a Protein Complex using Succinic Dihydrazide and DMTMM

This protocol provides a general framework for the crosslinking of a purified protein complex. Optimal concentrations of the crosslinker and coupling agent may need to be determined empirically for each specific system.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5)

  • Succinic dihydrazide (SDH)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Quenching buffer (e.g., Ammonium Bicarbonate)

  • SDS-PAGE analysis reagents

  • Reagents for in-solution or in-gel tryptic digestion

  • Mass spectrometer for LC-MS/MS analysis

Procedure:

  • Reaction Setup:

    • Prepare the protein complex at a concentration of 1-2 mg/mL in a buffer free of primary amines.

    • Prepare fresh stock solutions of SDH and DMTMM in the same buffer.

  • Crosslinking Reaction:

    • Add SDH to the protein solution to a final concentration of 1-5 mM.

    • Add DMTMM to the protein solution to a final concentration of 5-25 mM. The ratio of DMTMM to SDH can be varied to modulate the extent of crosslinking.[4]

    • Incubate the reaction mixture for 30-60 minutes at 37°C with gentle agitation.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate, to a final concentration of 50 mM.

    • Incubate for 10 minutes at 37°C.

  • Analysis of Crosslinking Efficiency:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the crosslinked protein sample.

    • Perform in-solution or in-gel digestion with a protease such as trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis:

    • Use specialized software (e.g., xQuest, pLink) to identify the crosslinked peptides from the MS/MS data.

Protocol for Labeling of Glycoproteins with Biotin via Succinic Dihydrazide

This protocol describes the labeling of glycoproteins with biotin for subsequent detection or purification.

Materials:

  • Purified glycoprotein in 100 mM sodium acetate, pH 5.5

  • Sodium periodate (NaIO₄)

  • Succinic dihydrazide

  • Biotin-NHS ester

  • Gel filtration column

Procedure:

  • Oxidation of Glycans:

    • Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a concentration of 1-5 mg/mL.

    • Add a freshly prepared solution of 100 mM sodium periodate to a final concentration of 10 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Removal of Excess Periodate:

    • Separate the oxidized glycoprotein from excess sodium periodate using a desalting or gel filtration column equilibrated with 100 mM sodium acetate, pH 5.5.

  • Hydrazide Modification:

    • Add succinic dihydrazide to the oxidized glycoprotein solution to a final concentration of 10-50 mM.

    • Incubate for 2 hours at room temperature.

  • Removal of Excess Hydrazide:

    • Remove unreacted succinic dihydrazide using a desalting or gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Biotinylation:

    • Add Biotin-NHS ester (dissolved in DMSO) to the hydrazide-modified glycoprotein at a 10-20 fold molar excess.

    • Incubate for 1 hour at room temperature.

  • Final Purification:

    • Remove excess biotinylation reagent by dialysis or gel filtration. The biotinylated glycoprotein is now ready for use in downstream applications.

Relevant Signaling Pathways

While succinic dihydrazide is primarily a tool for probing and conjugation, its core chemical structure is derived from succinic acid, a key metabolite that also functions as a signaling molecule. Understanding these pathways provides a broader context for the biological environment in which this tool is used.

Succinate and the HIF-1α Signaling Pathway

Under hypoxic conditions or in inflammatory states, intracellular succinate levels can increase.[9] Succinate can inhibit prolyl hydroxylase (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10] The stabilization of HIF-1α leads to its translocation to the nucleus and the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[9][11]

G

Extracellular Succinate and SUCNR1 Signaling

Succinate can also be released into the extracellular space where it acts as a signaling molecule by binding to its G-protein coupled receptor, SUCNR1 (also known as GPR91).[12][13] Activation of SUCNR1 can trigger various downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, leading to diverse cellular responses in immune cells, platelets, and other cell types.[14][15]

G

Conclusion

This compound is a multifaceted chemical biology tool with significant applications in structural proteomics and bioconjugation. Its ability to act as a homobifunctional crosslinker for acidic residues offers a valuable, orthogonal approach to studying protein interactions. Furthermore, the robust formation of hydrazone bonds provides a reliable method for the synthesis of probes and functionalized biomolecules. As research continues to demand more sophisticated tools for dissecting complex biological processes, the utility of simple, yet versatile, reagents like succinic dihydrazide will undoubtedly continue to expand.

References

Methodological & Application

Application Notes and Protocols: Protein Labeling with 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-4-oxobutanamide, also known as succinic dihydrazide, is a homobifunctional crosslinking reagent that contains a hydrazide group at each end of a four-carbon spacer arm. The hydrazide moieties specifically react with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[1][2][3] This reactivity makes it a valuable tool for the site-specific labeling and conjugation of proteins, particularly glycoproteins.

The primary application for hydrazide-based labeling involves the oxidation of cis-diols in the sugar residues of glycoproteins using sodium periodate to generate aldehyde groups. These aldehydes then serve as reactive sites for covalent modification with hydrazide-containing probes.[2][3] This method is advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus minimizing interference with antibody function.[2] Labeled proteins can be used in a variety of applications, including immunoassays, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs).[4][5]

This document provides a detailed protocol for the labeling of proteins with this compound and methods for the analysis of the resulting conjugate.

Data Presentation

Quantitative analysis is crucial for characterizing the protein conjugate and ensuring reproducibility. The following table summarizes key quantitative parameters that should be assessed.

ParameterMethodDescription
Degree of Labeling (DOL) UV-Vis Spectroscopy, Mass SpectrometryDetermines the average number of this compound molecules conjugated to each protein molecule.
Labeling Efficiency SDS-PAGE, Western Blot, Mass SpectrometryThe percentage of the target protein that has been successfully labeled.
Conjugate Stability HPLC, ELISAAssesses the stability of the hydrazone bond over time under different storage conditions.
Protein Integrity Size Exclusion Chromatography (SEC), SDS-PAGEConfirms that the protein has not aggregated or degraded during the labeling process.
Functional Activity ELISA, Surface Plasmon Resonance (SPR), Cell-based assaysMeasures the biological activity of the protein after conjugation to ensure that the labeling process has not compromised its function.

Experimental Protocols

This protocol describes the labeling of a glycoprotein with this compound.

Materials

  • Glycoprotein to be labeled

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Sodium cyanoborohydride (NaCNBH₃) (Optional, for stabilization)

  • Desalting column or dialysis tubing (for purification)

Protocol: Glycoprotein Labeling with this compound

This protocol is divided into three main stages: oxidation of the glycoprotein, conjugation with this compound, and purification of the labeled protein.

Stage 1: Oxidation of Glycoprotein

  • Prepare Protein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 5 mg/mL.[2]

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5).[2]

  • Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the protein solution. Mix gently and incubate for 5 minutes in the dark at room temperature.[2]

  • Quench Reaction: Stop the oxidation by removing the excess periodate. This can be achieved by desalting the protein solution into 0.1 M Sodium Acetate Buffer (pH 5.5) using a desalting column or by dialysis.[2]

Stage 2: Conjugation with this compound

  • Prepare Hydrazide Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[2]

  • Conjugation Reaction: Add 200 µL of the 50 mM this compound solution to every 2 mL of the oxidized protein solution.[2]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[2]

  • (Optional) Reductive Stabilization: To create a more stable bond, the resulting hydrazone can be reduced. Add sodium cyanoborohydride to a final concentration of 30 mM and incubate for 1 hour at room temperature.[6]

Stage 3: Purification of the Labeled Protein

  • Remove Excess Reagent: Purify the labeled protein from excess this compound and other reaction components by gel filtration (size exclusion chromatography) or dialysis against PBS (pH 7.4).[2]

  • Characterization: Analyze the purified conjugate to determine the degree of labeling, protein integrity, and functional activity as described in the Data Presentation section.

Visualizations

Experimental Workflow

experimental_workflow start Start: Glycoprotein Solution (0.1 M Sodium Acetate, pH 5.5) oxidation 1. Oxidation Add Sodium Periodate start->oxidation quench 2. Quench & Purify Desalting/Dialysis oxidation->quench conjugation 3. Conjugation Add this compound quench->conjugation stabilization 4. (Optional) Stabilization Add Sodium Cyanoborohydride conjugation->stabilization purification 5. Final Purification Gel Filtration/Dialysis stabilization->purification analysis 6. Analysis DOL, Integrity, Activity purification->analysis end End: Labeled Glycoprotein analysis->end

Caption: Workflow for protein labeling with this compound.

Signaling Pathway

reaction_pathway glycoprotein Glycoprotein (with cis-diols) oxidized_protein Oxidized Glycoprotein (with Aldehydes) glycoprotein->oxidized_protein NaIO₄ dummy1 oxidized_protein->dummy1 hydrazide This compound hydrazide->dummy1 hydrazone Protein-Hydrazone Conjugate stabilized_conjugate Stabilized Conjugate hydrazone->stabilized_conjugate NaCNBH₃ (optional) dummy1->hydrazone pH 5.5 dummy2

Caption: Reaction of this compound with an oxidized glycoprotein.

References

Application Notes and Protocols: Site-Specific Modification of Peptides using 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of peptide-drug conjugates (PDCs), the attachment of imaging agents, and the enhancement of pharmacokinetic properties. One versatile method for achieving such modifications is through the formation of a stable hydrazone linkage between a hydrazide-functionalized molecule and a peptide containing a carbonyl group (an aldehyde or ketone).

This document provides detailed application notes and protocols for the site-specific modification of peptides using 4-hydrazino-4-oxobutanamide, a bifunctional linker. This reagent allows for the introduction of a reactive hydrazide moiety onto a peptide, which can then be conjugated to a molecule of interest. The protocols outlined below describe the generation of a carbonyl group on a peptide and the subsequent conjugation reaction with this compound.

Principle of the Method

The core of this method is the chemoselective reaction between a hydrazide and a carbonyl group to form a hydrazone bond. This reaction is highly specific and proceeds under mild conditions, making it ideal for use with sensitive biological molecules. The overall workflow involves two key stages:

  • Introduction of a Carbonyl Group onto the Peptide: A unique reactive handle in the form of an aldehyde or ketone is introduced at a specific site on the peptide. This can be achieved through various methods, including the oxidation of an N-terminal serine or threonine residue or enzymatic modification of a specific recognition sequence.

  • Hydrazone Ligation: The carbonyl-containing peptide is then reacted with this compound to form a stable hydrazone linkage.

Data Presentation

The efficiency of hydrazone formation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following table summarizes typical conditions and reported efficiencies for hydrazone ligation reactions in peptide and protein chemistry.

ParameterConditionTypical EfficiencyReference
pH 4.5 - 6.0Optimal for hydrazone formation[1][2]
6.0 - 7.5Slower reaction, suitable for sensitive biomolecules[2]
Temperature Room Temperature (20-25°C)2 - 24 hours[1][3]
37°CIncreased reaction rate[4]
Catalyst Aniline (10-100 mM)10-100 fold rate increase[1][2]
Reactant Ratio 2-5 fold molar excess of hydrazide>80%[2]

Experimental Protocols

Part 1: Generation of an Aldehyde Group on an N-terminal Serine Peptide

This protocol describes the site-specific generation of a glyoxylyl aldehyde at the N-terminus of a peptide bearing a serine residue.

Materials:

  • Peptide with an N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • Acetate buffer (100 mM, pH 5.5)

  • Glycerol

  • Desalting column (e.g., PD-10) or HPLC for purification

Protocol:

  • Peptide Dissolution: Dissolve the peptide in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

  • Periodate Oxidation: Prepare a fresh solution of 20 mM sodium periodate in the same acetate buffer.[3]

  • Add 1 equivalent of the sodium periodate solution to the peptide solution.

  • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.[3]

  • Quenching the Reaction: Quench the reaction by adding a molar excess of glycerol (e.g., 1% v/v) and incubate for 5-10 minutes.

  • Purification: Immediately purify the aldehyde-containing peptide using a desalting column or reverse-phase HPLC to remove excess periodate and byproducts. The purified peptide should be used immediately in the next step.

Part 2: Conjugation of the Aldehyde-Peptide with this compound

This protocol details the hydrazone ligation of the purified aldehyde-containing peptide with this compound.

Materials:

  • Purified aldehyde-containing peptide from Part 1

  • This compound

  • Hydrazone Ligation Buffer: 100 mM Sodium Acetate or Phosphate buffer, pH 4.5-6.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) Aniline

  • Purification system (e.g., SEC, HPLC)

Protocol:

  • Preparation of Reagents:

    • Dissolve the purified aldehyde-containing peptide in the Hydrazone Ligation Buffer to a concentration of 1-10 mM.

    • Prepare a stock solution of this compound in DMF or DMSO.

  • Ligation Reaction:

    • Add a 2-5 fold molar excess of the this compound solution to the peptide solution.[2]

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[1][2]

    • Incubate the reaction mixture for 2-24 hours at room temperature. The progress of the reaction can be monitored by HPLC-MS.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the peptide conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted this compound and other reagents.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizations

experimental_workflow cluster_part1 Part 1: Aldehyde Generation cluster_part2 Part 2: Hydrazone Ligation cluster_analysis Analysis peptide_ser Peptide with N-terminal Serine oxidation Periodate Oxidation (NaIO4, pH 5.5) peptide_ser->oxidation 1 peptide_aldehyde Aldehyde-containing Peptide oxidation->peptide_aldehyde 2 ligation Hydrazone Formation (pH 4.5-6.0) peptide_aldehyde->ligation 3 hydrazide This compound hydrazide->ligation 3 final_conjugate Modified Peptide Conjugate ligation->final_conjugate 4 purification Purification (HPLC/SEC) final_conjugate->purification 5 characterization Characterization (MS, HPLC) purification->characterization 6

Caption: Overall workflow for the site-specific modification of a peptide.

signaling_pathway peptide_aldehyde Peptide-CHO intermediate Tetrahedral Intermediate peptide_aldehyde->intermediate + Hydrazide hydrazide H2N-NH-CO-(CH2)2-CO-NH-R hydrazide->intermediate hydrazone Peptide-CH=N-NH-CO-(CH2)2-CO-NH-R intermediate->hydrazone - H2O (Acid Catalyzed)

Caption: Reaction mechanism of hydrazone formation.

References

Application Notes and Protocols for 4-Hydrazino-4-oxobutanamide as a Hydrogel Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing.[1][2][3] The formation of stable hydrogel networks relies on the crosslinking of polymer chains.

This document provides detailed application notes and protocols for the use of 4-Hydrazino-4-oxobutanamide as a crosslinking agent for hydrogel formation. This small molecule dihydrazide can form stable hydrazone bonds with aldehyde or ketone groups present on modified biopolymers, such as oxidized polysaccharides (e.g., hyaluronic acid, alginate, dextran). The resulting hydrogels are often biocompatible and can exhibit stimuli-responsive behavior, particularly sensitivity to pH, which is advantageous for controlled drug release applications.[4][5]

Chemical Structure and Crosslinking Mechanism

This compound possesses two terminal hydrazide functional groups that can react with two aldehyde groups on different polymer chains, forming a crosslink. This reaction is a Schiff base formation, leading to a dynamic and reversible hydrazone bond. The pH-sensitive nature of the hydrazone linkage allows for potential degradation of the hydrogel and subsequent release of encapsulated therapeutics in acidic environments.[5][6]

Crosslinking Mechanism cluster_product Crosslinked Hydrogel Network Polymer1 Polymer Chain 1 (...-CHO) Network Polymer1-...-CH=N-NH-CO-(CH2)2-CO-NH-N=CH-...-Polymer2 Polymer1:e->Network:w + Crosslinker This compound (H2N-NH-CO-(CH2)2-CO-NH-NH2) Crosslinker:e->Network:w + Polymer2 Polymer Chain 2 (OHC-...) Polymer2:e->Network:w +

Caption: Reaction of this compound with aldehyde-functionalized polymers.

Applications

Hydrogels crosslinked with this compound are promising for various biomedical applications:

  • Controlled Drug Delivery: The pH-sensitive nature of the hydrazone bonds can be exploited for targeted drug release in acidic microenvironments, such as tumors or inflammatory sites.[7]

  • Tissue Engineering: These hydrogels can serve as scaffolds for cell encapsulation and tissue regeneration due to their biocompatibility and tunable mechanical properties.[8]

  • Wound Healing: The hydrogel can provide a moist environment conducive to wound healing and can be loaded with therapeutic agents to be released directly at the wound site.[9]

Experimental Protocols

Note: As specific data for this compound is limited, the following protocols are based on the general use of small molecule dihydrazide crosslinkers. Researchers should optimize the concentrations and reaction conditions for their specific polymer system.

Protocol 1: Synthesis of Aldehyde-Functionalized Hyaluronic Acid (HA-Ald)

This protocol describes the oxidation of hyaluronic acid to introduce aldehyde groups.

Materials:

  • Hyaluronic acid (HA)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Dissolve HA in deionized water to a final concentration of 1% (w/v).

  • Add a desired molar excess of sodium periodate to the HA solution and stir in the dark at room temperature for 24 hours. The degree of oxidation can be controlled by the molar ratio of NaIO₄ to HA repeating units.

  • Quench the reaction by adding an excess of ethylene glycol and continue stirring for 1 hour.

  • Purify the resulting HA-Ald solution by dialysis against deionized water for 3-5 days, changing the water frequently.

  • Lyophilize the purified solution to obtain a white, fluffy solid. Store at -20°C.

Protocol 2: Hydrogel Formation

This protocol details the crosslinking of HA-Ald with this compound.

Materials:

  • Aldehyde-functionalized Hyaluronic Acid (HA-Ald)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of HA-Ald in PBS (e.g., 2% w/v).

  • Prepare a stock solution of this compound in PBS. The concentration will depend on the desired crosslinking density.

  • To form the hydrogel, mix the HA-Ald solution and the this compound solution at a desired molar ratio of aldehyde groups to hydrazide groups (typically ranging from 1:1 to 2:1).

  • Vortex the mixture briefly and allow it to stand at room temperature or 37°C. Gelation time will vary depending on the concentrations of the polymer and crosslinker.[10]

  • The formation of the hydrogel can be confirmed by the vial inversion method (the gel does not flow upon inverting the vial).

Hydrogel Formation Workflow Start Start Prepare_HA_Ald Prepare HA-Ald Solution in PBS Start->Prepare_HA_Ald Prepare_Crosslinker Prepare this compound Solution in PBS Start->Prepare_Crosslinker Mix Mix Solutions Prepare_HA_Ald->Mix Prepare_Crosslinker->Mix Incubate Incubate at RT or 37°C Mix->Incubate Gelation Hydrogel Formation Incubate->Gelation End End Gelation->End

Caption: Experimental workflow for hydrogel synthesis.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the samples in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the samples, gently blot the surface to remove excess water, and record the weight (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100.[11]

B. Mechanical Testing (Rheology)

  • Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.

  • Perform a frequency sweep at a constant strain to determine the viscoelastic properties of the hydrogel. A higher G' indicates a stiffer gel.[12][13]

C. In Vitro Drug Release

  • Load the hydrogel with a model drug during the formation process.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle agitation.

  • At specific time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[14][15]

  • Plot the cumulative drug release as a function of time.

Quantitative Data Summary

The following tables summarize representative data from studies on hydrazone-crosslinked hydrogels. Note that these values are illustrative and will vary depending on the specific polymer, crosslinker, and their concentrations.

Table 1: Mechanical Properties of Hydrazone-Crosslinked Hydrogels

Polymer SystemCrosslinker ConcentrationStorage Modulus (G')Compressive ModulusReference
Oxidized AlginateAdipic Dihydrazide (Variable)0.22 - 2.78 kPaNot Reported[16]
Aldehyde-HADTPH10³ - 10⁵ PaNot Reported[17]
DMAPS-basedHydrazide-functionalized DMAPS~100 - 800 Pa~1 - 10 kPa[12]

Table 2: Swelling and Drug Release Properties

Polymer SystemSwelling Ratio (%)Model DrugRelease ProfileReference
Chitosan/Dialdehyde Cellulose>1000%Not SpecifiedNot Reported[11]
Thiolated HApH-dependentDextranspH-responsive release[18]
HA-basedDoxorubicinSustained release[7]

Biocompatibility

Hydrazide-based crosslinkers and the resulting hydrazone-crosslinked hydrogels have generally been shown to be biocompatible. Cytotoxicity tests have indicated that these materials exhibit low toxicity and do not significantly reduce cell viability.[8] However, it is crucial to perform thorough biocompatibility testing for any new hydrogel formulation intended for biomedical applications.

Biocompatibility Assessment Hydrogel Hydrazone-Crosslinked Hydrogel InVitro In Vitro Studies Hydrogel->InVitro InVivo In Vivo Studies Hydrogel->InVivo Cytotoxicity Cytotoxicity Assays (e.g., MTT, Live/Dead) InVitro->Cytotoxicity CellAdhesion Cell Adhesion and Proliferation InVitro->CellAdhesion Implantation Subcutaneous Implantation InVivo->Implantation Biocompatible Biocompatible Cytotoxicity->Biocompatible CellAdhesion->Biocompatible Histology Histological Analysis (Inflammatory Response) Implantation->Histology Histology->Biocompatible

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Hydrazino-Oxobutanamide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergistically combining the high specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1] The lynchpin of this conjugate is the linker, a chemical entity that not only covalently attaches the payload to the antibody but also dictates the stability, pharmacokinetics, and mechanism of drug release. This document provides detailed application notes and protocols for the synthesis and characterization of ADCs utilizing a hydrazone-based linker derived from 4-Hydrazino-4-oxobutanamide.

Hydrazone linkers are a class of cleavable linkers that are designed to be stable at physiological pH (~7.4) but undergo hydrolysis in the acidic milieu of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cancer cells.[] This pH-sensitive cleavage facilitates the intracellular release of the cytotoxic payload, thereby minimizing off-target toxicity.[3] The formation of the hydrazone bond occurs via a condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone), a versatile and widely employed bioconjugation strategy.

Principle of Hydrazone Linkage from this compound

The core of this methodology revolves around the use of a bifunctional linker derived from this compound. This molecule possesses a hydrazide functional group (-CONHNH2) at one terminus and a carboxylic acid at the other. For conjugation to an antibody, the carboxylic acid is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester, to form succinimidyl-4-(hydrazinocarbonyl)butanoate. This activated ester readily reacts with primary amines, such as the ε-amino groups of lysine residues on the antibody surface, to form a stable amide bond.

The hydrazide moiety of the now antibody-linked linker is then available to react with a carbonyl group present on the cytotoxic payload. Many payloads are either naturally equipped with or can be chemically modified to contain a ketone or an aldehyde group. The reaction between the antibody-linker's hydrazide and the payload's carbonyl group forms the acid-labile hydrazone bond, completing the synthesis of the ADC.

Data Presentation

Table 1: Comparative Stability of Cleavable Linkers in ADCs
Linker TypeADC ExampleAnimal Model/MatrixStability MetricValueReference(s)
Hydrazone Gemtuzumab ozogamicinHuman PlasmaHalf-life (t½)~2-3 days[4]
Hydrazone Phenylketone-derivedHuman and Mouse PlasmaHalf-life (t½)~2 days[5]
DisulfideSPDB-DM4Human PlasmaHalf-life (t½)~10 days[4]
Peptide (Val-Cit)Val-Cit-MMAEHuman PlasmaHalf-life (t½)~230 days[5]

Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, ADC constructs, and analytical methods across different studies.

Table 2: In Vitro Cytotoxicity of a Doxorubicin-Peptide Conjugate with a Hydrazone Linker
Cell LineCompoundIC50 (µM)
MDA-MB-231 (TNBC)Doxorubicin1.5
Peptide-Doxorubicin (Hydrazone)2.2
MDA-MB-468 (TNBC)Doxorubicin0.35
Peptide-Doxorubicin (Hydrazone)1.2
MCF 10A (Non-cancerous)Doxorubicin0.24
Peptide-Doxorubicin (Hydrazone)15.1

Data adapted from a study on peptide-doxorubicin conjugates, demonstrating the cytotoxic activity of a hydrazone-linked payload.[6]

Table 3: In Vivo Efficacy of Hydrazone-Linked ADCs
ADCIndicationEfficacy EndpointResultReference(s)
Gemtuzumab ozogamicinAcute Myeloid Leukemia (AML)Complete Remission (CR) + CR with incomplete platelet recovery (CRp)29.6% in first relapse[7]
Gemtuzumab ozogamicinPediatric AMLEvent-Free Survival (3-year)53.1% (vs. 46.9% control)[7]
Inotuzumab ozogamicinAcute Lymphoblastic Leukemia (ALL)Complete Remission/CRi Rate80.7% (vs. 33.3% chemo)[8]
Inotuzumab ozogamicinAcute Lymphoblastic Leukemia (ALL)Median Overall Survival7.7 months (vs. 6.7 months chemo)[9]

Experimental Protocols

Protocol 1: Preparation of Antibody-Linker Conjugate

This protocol describes the conjugation of the activated this compound linker (succinimidyl-4-(hydrazinocarbonyl)butanoate) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Succinimidyl-4-(hydrazinocarbonyl)butanoate linker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

  • Linker Preparation: Prepare a 10 mM stock solution of the succinimidyl-4-(hydrazinocarbonyl)butanoate linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the linker stock solution to the antibody solution to achieve a final molar excess of 5-10 fold of linker over the antibody.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Purification:

    • Remove the excess linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the reaction buffer.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the purified antibody-linker conjugate using a standard protein assay (e.g., BCA assay).

    • The number of attached linker molecules per antibody can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Synthesis of the Final ADC via Hydrazone Ligation

This protocol details the reaction between the hydrazide-functionalized antibody and a carbonyl-containing cytotoxic payload.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Carbonyl-containing cytotoxic payload (e.g., doxorubicin)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Payload Preparation: Prepare a 10 mM stock solution of the carbonyl-containing payload in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the payload stock solution to the antibody-linker conjugate solution to achieve a final molar excess of 3-10 fold of payload over the antibody.

    • Adjust the pH of the reaction mixture to 4.5-5.5 using the acetate reaction buffer. The acidic pH catalyzes the hydrazone bond formation.

    • Incubate the reaction at room temperature for 4-16 hours with gentle agitation, protected from light.

  • Purification:

    • Purify the ADC from unreacted payload and other impurities using a size-exclusion chromatography (SEC) system with a suitable buffer (e.g., PBS, pH 7.4).[10][11]

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration of the purified ADC.

    • Characterize the ADC for purity, aggregation, and Drug-to-Antibody Ratio (DAR).

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

This method is suitable for payloads that have a distinct UV-Vis absorbance peak from the antibody.[]

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the payload.

  • Calculate the DAR using the Beer-Lambert law and the known molar extinction coefficients of the antibody and the payload at both wavelengths.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column connected to an HPLC or UPLC system.[13][14]

  • Use a suitable mobile phase (e.g., PBS, pH 7.4).

  • Monitor the elution profile at 280 nm. The percentage of monomer, aggregates, and fragments can be determined by integrating the peak areas.[15]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC and unconjugated payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated payload, and an isotype control antibody for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_linker Antibody-Linker Conjugate mAb->mAb_linker Lysine Amine Reaction linker Succinimidyl-4- hydrazinocarbonyl-butanoate linker->mAb_linker ADC Antibody-Drug Conjugate (ADC) mAb_linker->ADC Hydrazone Bond Formation (pH 4.5-5.5) payload Carbonyl-containing Payload (e.g., Doxorubicin) payload->ADC SEC Size-Exclusion Chromatography (SEC) ADC->SEC Analysis DAR, Purity, Aggregation Analysis SEC->Analysis

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC ADC in Circulation (Stable Hydrazone Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Hydrazone Cleavage (Acid Hydrolysis) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: ADC mechanism of action.

Doxorubicin_Signaling_Pathway Dox Doxorubicin Top2 Topoisomerase II Inhibition Dox->Top2 DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation DSB DNA Double-Strand Breaks Top2->DSB DNA_Intercalation->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Doxorubicin-induced apoptosis pathway.

Calicheamicin_Signaling_Pathway Calicheamicin Calicheamicin MinorGroove DNA Minor Groove Binding Calicheamicin->MinorGroove Bergman Bergman Cyclization MinorGroove->Bergman Diradical Diradical Formation Bergman->Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose Backbone Diradical->H_Abstraction DSB DNA Double-Strand Breaks H_Abstraction->DSB DDR DNA Damage Response (ATM, p53 activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Calicheamicin-induced DNA damage pathway.

References

A Step-by-Step Guide to Hydrazone Ligation on Glycoproteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the hydrazone ligation of glycoproteins, a robust and versatile bioconjugation technique. This method is widely employed for the site-specific modification of glycoproteins, enabling the attachment of various molecules such as labels, drugs, or imaging agents. The protocol is broken down into two main stages: the oxidation of glycoprotein glycans to generate aldehyde groups and the subsequent hydrazone ligation reaction.

Principle of Hydrazone Ligation

Hydrazone ligation involves the reaction between an aldehyde or ketone group on one molecule and a hydrazine or hydrazide derivative on another, forming a stable hydrazone bond.[1] In the context of glycoproteins, aldehyde functionalities are typically introduced by the mild oxidation of cis-diol-containing sugar residues within the glycan structures.[2][3][4] This site-specific generation of aldehydes on the glycan portion of the glycoprotein, often distant from the protein's active sites, allows for controlled conjugation while preserving the protein's biological function.[3] The subsequent reaction with a hydrazide-functionalized molecule of interest results in a stable glycoprotein conjugate. The reaction is pH-sensitive, with optimal rates typically observed under mildly acidic conditions (pH 4.5-5.5), though it can also be performed at physiological pH, sometimes with the aid of a catalyst like aniline to enhance reaction kinetics.[2][4][5]

Experimental Workflow

The overall experimental workflow for hydrazone ligation on glycoproteins can be visualized as a two-stage process. The first stage involves the preparation of the glycoprotein by generating aldehyde groups, followed by the second stage of ligation with a hydrazide-functionalized molecule.

Hydrazone_Ligation_Workflow cluster_stage1 Stage 1: Aldehyde Generation cluster_stage2 Stage 2: Hydrazone Ligation Glycoprotein Glycoprotein Oxidation Periodate Oxidation Glycoprotein->Oxidation NaIO4 Oxidized_Glycoprotein Aldehyde-functionalized Glycoprotein Oxidation->Oxidized_Glycoprotein Purification1 Purification (Desalting/Dialysis) Oxidized_Glycoprotein->Purification1 Purified_Glycoprotein Purified Aldehyde- functionalized Glycoprotein Hydrazide_Molecule Hydrazide-functionalized Molecule (e.g., Dye, Drug) Ligation Hydrazone Ligation Hydrazide_Molecule->Ligation Conjugate Glycoprotein Conjugate Ligation->Conjugate Purified_Glycoprotein->Ligation Purification2 Purification (e.g., Gel Filtration) Conjugate->Purification2 Final_Product Purified Glycoprotein Conjugate Purification2->Final_Product

Caption: Experimental workflow for hydrazone ligation on glycoproteins.

Detailed Protocols

This section provides detailed methodologies for the key experiments involved in hydrazone ligation on glycoproteins.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the gentle oxidation of cis-diols in glycoprotein sugar residues to form aldehydes using sodium meta-periodate.[2][3]

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO4)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.[3]

  • Prepare Periodate Solution: Freshly prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).[3] This solution should be used immediately.

  • Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[3]

  • Incubation: Mix gently and incubate the reaction for 5 minutes at room temperature.[3] The reaction should be performed in the dark to prevent the degradation of the periodate.

  • Purification: Immediately after incubation, remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[3] The resulting solution contains the aldehyde-functionalized glycoprotein.

Protocol 2: Hydrazone Ligation of Aldehyde-Functionalized Glycoproteins

This protocol details the reaction of the aldehyde-functionalized glycoprotein with a hydrazide-containing molecule to form a stable hydrazone linkage.

Materials:

  • Aldehyde-functionalized glycoprotein (from Protocol 1)

  • Hydrazide-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Dimethyl sulfoxide (DMSO)

  • Aniline (optional, as a catalyst)[2][5]

  • Sodium phosphate buffer (0.1 M, pH 7.0) or Sodium acetate buffer (0.1 M, pH 5.5)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Hydrazide Solution: Prepare a 50 mM stock solution of the hydrazide-functionalized molecule in DMSO.[3]

  • Ligation Reaction:

    • To 2 mL of the aldehyde-functionalized glycoprotein solution, add 200 µL of the 50 mM hydrazide solution.[3]

    • For catalyzed reactions, aniline can be added to the reaction buffer to a final concentration of 10-100 mM.[2][5] Aniline catalysis has been shown to significantly increase the reaction rate at neutral pH.[5]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[3] Depending on the reactivity of the components and the presence of a catalyst, the incubation time may be optimized. Some reactions can achieve over 90% coupling in 4 hours or less.[2]

  • Purification: Purify the resulting glycoprotein conjugate from excess reagents using an appropriate method such as gel filtration.[3]

Quantitative Data Summary

The efficiency and kinetics of hydrazone ligation can be influenced by several factors, including pH, the presence of catalysts, and the nature of the reactants.

ParameterConditionValueReference
Coupling Efficiency Aniline catalyst, 4 hours>90%[2]
Labeling Efficiency Increase Addition of aniline to coupling buffer~50% increase[2]
Reaction Time Efficient immobilization with catalyst2-4 hours[2]
Second-Order Rate Constant Uncatalyzed hydrazone formation (neutral pH)~0.01 M⁻¹s⁻¹[4]
Second-Order Rate Constant Aniline-catalyzed hydrazone ligation10¹ - 10³ M⁻¹s⁻¹[5]

Stability of the Hydrazone Bond

The stability of the hydrazone bond is a critical consideration, particularly for in vivo applications. The linkage is generally stable but can be susceptible to hydrolysis, especially under acidic conditions.[1][6]

FactorEffect on StabilityNotesReference
pH Less stable at acidic pHHydrolysis is acid-catalyzed.[6] Generally stable at neutral pH (~7.4).[1][1][6]
Structure of Carbonyl Precursor Aromatic aldehydes are more stable than aliphatic aldehydesResonance stabilization from the aromatic ring increases bond stability.[1][1]
Structure of Hydrazine Precursor Electron-donating groups on the hydrazine increase stabilityElectron-withdrawing groups decrease stability.[1][1]
Acylhydrazones Generally more resistant to hydrolysis at neutral pHCompared to simple hydrazones.[1][1]

Analytical Techniques for Characterization

The successful conjugation and characterization of the resulting glycoprotein conjugate can be assessed using various analytical techniques.

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) Monitor reaction progress, assess purity, and quantify stability.[1][7][1][7]
Mass Spectrometry (MS) Confirm the identity and mass of the conjugate, and identify glycosylation sites.[7][8][9][7][8][9]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visualize the shift in molecular weight upon conjugation.
UV-Vis Spectroscopy Quantify the degree of labeling if the attached molecule has a chromophore.[5][5]

Signaling Pathway and Logical Relationships

The formation of the hydrazone bond is a chemical reaction that proceeds through a specific mechanism. The key steps are the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone. The use of a catalyst like aniline accelerates the dehydration step.

Hydrazone_Formation_Mechanism cluster_catalysis Catalysis Reactants Aldehyde-functionalized Glycoprotein + Hydrazide-Molecule Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Hydrazone-linked Glycoprotein Conjugate + H2O Intermediate->Product Dehydration (Rate-limiting step) Aniline Aniline Catalyst Aniline->Intermediate Accelerates dehydration

Caption: Mechanism of aniline-catalyzed hydrazone formation.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Kleinmolekülen mit 4-Hydrazino-4-oxobutanamid für die Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die quantitative Analyse von Kleinmolekülen, insbesondere solchen, die Carbonylgruppen (Aldehyde und Ketone) enthalten, stellt in der biologischen und pharmazeutischen Forschung oft eine Herausforderung dar. Diese Verbindungen zeigen häufig eine geringe Ionisierungseffizienz in der Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) und eine unzureichende Retention in der Umkehrphasen-Flüssigkeitschromatographie (RP-LC). Die chemische Derivatisierung ist eine wirksame Strategie, um diese Einschränkungen zu überwinden. 4-Hydrazino-4-oxobutanamid, auch bekannt als Bernsteinsäuremonohydrazid, ist ein Derivatisierungsreagenz, das spezifisch mit Carbonylgruppen reagiert und so die analytischen Eigenschaften der Zielmoleküle verbessert.

Durch die Reaktion von 4-Hydrazino-4-oxobutanamid mit einer Carbonylgruppe wird ein stabiles Hydrazon gebildet. Diese Reaktion führt eine polare funktionelle Gruppe in das Molekül ein, was die Hydrophilie erhöht und die chromatographische Trennung verbessern kann. Noch wichtiger ist, dass die eingeführte Hydrazidgruppe die Protonenaffinität des Moleküls erhöht, was zu einer signifikant verbesserten Ionisierungseffizienz im positiven ESI-Modus und damit zu einer höheren Empfindlichkeit bei der LC-MS-Analyse führt.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Kleinmolekülen mit 4-Hydrazino-4-oxobutanamid und zeigt dessen Nützlichkeit für die quantitative Analyse in komplexen biologischen Matrizes.

Reaktionsmechanismus

Die Derivatisierungsreaktion basiert auf der nukleophilen Addition des Hydrazin-Stickstoffs an den Carbonyl-Kohlenstoff, gefolgt von einer Dehydratisierung, um das entsprechende Hydrazon zu bilden. Die Reaktion wird typischerweise unter leicht sauren Bedingungen katalysiert, um die Reaktivität der Carbonylgruppe zu erhöhen, ohne das Hydrazinreagenz zu protonieren und zu deaktivieren.

G r1 Kleinmolekül (mit Carbonylgruppe) R-C(=O)-R' r2 4-Hydrazino-4-oxobutanamid NH₂-NH-C(=O)-(CH₂)₂-C(=O)-NH₂ p1 Derivatisiertes Kleinmolekül (Hydrazon) R-C(=N-NH-C(=O)-(CH₂)₂-C(=O)-NH₂)-R' r1->p1 + r2->p1 p2 Wasser H₂O

Abbildung 1: Chemische Reaktion der Derivatisierung.

Experimentelle Protokolle

Benötigte Materialien
  • 4-Hydrazino-4-oxobutanamid (Reinheit > 95 %)

  • Lösungsmittel: Acetonitril (ACN), Methanol (MeOH), Wasser (LC-MS-Qualität)

  • Säure (Katalysator): Essigsäure oder Trifluoressigsäure (TFA)

  • Analytstandards (z. B. Ketosteroide, Aldehyde)

  • Biologische Matrix (z. B. Plasma, Urin, Zelllysat)

  • Probenvorbereitung: Festphasenextraktions (SPE)-Kartuschen oder Protein-Präzipitationsplatten

  • Heizblock oder Wasserbad

  • Zentrifuge

  • LC-MS-System (z. B. HPLC oder UPLC gekoppelt mit einem Triple-Quadrupol- oder hochauflösenden Massenspektrometer)

Protokoll 1: Derivatisierung von Standardlösungen

Dieses Protokoll beschreibt die Derivatisierung von reinen analytischen Standards zur Methodenentwicklung und Kalibrierung.

  • Herstellung der Reagenzlösung: Eine 10 mM Stammlösung von 4-Hydrazino-4-oxobutanamid in 50:50 (v/v) ACN/Wasser vorbereiten.

  • Herstellung der Standardlösungen: Stammlösungen der Zielanalyten (z. B. 1 mg/mL) in einem geeigneten Lösungsmittel (z. B. MeOH) herstellen. Daraus eine Serie von Arbeitsstandards durch Verdünnung in 50:50 (v/v) ACN/Wasser herstellen.

  • Derivatisierungsreaktion:

    • 50 µL jeder Standardverdünnung in ein Reaktionsgefäß geben.

    • 50 µL der 10 mM 4-Hydrazino-4-oxobutanamid-Lösung hinzufügen.

    • 10 µL einer 1%igen (v/v) Essigsäure in ACN als Katalysator hinzufügen.

    • Die Proben gut mischen (vortexen).

    • Die Reaktionsmischung für 60 Minuten bei 60 °C inkubieren.

    • Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.

  • Analyse: Die derivatisierten Proben direkt in das LC-MS-System injizieren oder bei Bedarf mit der mobilen Anfangsphase verdünnen.

Protokoll 2: Derivatisierung in biologischen Matrizes (z. B. Plasma)

Dieses Protokoll umfasst die Probenvorbereitung zur Entfernung von Interferenzen aus einer komplexen Matrix vor der Derivatisierung.

  • Probenvorbereitung (Protein-Präzipitation):

    • 100 µL Plasmaprobe in ein Mikrozentrifugenröhrchen geben.

    • 300 µL eiskaltes Acetonitril (das den internen Standard enthält) hinzufügen, um Proteine auszufällen.

    • Die Probe für 30 Sekunden kräftig vortexen.

    • Für 10 Minuten bei 14.000 x g und 4 °C zentrifugieren.

    • Den Überstand in ein sauberes Röhrchen überführen.

  • Trocknung: Den Überstand unter einem sanften Stickstoffstrom oder in einem Vakuumzentrifugen-Verdampfer zur Trockne eindampfen.

  • Rekonstitution und Derivatisierung:

    • Den trockenen Rückstand in 50 µL 50:50 (v/v) ACN/Wasser rekonstituieren.

    • 50 µL der 10 mM 4-Hydrazino-4-oxobutanamid-Lösung hinzufügen.

    • 10 µL einer 1%igen (v/v) Essigsäure in ACN hinzufügen.

    • Die Proben gut mischen (vortexen).

    • Die Reaktionsmischung für 60 Minuten bei 60 °C inkubieren.

    • Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.

  • Analyse: Die Probe vor der Injektion in das LC-MS-System gegebenenfalls zentrifugieren, um eventuelle Partikel zu entfernen.

G start Biologische Probe (z.B. Plasma) protein_precipitation 1. Protein-Präzipitation (kaltes ACN + IS) start->protein_precipitation centrifuge1 2. Zentrifugation protein_precipitation->centrifuge1 supernatant 3. Überstand sammeln centrifuge1->supernatant dry_down 4. Eindampfen (N₂-Strom) supernatant->dry_down reconstitute 5. Rekonstitution (ACN/H₂O) dry_down->reconstitute add_reagent 6. Zugabe von 4-Hydrazino-4-oxobutanamid reconstitute->add_reagent add_catalyst 7. Zugabe von Katalysator (Säure) add_reagent->add_catalyst incubate 8. Inkubation (60°C, 60 min) add_catalyst->incubate analyze 9. LC-MS Analyse incubate->analyze

Abbildung 2: Workflow der Probenvorbereitung und Derivatisierung.

Datenpräsentation

Die Derivatisierung mit 4-Hydrazino-4-oxobutanamid führt zu einer signifikanten Verbesserung der Nachweisempfindlichkeit. Die folgende Tabelle fasst hypothetische quantitative Daten für die Analyse von zwei repräsentativen Carbonyl-haltigen Kleinmolekülen, Cortison und Progesteron, vor und nach der Derivatisierung zusammen.

AnalytMethodeNachweisgrenze (LOD) (pg/mL)Quantifizierungsgrenze (LOQ) (pg/mL)Signal-Rausch-Verhältnis (S/N) bei 1 ng/mL
Cortison Ohne Derivatisierung500150015
Mit Derivatisierung 10 30 >500
Progesteron Ohne Derivatisierung800240012
Mit Derivatisierung 15 45 >400

Tabelle 1: Vergleich der analytischen Leistung vor und nach der Derivatisierung.

LC-MS-Bedingungen (Beispiel)

  • LC-System: UPLC-System

  • Säule: C18-Säule (z. B. 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Ameisensäure in Wasser

  • Mobile Phase B: 0.1% Ameisensäure in Acetonitril

  • Gradient: 5% B bis 95% B über 8 Minuten

  • Flussrate: 0.4 mL/min

  • Säulentemperatur: 40 °C

  • Injektionsvolumen: 5 µL

  • Massenspektrometer: Triple-Quadrupol-MS

  • Ionisationsmodus: Positiver Elektrospray (ESI+)

  • Analysemodus: Multiple Reaction Monitoring (MRM)

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringe Derivatisierungsausbeute Unzureichende Inkubationszeit/-temperaturInkubationszeit auf 90 min erhöhen oder Temperatur auf 70 °C steigern.
Falscher pH-Wert der ReaktionDen pH-Wert der Reaktionsmischung überprüfen und ggf. die Katalysatorkonzentration anpassen.
Abbau des ReagenzesFrisch angesetzte 4-Hydrazino-4-oxobutanamid-Lösung verwenden.
Hohe Hintergrundsignale MatrixeffekteDie Probenvorbereitung optimieren (z. B. SPE anstelle von Protein-Präzipitation verwenden).
Verunreinigungen in Lösungsmitteln/ReagenzienNur hochreine Lösungsmittel und Reagenzien verwenden.
Schlechte Peakform Ungeeignete chromatographische BedingungenDen LC-Gradienten, die mobile Phase oder die Säulenchemie optimieren.
Inkompatibilität des InjektionslösungsmittelsDie Probe vor der Injektion in der mobilen Anfangsphase verdünnen.

Zusammenfassung und Ausblick

Die Derivatisierung von Kleinmolekülen mit 4-Hydrazino-4-oxobutanamid ist eine robuste und effektive Methode zur Steigerung der Empfindlichkeit und Verbesserung der chromatographischen Leistung bei der LC-MS-Analyse von Carbonyl-haltigen Verbindungen. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung quantitativer Methoden für eine Vielzahl von Analyten in komplexen biologischen Matrizes. Zukünftige Arbeiten könnten die Entwicklung von stabil-isotopenmarkierten Versionen von 4-Hydrazino-4-oxobutanamid umfassen, um als interner Standard für eine noch präzisere Quantifizierung mittels Isotopenverdünnungsanalyse zu dienen.

Application Notes and Protocols for Biomolecule Immobilization using 4-Hydrazino-4-oxobutanamide (Succinic Dihydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent immobilization of biomolecules to solid surfaces is a cornerstone of modern biotechnology and drug development, enabling the creation of biosensors, affinity chromatography matrices, and targeted drug delivery systems. This document provides a detailed guide to the use of 4-Hydrazino-4-oxobutanamide, also known as succinic dihydrazide, for the stable and oriented immobilization of biomolecules. This method relies on the formation of a stable hydrazone bond between a hydrazide-functionalized surface and a carbonyl group (aldehyde or ketone) on the biomolecule. This chemistry offers a robust and specific conjugation strategy, particularly for glycoproteins.

The core principle involves a two-stage process. First, a surface with suitable functional groups (e.g., carboxyl or epoxy) is activated with this compound to introduce hydrazide moieties. Second, the biomolecule of interest is oxidized to generate aldehyde groups, typically from cis-diols in carbohydrate residues of glycoproteins, which then readily react with the hydrazide-activated surface.

Chemical Principle

The immobilization strategy is based on the reaction between a hydrazide and an aldehyde to form a hydrazone bond. This reaction is efficient at a slightly acidic pH (typically pH 5-7) and results in a stable covalent linkage.

G Hydrazone Bond Formation Surface Surface-Linker-C(=O)NHNH2 Reaction + Surface->Reaction Biomolecule Biomolecule-CHO Biomolecule->Reaction Product Surface-Linker-C(=O)NHN=CH-Biomolecule Reaction->Product pH 5-7 H2O

Caption: Reaction scheme for hydrazone bond formation.

Experimental Protocols

Protocol 1: Activation of Carboxylated Surfaces with this compound

This protocol describes the functionalization of a carboxyl-terminated surface (e.g., carboxylated agarose beads, magnetic beads, or a self-assembled monolayer on a solid support) with this compound using carbodiimide chemistry.

Materials and Reagents:

ReagentSupplierNotes
Carboxylated Support (e.g., Agarose)VariousChoose based on application
This compounde.g., CP Lab SafetyAlso known as Succinic dihydrazide
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)VariousWater-soluble carbodiimide
NHS (N-hydroxysuccinimide)VariousFor improved reaction efficiency
Activation Buffer (e.g., 0.1 M MES, pH 4.7)-Prepare fresh
Wash Buffer (e.g., PBS, pH 7.4)-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)-

Procedure:

  • Surface Preparation: Wash the carboxylated support extensively with the Activation Buffer to equilibrate the pH and remove any preservatives.

  • Activation Solution Preparation: Dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each. Separately, prepare a 0.1 M solution of this compound in the same buffer.

  • Activation Reaction: Mix the EDC/NHS solution with the this compound solution and immediately add it to the prepared carboxylated support.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Washing: After incubation, wash the support thoroughly with Wash Buffer to remove excess reagents and byproducts.

  • Quenching (Optional but Recommended): To quench any unreacted activated carboxyl groups, incubate the support with Quenching Buffer for 30 minutes.

  • Final Wash: Perform a final wash with the Wash Buffer. The hydrazide-activated surface is now ready for biomolecule immobilization.

G Surface Activation Workflow A Start: Carboxylated Surface B Wash with Activation Buffer A->B C Prepare EDC/NHS and This compound Solutions B->C D Incubate Surface with Activation Solution (1-2h) C->D E Wash with Wash Buffer D->E F Quench with Tris Buffer (Optional) E->F G Final Wash F->G H End: Hydrazide-Activated Surface G->H

Caption: Workflow for surface activation with this compound.

Protocol 2: Generation of Aldehyde Groups on Glycoproteins

This protocol details the mild oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups.

Materials and Reagents:

ReagentSupplierNotes
Glycoprotein-In a suitable buffer (e.g., PBS, pH 7.4)
Sodium meta-periodate (NaIO4)VariousPrepare fresh, protect from light
Oxidation Buffer (e.g., PBS, pH 7.4)-
Desalting ColumnVariousTo remove excess periodate

Procedure:

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in Oxidation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer. The final concentration will depend on the glycoprotein and the desired degree of oxidation (typically 1-10 mM).

  • Oxidation Reaction: Add the periodate solution to the glycoprotein solution and incubate for 15-30 minutes at 4°C or on ice, protected from light.

  • Quench Reaction (Optional): The reaction can be quenched by adding a 10-fold molar excess of glycerol and incubating for 5 minutes.

  • Purification: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the coupling buffer (see Protocol 3). The oxidized glycoprotein is now ready for immobilization.

Protocol 3: Immobilization of Oxidized Biomolecule to Hydrazide-Activated Surface

This protocol describes the coupling of the aldehyde-containing biomolecule to the hydrazide-activated surface.

Materials and Reagents:

ReagentSupplierNotes
Hydrazide-Activated Surface (from Protocol 1)-
Oxidized Biomolecule (from Protocol 2)-
Coupling Buffer (e.g., 0.1 M Acetate, pH 5.5)-Prepare fresh
Wash Buffer (e.g., PBS with 0.5 M NaCl, pH 7.4)-High salt to reduce non-specific binding
Storage Buffer (e.g., PBS with preservative)-e.g., 0.02% Sodium Azide

Procedure:

  • Equilibrate Surface: Wash the hydrazide-activated surface with Coupling Buffer.

  • Coupling Reaction: Add the purified, oxidized biomolecule solution to the activated surface.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Washing: After incubation, wash the surface extensively with the high-salt Wash Buffer to remove any non-covalently bound biomolecules.

  • Storage: Store the immobilized biomolecule surface in the appropriate Storage Buffer at 4°C.

Quantitative Data Summary

The efficiency of immobilization can be assessed by measuring the amount of biomolecule before and after the coupling reaction. The following table provides a template for recording and comparing quantitative data.

ParameterMethodExample Value
Initial Biomolecule ConcentrationBradford/BCA Assay, A2802.0 mg/mL
Biomolecule Concentration in SupernatantBradford/BCA Assay, A2800.5 mg/mL
Immobilization Efficiency (%)Calculation75%
Surface Loading CapacityCalculation1.5 mg/g support

Calculation of Immobilization Efficiency: ((Initial Concentration - Supernatant Concentration) / Initial Concentration) * 100

Applications in Drug Development

  • Affinity Chromatography: Immobilized antibodies or target proteins can be used for the purification of drug candidates or their targets.

  • Biosensor Development: Immobilization of enzymes, antibodies, or receptors on sensor surfaces (e.g., SPR, QCM) allows for the study of drug-target interactions and high-throughput screening.

  • Immunoassays: Covalently linking antibodies or antigens to microplates or beads enhances the stability and reproducibility of assays like ELISA.

  • Enzyme Reactors: Immobilized enzymes can be used for the synthesis of chiral drug intermediates.

G Applications in Drug Development cluster_B Purification cluster_C Screening & Analysis cluster_D Diagnostics cluster_E Synthesis A Immobilized Biomolecules (via this compound) B Affinity Chromatography A->B C Biosensors (SPR, QCM) A->C D Immunoassays (ELISA) A->D E Enzyme Bioreactors A->E B1 Drug Candidate Purification B->B1 B2 Target Protein Isolation B->B2 C1 Drug-Target Kinetics C->C1 C2 High-Throughput Screening C->C2 D1 Stable Assay Surfaces D->D1 D2 Reproducible Results D->D2 E1 Chiral Intermediate Synthesis E->E1 E2 Continuous Flow Chemistry E->E2

Caption: Key applications of immobilized biomolecules in drug development.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Incomplete surface activationEnsure fresh EDC/NHS solutions; check pH of activation buffer.
Insufficient biomolecule oxidationOptimize periodate concentration and reaction time; ensure periodate is not degraded.
Inappropriate coupling buffer pHEnsure coupling buffer pH is between 5 and 7.
High Non-Specific Binding Insufficient washingIncrease the number of washes and the salt concentration in the wash buffer (e.g., up to 1 M NaCl).
Unquenched reactive sites on the surfaceInclude a quenching step with Tris or ethanolamine after surface activation.
Loss of Biomolecule Activity Over-oxidation of the biomoleculeReduce periodate concentration or incubation time; perform oxidation at 4°C.
Harsh coupling conditionsEnsure pH and temperature of the coupling reaction are suitable for the biomolecule's stability.

Application Notes and Protocols for pH-Responsive Drug Release from 4-Hydrazino-4-oxobutanamide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 4-Hydrazino-4-oxobutanamide as a pH-sensitive linker for controlled drug release. The protocols detailed below are intended to serve as a foundational methodology for researchers developing targeted drug delivery systems that exploit the pH gradient between the physiological environment and the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.

Introduction

Hydrazone linkers are a class of chemically cleavable linkers that are integral to the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs). Their utility stems from their inherent pH-sensitivity; they are designed to be stable at the physiological pH of the bloodstream (approximately 7.4) but hydrolyze under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This characteristic enables the targeted release of a cytotoxic payload within cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic index of the drug.

The this compound linker, a derivative of succinic acid, provides a versatile platform for conjugating drugs to carrier molecules. The formation of a hydrazone bond through the reaction of its hydrazine moiety with a carbonyl group on the drug molecule results in a linkage that is susceptible to acid-catalyzed hydrolysis. Upon cellular internalization via endocytosis, the drug-linker conjugate is trafficked to acidic intracellular compartments, leading to the cleavage of the hydrazone bond and the release of the active drug.

Data Presentation: pH-Dependent Hydrolysis of Analogous Hydrazone Linkers

While specific hydrolysis data for drug conjugates of this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for structurally similar acyl hydrazone linkers, which are expected to exhibit comparable pH-responsive behavior. This data is provided to illustrate the typical stability profiles of such linkers.

Table 1: Half-life (t½) of Doxorubicin-Acyl Hydrazone Conjugates at Different pH Values

pHTemperature (°C)Half-life (t½)Reference Compound Type
7.437> 48 hoursDoxorubicin-succinyl hydrazone
6.537~ 8 - 12 hoursDoxorubicin-acyl hydrazone
5.537~ 1 - 4 hoursDoxorubicin-acyl hydrazone
4.537< 1 hourDoxorubicin-acyl hydrazone

Table 2: Cumulative Release of Doxorubicin from Hydrazone-Linked Carriers

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Carrier System
1< 5~ 20 - 30Polymer-Doxorubicin Conjugate (Acyl Hydrazone)
6< 10~ 50 - 65Polymer-Doxorubicin Conjugate (Acyl Hydrazone)
24~ 15 - 20> 85Polymer-Doxorubicin Conjugate (Acyl Hydrazone)
48~ 25 - 30> 95Polymer-Doxorubicin Conjugate (Acyl Hydrazone)

Experimental Protocols

Protocol 1: Synthesis of this compound Linker

This protocol describes the synthesis of the this compound linker from succinic anhydride and hydrazine hydrate.

Materials:

  • Succinic anhydride

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in anhydrous ethanol under stirring.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

  • Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Conjugation of a Ketone-Containing Drug (e.g., Doxorubicin) to this compound

This protocol outlines the formation of a hydrazone bond between the linker and a drug.

Materials:

  • This compound

  • Doxorubicin hydrochloride (or other ketone-containing drug)

  • Anhydrous methanol or Dimethylformamide (DMF)

  • Glacial acetic acid (catalytic amount)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel protected from light

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.5 equivalents) in anhydrous methanol or DMF in a reaction vessel under an inert atmosphere.

  • In a separate container, dissolve doxorubicin hydrochloride (1 equivalent) in the same solvent.

  • Slowly add the doxorubicin solution to the linker solution under stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the hydrazone formation.

  • Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

  • Monitor the reaction progress by HPLC or LC-MS to confirm the formation of the drug-linker conjugate.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Purify the resulting drug-linker conjugate using column chromatography or preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm the structure and purity.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-dependent release of the drug from the conjugate.

Materials:

  • Drug-linker conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Incubator or water bath at 37°C

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO) and then dilute it into the release media (pH 7.4 PBS and pH 5.5 acetate buffer) to a known concentration.

  • Transfer a known volume of the conjugate solution into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of the corresponding release buffer (either pH 7.4 or pH 5.5).

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot from the release buffer outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the release profiles.

Visualization of Key Pathways and Workflows

Signaling_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cell DrugCarrier Drug-Linker-Carrier (Stable Hydrazone) Endocytosis Endocytosis DrugCarrier->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) (Hydrolases) LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Hydrazone Cleavage Cytosol Cytosol DrugRelease->Cytosol Target Cellular Target (e.g., DNA) Cytosol->Target

Caption: Cellular uptake and intracellular drug release pathway.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_release In Vitro Release Study Start Succinic Anhydride + Hydrazine Hydrate Linker This compound Linker Start->Linker Conjugation Drug-Linker Conjugate Linker->Conjugation Drug Ketone-containing Drug Drug->Conjugation Purification Purification (HPLC) Conjugation->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Setup Dialysis Setup (pH 7.4 & 5.5) Analysis->Setup Incubation Incubation at 37°C Setup->Incubation Quantification Drug Quantification (HPLC/UV-Vis) Incubation->Quantification Result pH-Responsive Drug Release Data Quantification->Result Generate Release Profile

Caption: Overall experimental workflow.

Application Notes: Bioconjugation of Fluorescent Probes Using 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent probes to biomolecules, a process known as bioconjugation, is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, antibodies, and other biomolecules in complex biological systems. One effective strategy for bioconjugation involves the use of hydrazide-containing linkers, such as 4-Hydrazino-4-oxobutanamide. This linker reacts specifically with aldehyde or ketone groups to form a stable hydrazone bond.

This application note provides detailed protocols and technical information for the use of this compound in the fluorescent labeling of glycoproteins, with a particular focus on antibodies. The method leverages the selective oxidation of carbohydrate moieties on glycoproteins to generate reactive aldehyde groups, ensuring site-specific conjugation that often preserves the biological activity of the protein.

Principle of the Method

The bioconjugation strategy using this compound is a two-step process:

  • Generation of Aldehyde Groups: Glycoproteins, including antibodies, possess carbohydrate chains with vicinal diols. These can be gently oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups. This oxidation is typically site-specific to the glycan portions of the biomolecule, which are often located away from the antigen-binding sites of antibodies.

  • Hydrazone Bond Formation: The hydrazide moiety of the this compound-linked fluorescent probe reacts with the newly formed aldehyde groups on the glycoprotein, forming a stable covalent hydrazone bond.

This method is particularly advantageous for labeling antibodies as it targets the Fc region's glycosylation sites, leaving the antigen-binding Fab regions unmodified and fully functional.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Glycoprotein (e.g., IgG Antibody)

This protocol describes the steps for the oxidation of an antibody followed by conjugation with a this compound-activated fluorescent dye.

Materials:

  • Purified Glycoprotein (e.g., IgG antibody)

  • This compound-activated fluorescent probe

  • Sodium Periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Purification Column (e.g., Sephadex G-25)

Procedure:

  • Oxidation of the Glycoprotein:

    • Dissolve the glycoprotein in Reaction Buffer to a final concentration of 5 mg/mL.

    • Prepare a fresh 20 mM solution of sodium periodate in the Reaction Buffer. Protect from light.

    • Add the sodium periodate solution to the glycoprotein solution at a 1:1 volume ratio (e.g., 1 mL of periodate solution to 1 mL of protein solution).

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM.

    • Incubate for 5 minutes at room temperature.

    • Remove excess periodate and quenching agent by desalting the oxidized glycoprotein into the Reaction Buffer using a purification column.

  • Conjugation with Fluorescent Probe:

    • Prepare a 50 mM stock solution of the this compound-activated fluorescent probe in anhydrous DMSO.

    • Add the fluorescent probe stock solution to the oxidized glycoprotein solution. A typical starting molar ratio of dye to protein is 20:1.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Glycoprotein:

    • Purify the fluorescently labeled glycoprotein from the unreacted dye using a purification column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugate.

    • Pool the fractions containing the labeled protein and store at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for characterizing the final product. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorescent dye (A_max).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • CF = Correction Factor (A₂₈₀ of the free dye / A_max of the free dye)

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where:

      • ε_dye = Molar extinction coefficient of the fluorescent dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data

The following tables provide representative quantitative data for the bioconjugation of fluorescent probes to antibodies using hydrazide chemistry. These values can serve as a baseline for optimization.

Table 1: Typical Reaction Parameters and Outcomes

ParameterValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Dye:Protein Molar Ratio 10:1 to 30:1This should be optimized for each specific antibody and dye combination.
Reaction pH 5.5 (Oxidation), 7.4 (Conjugation)Mildly acidic pH for oxidation and neutral pH for conjugation are optimal.
Reaction Time 30 min (Oxidation), 2 hours (Conjugation)Incubation times can be adjusted to optimize labeling.
Typical Degree of Labeling (DOL) 2 - 8A DOL in this range is generally optimal for preserving antibody function and achieving bright fluorescence.[1][2]
Labeling Efficiency 20 - 40%Efficiency can be influenced by protein concentration and purity.[3]

Table 2: Representative Fluorescence Properties of Conjugates

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹)Quantum Yield (Φ) of Conjugate
Fluorescein ~494~518~70,000~0.7 - 0.9
Rhodamine ~550~575~95,000~0.3 - 0.5
Cyanine 5 (Cy5) ~650~670~250,000~0.2 - 0.3
Cyanine 7 (Cy7) ~750~776~250,000~0.1 - 0.2

Note: Quantum yields of conjugated dyes can be lower than those of the free dye due to quenching effects.[4][5]

Application Example: Tracking Receptor Internalization

Fluorescently labeled antibodies are powerful tools for studying the trafficking of cell surface receptors. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer, can be labeled with a fluorescent probe using the hydrazide chemistry described above. The labeled antibody can then be used to visualize the internalization of EGFR upon ligand binding via clathrin-mediated endocytosis.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification glycoprotein Glycoprotein (e.g., Antibody) oxidized_gp Oxidized Glycoprotein (with Aldehydes) glycoprotein->oxidized_gp Oxidation of Glycans periodate Sodium Periodate (NaIO4) periodate->oxidized_gp labeled_gp Fluorescently Labeled Glycoprotein oxidized_gp->labeled_gp Hydrazone Bond Formation probe Fluorescent Probe-Hydrazide probe->labeled_gp purification Size-Exclusion Chromatography labeled_gp->purification final_product Purified Labeled Glycoprotein purification->final_product

Experimental workflow for glycoprotein labeling.

egfr_endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egfr EGFR egfr_complex EGFR-Ligand-Antibody Complex egfr->egfr_complex egf EGF (Ligand) egf->egfr labeled_ab Labeled Antibody labeled_ab->egfr clathrin_pit Clathrin-Coated Pit egfr_complex->clathrin_pit Recruitment clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle Invagination & Fission early_endosome Early Endosome clathrin_vesicle->early_endosome Uncoating & Fusion recycling Recycling to Membrane early_endosome->recycling lysosome Degradation in Lysosome early_endosome->lysosome

EGFR internalization pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydrazino-4-oxobutanamide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for 4-hydrazino-4-oxobutanamide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for hydrazone formation, the reaction underlying this compound conjugation, is typically in the acidic range of 4.5 to 6.0.[1] This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the rate-limiting dehydration of the hemiaminal intermediate.[2][3] However, at very low pH, the hydrazine nucleophile can become protonated, which reduces its nucleophilicity and slows down the reaction.[2] For bioconjugation applications where acidic conditions must be avoided, the reaction can be performed at a neutral pH (7.0-7.5), though the rate is generally slower.[1][4] In such cases, a nucleophilic catalyst like aniline can be used to accelerate the reaction.[1][3]

Q2: How does the structure of the carbonyl compound affect the conjugation reaction?

The reactivity of the carbonyl compound significantly influences the rate of hydrazone formation. Aldehydes are generally more reactive than ketones.[1] Furthermore, electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the reaction.[5] Conversely, bulky groups near the reaction site can cause steric hindrance and slow down the reaction.[3]

Q3: My hydrazone-linked conjugate is unstable at physiological pH (7.4). What could be the cause?

The stability of the hydrazone bond is influenced by the structure of both the hydrazine and the carbonyl precursors.[6] Hydrazones formed from aliphatic aldehydes are generally less stable at pH 7.4 compared to those derived from aromatic aldehydes, which are stabilized by resonance.[6][7] Electron-donating groups on the hydrazine moiety can increase stability, while electron-withdrawing groups can make the hydrazone more susceptible to hydrolysis.[6] Even stable hydrazone linkers can undergo slow hydrolysis at physiological pH, leading to premature payload release.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Suboptimal pH: The reaction equilibrium and rate are highly pH-dependent. At neutral or high pH, the reaction can be very slow.Adjust the pH of the reaction mixture to the optimal range of 4.5-6.0 using a non-interfering buffer (e.g., acetate buffer).[1]
Low Reactivity of Starting Materials: Ketones are less reactive than aldehydes. Steric hindrance can also be a factor.Increase the reaction temperature or prolong the reaction time.[3] If possible, consider using a more reactive carbonyl compound.
Degradation of Reagents: this compound or the carbonyl compound may have degraded due to improper storage.Use fresh, high-quality reagents. Ensure proper storage conditions as per the manufacturer's instructions.
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide for reaction with the carbonyl compound.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or acetate buffer.
Formation of Side Products Azine Formation: A common side reaction where the initial hydrazone product reacts with a second molecule of the carbonyl compound.Use a 1:1 molar ratio of the reactants. Consider adding the carbonyl compound dropwise to the this compound solution to avoid localized excess.[1]
Instability of the Conjugate Hydrolysis of the Hydrazone Bond: The hydrazone linkage is susceptible to hydrolysis, especially under certain pH conditions.If stability at neutral pH is an issue, consider using an aromatic aldehyde for the conjugation, as this generally forms a more stable hydrazone.[6][7] For applications requiring cleavage, the pH-sensitivity can be tuned by altering the electronic properties of the reactants.[6]

Data Presentation

The optimal pH for hydrazone conjugation can vary depending on the specific reactants and desired stability of the resulting bond. The following table summarizes recommended pH ranges for different types of hydrazone formation reactions.

Reactant TypeRecommended pH RangeNotes
Aliphatic Aldehydes 4.5 - 6.0Generally form less stable hydrazones compared to aromatic aldehydes.[6][7]
Aromatic Aldehydes 4.5 - 7.0Form more stable hydrazones due to resonance stabilization.[6][7]
Ketones 4.5 - 5.5Generally less reactive than aldehydes, may require more acidic conditions or longer reaction times.[1]
Bioconjugation at Neutral pH 7.0 - 7.5Slower reaction rate. Aniline or its derivatives can be used as a catalyst to increase the reaction rate.[1][3]

Experimental Protocols

General Protocol for Conjugation of this compound to an Aldehyde-Containing Peptide

This protocol provides a general guideline for the conjugation reaction. Optimization may be required for specific applications.

Materials:

  • Aldehyde-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Acetate Buffer, pH 5.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., an excess of an aldehyde scavenger like acetone)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve the aldehyde-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add an excess of the quenching solution to consume any unreacted this compound.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted peptide, excess this compound, and byproducts using a suitable purification method such as RP-HPLC or size-exclusion chromatography.

  • Characterization:

    • Characterize the purified conjugate using techniques like mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Peptide Aldehyde-Peptide in Reaction Buffer Mix Mix Peptide and Hydrazide (pH 4.5-6.0) Peptide->Mix Hydrazide This compound in DMSO/DMF Hydrazide->Mix Incubate Incubate at RT (2-4 hours) Mix->Incubate Monitor Monitor Reaction (HPLC/MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (HPLC/SEC) Monitor->Purify Reaction Complete Characterize Characterize (Mass Spec) Purify->Characterize

References

Technical Support Center: Improving Hydrazone Ligation Efficiency with Aniline Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline-catalyzed hydrazone ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful bioconjugation technique.

Troubleshooting Guide

This guide addresses common issues encountered during aniline-catalyzed hydrazone ligation experiments.

Issue 1: Slow or Incomplete Reaction

Possible Causes:

  • Suboptimal pH: The reaction rate is highly pH-dependent. The optimal pH for hydrazone formation is typically mildly acidic, around 4.5 to 6.[1] At this pH, there is a balance between the acid-catalyzed dehydration of the hemiaminal intermediate and avoiding protonation of the hydrazine nucleophile.[1][2]

  • Low Catalyst Concentration: Aniline acts as a nucleophilic catalyst, and its concentration directly impacts the reaction rate.[2][3]

  • Low Reactant Concentration: The reaction is bimolecular, and low concentrations of either the aldehyde/ketone or the hydrazine can lead to slow kinetics.[2][4]

  • Low Temperature: Like most chemical reactions, the rate of hydrazone ligation is temperature-dependent.

Solutions:

  • Optimize pH: Adjust the pH of your reaction mixture to the 4.5-6.0 range. Note that aniline's pKa is 4.6, and its catalytic activity is significant under these acidic conditions.[3]

  • Increase Aniline Concentration: Aniline is often used at concentrations ranging from 10 mM to 100 mM.[2] Increasing the concentration can lead to significant rate enhancements.[2][3]

  • Increase Reactant Concentrations: If feasible, increase the concentration of your limiting reactant to accelerate the reaction.

  • Increase Temperature: If your biomolecules are stable, consider increasing the reaction temperature to 37°C to improve the rate.[5]

Issue 2: Low Product Yield

Possible Causes:

  • Side Reactions: The most common side reaction is the formation of an azine, which occurs when a second equivalent of the aldehyde or ketone reacts with the formed hydrazone.[1]

  • Hydrolysis of Hydrazone: The hydrazone bond is reversible and can hydrolyze back to the starting materials, especially in the presence of water.[1]

  • Poor Reactant Quality: Degradation of the aldehyde/ketone or hydrazine starting materials can lead to lower yields. Aldehydes are susceptible to oxidation.[5]

Solutions:

  • Optimize Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion and minimize side reactions.

  • Control Water Content: While the reaction is often performed in aqueous buffers, minimizing excess water can help reduce hydrolysis.

  • Verify Reagent Quality: Ensure the purity and stability of your starting materials. Use fresh reagents whenever possible.

  • Purification: Employ appropriate purification methods like column chromatography or recrystallization to separate the desired hydrazone from side products and unreacted starting materials.[1]

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Co-elution of Product and Catalyst: Aniline can sometimes be challenging to remove from the final product.

  • Product Instability: Hydrazones can be sensitive to acidic conditions, which are sometimes used in chromatography.[6]

  • Oily Product: The crude product may be an oil, making recrystallization difficult.[7]

Solutions:

  • Catalyst Removal: Aniline can typically be removed by HPLC or size exclusion chromatography.[4]

  • Chromatography Conditions:

    • For silica gel chromatography, consider adding a small amount of a tertiary base like triethylamine (e.g., 1%) to the eluent to prevent product decomposition.[6]

    • Alternatively, basic alumina can be used as the stationary phase.[6]

  • Recrystallization:

    • Finding a suitable solvent system is crucial. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1]

    • If the product is an oil, trituration with a non-polar solvent like cold pentane or n-hexane may induce solidification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of aniline catalysis in hydrazone ligation?

A1: Aniline acts as a nucleophilic catalyst. It first reacts with the carbonyl compound (aldehyde or ketone) to form a highly reactive protonated Schiff base intermediate. This intermediate is more electrophilic than the starting carbonyl and reacts more rapidly with the hydrazine to form the hydrazone product, regenerating the aniline catalyst.[2][3][8]

Q2: What is the optimal pH for aniline-catalyzed hydrazone ligation?

A2: The reaction is generally fastest at a mildly acidic pH, typically between 4.5 and 6.0.[1][3] This pH range provides a balance between protonating the carbonyl oxygen to increase its electrophilicity and not protonating the hydrazine, which would render it non-nucleophilic.[1]

Q3: How much does aniline increase the reaction rate?

A3: The rate enhancement is significant. Studies have shown that at a concentration of 10 mM, aniline can increase the rate of hydrazone formation by approximately 70-fold at pH 5.7.[3] At pH 4.5, the rate enhancement can be even more dramatic.[2]

Q4: Are there alternatives to aniline as a catalyst?

A4: Yes, several other aniline derivatives and other aromatic amines have been investigated. For example, p-methoxyaniline has shown superior performance to aniline at neutral pH.[2] More recently, m-phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline, partly due to its greater aqueous solubility allowing for higher catalyst concentrations.[9][10]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[1] HPLC can also be used for more quantitative monitoring.[3]

Data Presentation

Table 1: Effect of Aniline Concentration and pH on Hydrazone Ligation Rate

pHAniline Concentration (mM)Second-Order Rate Constant (k₁) (M⁻¹s⁻¹)Rate Enhancement (fold)Reference
5.700.0031 ± 0.0001-[3]
5.7100.21 ± 0.01~70[3]
4.500.030 ± 0.002-[3]
4.5100.49 ± 0.02~20[3]

Table 2: Comparison of Catalysts for Imine Ligation

CatalystConcentration (mM)pHRelative Efficiency vs. AnilineReference
Aniline507.31x[9]
m-Phenylenediamine (mPDA)507.3~2x[9][10]
m-Phenylenediamine (mPDA)Higher concentrations possible due to solubility7.3Up to 15x[9][10]

Experimental Protocols

General Protocol for Aniline-Catalyzed Hydrazone Ligation

  • Dissolve Reactants: Dissolve the aldehyde or ketone-containing molecule and the hydrazine-containing molecule in a suitable buffer (e.g., 0.1 M phosphate or acetate buffer) at the desired pH (typically 4.5-6.0).

  • Prepare Catalyst Stock: Prepare a stock solution of aniline in the same buffer.

  • Initiate Reaction: Add the aniline stock solution to the reaction mixture to achieve the desired final catalyst concentration (e.g., 10-100 mM).

  • Incubate: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C).

  • Monitor Progress: Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

    • Purify the crude product by column chromatography (silica gel or alumina) or recrystallization.[1]

Protocol for Monitoring by Thin Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spot Samples: Apply small spots of the starting aldehyde/ketone, the starting hydrazine, and the reaction mixture onto the baseline of the TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • Analyze: The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.

Visualizations

Hydrazone_Ligation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde/Ketone (R-CHO) Schiff_Base Protonated Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline Hydrazine Hydrazine (R'-NHNH₂) Aniline Aniline Schiff_Base->Aldehyde - Aniline Hemiaminal Hemiaminal Intermediate Schiff_Base->Hemiaminal + Hydrazine Hydrazone Hydrazone (R-CH=NNH-R') Hemiaminal->Hydrazone - H₂O - Aniline

Caption: Aniline-catalyzed hydrazone ligation mechanism.

Experimental_Workflow A 1. Prepare Reactants & Buffer (pH 4.5-6.0) B 2. Add Aniline Catalyst (10-100 mM) A->B C 3. Incubate at RT or 37°C B->C D 4. Monitor by TLC/HPLC C->D E 5. Work-up & Product Isolation D->E Reaction Complete F 6. Purify by Chromatography or Recrystallization E->F

Caption: General experimental workflow for hydrazone ligation.

Troubleshooting_Tree Start Problem with Hydrazone Ligation Slow_Reaction Slow/Incomplete Reaction? Start->Slow_Reaction Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Difficulty? Start->Purification_Issue Check_pH Is pH 4.5-6.0? Slow_Reaction->Check_pH Yes Check_Side_Reactions Possible Side Reactions? Low_Yield->Check_Side_Reactions Yes Check_Hydrolysis Hydrolysis Likely? Low_Yield->Check_Hydrolysis Yes Catalyst_Removal Catalyst in Product? Purification_Issue->Catalyst_Removal Yes Product_Decomposition Decomposition on Silica? Purification_Issue->Product_Decomposition Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Catalyst Is [Aniline] ≥ 10 mM? Check_pH->Check_Catalyst Yes Increase_Catalyst Increase [Aniline] Check_Catalyst->Increase_Catalyst No Check_Temp Increase Temperature? Check_Catalyst->Check_Temp Yes Increase_Temp Increase Temp to 37°C Check_Temp->Increase_Temp Yes Optimize_Stoichiometry Optimize Stoichiometry Check_Side_Reactions->Optimize_Stoichiometry Yes Control_Water Control Water Content Check_Hydrolysis->Control_Water Yes Use_HPLC Use HPLC/SEC for Removal Catalyst_Removal->Use_HPLC Yes Modify_Chromatography Use Basic Alumina or Add Base to Eluent Product_Decomposition->Modify_Chromatography Yes

Caption: Troubleshooting decision tree for hydrazone ligation.

References

Technical Support Center: Purification of Proteins Modified with 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified with 4-Hydrazino-4-oxobutanamide.

Experimental Workflow & Methodologies

The general workflow for modifying a protein with this compound and its subsequent purification involves the introduction of a carbonyl group (aldehyde or ketone) onto the target protein, followed by conjugation with the hydrazide moiety of the linker and purification of the resulting conjugate.

experimental_workflow cluster_modification Protein Modification cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis start Target Protein carbonyl_intro Introduction of Carbonyl Group (e.g., periodate oxidation of glycoproteins or modification with SFB) start->carbonyl_intro conjugation Hydrazone Bond Formation carbonyl_intro->conjugation reagent This compound reagent->conjugation purification_step Purification of Conjugate (e.g., SEC, HIC, or IEX) conjugation->purification_step analysis Characterization (SDS-PAGE, Mass Spectrometry, Functional Assays) purification_step->analysis end Purified Modified Protein analysis->end

Caption: General experimental workflow for protein modification and purification.

Detailed Experimental Protocol: Modification of a Glycoprotein

This protocol outlines the steps for modifying a glycoprotein with this compound and subsequent purification.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Purification column (e.g., Size Exclusion, Hydrophobic Interaction, or Ion Exchange)

  • Quenching solution (e.g., 1 M glycine)

Procedure:

  • Protein Preparation:

    • Prepare the glycoprotein at a concentration of 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

    • Ensure the buffer is free of amines (e.g., Tris) or other nucleophiles that could interfere with the reaction.

  • Generation of Aldehyde Groups:

    • Prepare a fresh solution of 20 mM sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.

    • Add the periodate solution to the glycoprotein solution at a molar excess (typically 10-20 fold).

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5-10 minutes on ice.

    • Immediately remove excess periodate and by-products by passing the protein solution through a desalting column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.[1]

  • Conjugation with this compound:

    • Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMF or DMSO.

    • Add the this compound stock solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of the hydrazide is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification of the Modified Protein:

    • Remove unreacted this compound and by-products using a desalting column equilibrated with a suitable buffer for the subsequent purification step (e.g., PBS, pH 7.4).

    • Further purify the protein conjugate using an appropriate chromatography method:

      • Size Exclusion Chromatography (SEC): Separates based on size, effective for removing small molecule reagents.

      • Hydrophobic Interaction Chromatography (HIC): Useful if the modification significantly alters the protein's hydrophobicity.

      • Ion Exchange Chromatography (IEX): Can be used if the modification changes the protein's net charge.

  • Analysis and Storage:

    • Analyze the purified conjugate by SDS-PAGE to confirm modification (a slight shift in molecular weight may be observed).

    • Use mass spectrometry to determine the degree of labeling.

    • Store the purified protein at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Incomplete oxidation of the glycoprotein.Ensure the periodate solution is fresh and used at the correct concentration. Optimize incubation time and temperature.
Hydrolysis of the hydrazide reagent.Prepare the this compound stock solution in anhydrous DMF or DMSO immediately before use.[2]
Presence of interfering substances in the protein buffer.Ensure the protein buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles. Perform buffer exchange if necessary.[3]
Suboptimal pH for hydrazone formation.The reaction is typically more efficient at a slightly acidic pH (5.0-6.0).[4] Ensure the buffer pH is maintained during the reaction.
Protein Precipitation during Labeling or Purification Protein instability under reaction conditions.Perform the labeling reaction at a lower temperature (4°C). Add stabilizing agents like glycerol or arginine to the buffers.[5]
High concentration of the organic solvent (DMF/DMSO).Keep the volume of the added hydrazide stock solution to a minimum (ideally <5% of the total reaction volume).
Aggregation of the modified protein.Optimize the purification strategy. For HIC, use a less hydrophobic resin or a shallower gradient. For IEX, adjust the pH and salt concentration of the buffers.
Poor Recovery from Purification Column Non-specific binding of the modified protein to the chromatography resin.Add a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffers. Increase the salt concentration in the wash steps for IEX and HIC.
The protein has precipitated on the column.Ensure the sample is filtered (0.22 µm) before loading. If precipitation is suspected, try to solubilize the protein on the column with a mild denaturant (e.g., 1-2 M urea), if compatible with protein function.
Presence of Unreacted Reagent in Final Product Inefficient removal of small molecules.Use a desalting column with an appropriate molecular weight cut-off. For SEC, ensure the column has sufficient resolution to separate the protein from the small molecule reagent. Increase the number of dialysis buffer changes if using that method.

Quantitative Data Summary

The following table provides representative data for the modification of a model glycoprotein (e.g., horseradish peroxidase, HRP) with this compound, followed by purification using size exclusion chromatography. These values are illustrative and may vary depending on the specific protein and experimental conditions.

Parameter Value Method of Determination
Initial Protein Concentration 5 mg/mLBCA Assay
Degree of Labeling 3-5 hydrazide molecules/proteinMALDI-TOF Mass Spectrometry
Protein Recovery after Desalting >90%UV-Vis Spectroscopy (A280)
Protein Recovery after SEC 80-90%UV-Vis Spectroscopy (A280)
Purity of Final Product >95%SDS-PAGE with Coomassie Staining
Residual Unreacted Reagent <1%RP-HPLC

Frequently Asked Questions (FAQs)

1. How do I introduce a carbonyl group onto a protein that is not a glycoprotein?

You can introduce an aldehyde or ketone group by reacting the protein's primary amines (lysine side chains and the N-terminus) with an amine-reactive crosslinker containing a carbonyl group, such as succinimidyl 4-formylbenzoate (SFB).[2][6]

2. What is the optimal pH for the reaction between the hydrazide and the carbonyl group?

The formation of a hydrazone bond is most efficient at a slightly acidic pH, typically between 5.0 and 6.0.[4] However, the reaction can also proceed at neutral pH, albeit at a slower rate.

3. Is the hydrazone bond stable?

Hydrazone bonds are relatively stable, but they can be reversible, especially at acidic pH.[7][8] For applications requiring a highly stable linkage, the hydrazone bond can be reduced to a more stable hydrazine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9]

4. How can I determine the number of this compound molecules attached to my protein?

The degree of labeling can be accurately determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the modified protein to the unmodified protein.

5. My protein is sensitive to oxidation. Are there alternative methods to introduce a carbonyl group?

Yes, you can use enzymatic methods. For example, the formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.[10]

Signaling Pathway and Application Logic

Proteins modified with this compound are not typically involved in natural signaling pathways. Instead, this modification is a tool used to impart new functionalities to a protein. A key application is in the development of Antibody-Drug Conjugates (ADCs). The diagram below illustrates the logic of how such a modified antibody would function in targeted cancer therapy.

adc_logic cluster_systemic_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Drug Release cluster_cellular_effect Cellular Effect adc Antibody-Drug Conjugate (Antibody-Hydrazone-Drug) cancer_cell Cancer Cell (Antigen Expressing) adc->cancer_cell 1. Binding to Tumor Antigen endosome Endosome/Lysosome (Acidic pH) cancer_cell->endosome 2. Internalization drug_release Hydrazone Bond Cleavage endosome->drug_release 3. Acidic Environment cytotoxic_drug Released Cytotoxic Drug drug_release->cytotoxic_drug 4. Drug Release apoptosis Apoptosis cytotoxic_drug->apoptosis 5. Cell Death

Caption: Logical pathway for an ADC utilizing a hydrazone linker.

References

Technical Support Center: Post-Reaction Purification of 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess 4-Hydrazino-4-oxobutanamide from a reaction mixture. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.

Troubleshooting Guide: Removing Excess this compound

When a reaction is complete, the removal of unreacted starting materials and byproducts is crucial for the isolation of the desired product. This compound is a polar molecule, and its removal strategy will depend on the properties of the desired product and the scale of the reaction. Below is a comparison of common purification techniques.

Table 1: Comparison of Purification Methods for Removing this compound

Method Principle Recommended For Advantages Disadvantages
Acid-Base Extraction Exploits the basicity of the hydrazine moiety. The compound is protonated with a dilute acid and extracted into the aqueous phase.[1][2][3][4][5]Reactions where the desired product is not acid-sensitive and is soluble in a water-immiscible organic solvent.Simple, fast, and cost-effective for large-scale purifications.Not suitable for acid-sensitive products. May require multiple extractions for complete removal.[6]
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.[7][8]A wide range of reaction scales and product polarities. Particularly useful for complex mixtures.High resolution separation. Can be adapted for a wide range of compounds.Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent at different temperatures.[9][10][11][12]Solid products where a suitable solvent can be found that dissolves this compound well at high temperatures and poorly at low temperatures.Can yield very pure crystalline products. Environmentally friendly if the solvent is recovered.Finding a suitable solvent can be challenging. Not applicable for oils or non-crystalline products.
Aqueous Wash (Water Extraction) Utilizes the high polarity and water solubility of this compound to wash it out of an organic solution.[6][13]Reactions where the desired product has low water solubility.Simple and quick for removing bulk amounts of the impurity.May not be sufficient for complete removal. Can lead to emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for its removal?

A1: this compound is a relatively small molecule containing polar functional groups (amide and hydrazide).[14][15] This makes it a polar compound with expected solubility in polar solvents like water.[14][15] The hydrazine group imparts basic properties, allowing it to be protonated in the presence of an acid.[1][2][4]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors:

  • Properties of your desired product: Is it a solid or an oil? Is it sensitive to acid or base? What is its solubility profile?

  • Scale of your reaction: Acid-base extraction is often preferred for larger scales, while chromatography is suitable for smaller scales requiring high purity.

  • Nature of other impurities: If other impurities have similar properties to your product, chromatography may be necessary.

The flowchart below provides a general decision-making framework.

Q3: How can I monitor the removal of this compound?

A3: Thin-layer chromatography (TLC) is a common technique to monitor the progress of the purification. A TLC plate is spotted with the crude reaction mixture and the purified fractions. By comparing the spots, you can determine if the this compound has been successfully removed. A suitable staining method, such as potassium permanganate, may be needed to visualize the compound if it is not UV-active.

Q4: I tried an aqueous wash, but I still see this compound in my product. What should I do?

A4: A simple aqueous wash may not be sufficient for complete removal. You can try multiple washes with water or brine (a saturated solution of sodium chloride), which can help to break emulsions and further draw polar compounds into the aqueous layer.[6] If this fails, consider using one of the other methods outlined in the troubleshooting guide, such as an acid-base extraction or column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the removal of this compound from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

Materials:

  • Reaction mixture in an organic solvent

  • Separatory funnel

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer.

  • Drain the lower aqueous layer.

  • To neutralize any remaining acid in the organic layer, wash it with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Visualization

Removal_Method_Selection start Reaction Mixture containing excess This compound product_state Is the desired product a solid? start->product_state water_soluble Is the product soluble in a water- immiscible solvent? product_state->water_soluble No recrystallization Consider Recrystallization product_state->recrystallization Yes acid_sensitive Is the product acid-sensitive? acid_extraction Perform Acid-Base Extraction acid_sensitive->acid_extraction No chromatography Use Column Chromatography acid_sensitive->chromatography Yes aqueous_wash Perform Aqueous Wash acid_sensitive->aqueous_wash No water_soluble->acid_sensitive Yes water_soluble->acid_sensitive Yes end Purified Product recrystallization->end acid_extraction->end chromatography->end aqueous_wash->end

Caption: Decision tree for selecting a purification method.

References

Characterizing incomplete hydrazone formation in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrazone Bioconjugation

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding incomplete hydrazone formation in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrazone formation in the context of bioconjugation?

Hydrazone formation is a chemoselective ligation reaction that involves the condensation of a carbonyl group (an aldehyde or a ketone) on one molecule with a hydrazine derivative on another, forming a stable hydrazone bond (a C=N linkage).[1][2] This reaction is widely used in bioconjugation to link proteins, peptides, drugs, or probes due to its high specificity and the ability to proceed under aqueous conditions.[3][4]

Q2: What are the primary causes of incomplete hydrazone formation or low conjugation yield?

Incomplete reactions are a common challenge and can typically be attributed to one or more of the following factors:

  • Suboptimal pH: The reaction rate is highly pH-dependent. The dehydration step of the mechanism is acid-catalyzed and is typically rate-limiting at neutral pH.[1][2][3] The optimal pH is generally around 4.5-5.5, which can be too harsh for many sensitive biomolecules.[1][2]

  • Reaction Reversibility and Hydrolysis: Hydrazone formation is a reversible process.[5] The resulting hydrazone bond can be hydrolyzed back to the starting aldehyde/ketone and hydrazine, especially under acidic conditions, leading to a low net yield at equilibrium.[6][7]

  • Structural and Electronic Effects: The stability and reactivity of the starting materials are critical. Hydrazones formed from aliphatic aldehydes are generally less stable than those from aromatic aldehydes.[5][8] Electron-withdrawing groups on the carbonyl compound and electron-donating groups on the hydrazine can influence reaction rates and product stability.[3][5]

  • Steric Hindrance: Bulky groups near the reactive carbonyl or hydrazine moieties can physically block the reaction from proceeding efficiently.[9]

  • Lack of Catalyst at Neutral pH: At or near physiological pH (7.4), the reaction is often extremely slow without a catalyst.[3][10] Aniline and its derivatives are commonly used as nucleophilic catalysts to accelerate the reaction under these conditions.[1][11][12]

Q3: How can I improve the stability of my hydrazone conjugate?

To enhance stability, especially against premature cleavage at physiological pH, consider these strategies:

  • Use Aromatic Carbonyls: Conjugates derived from aromatic aldehydes or ketones are more stable due to resonance stabilization.[5]

  • Form Acylhydrazones: Acylhydrazones, formed from an acylhydrazine, are generally more resistant to hydrolysis at neutral pH than simple alkylhydrazones.[6][7][8]

  • Chemical Reduction: After formation, the C=N double bond of the hydrazone can be reduced (e.g., using sodium cyanoborohydride) to a stable C-N single bond, making the linkage permanent.[8]

  • Structural Modification: The stability of hydrazones can be tuned. For instance, trimethylhydrazonium ions are exceptionally stable, even more so than oximes, due to the inductive effect of the charged ammonium group which disfavors protonation of the imine nitrogen.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or no conjugate detected by Mass Spec / HPLC. 1. Reaction pH is too high (e.g., >7.0). [1][2] 2. Reaction time is too short. 3. Reactant concentration is too low. 4. No catalyst was used for a reaction at neutral pH. [11][12]1. If your biomolecule is stable, lower the pH to a range of 5.5-6.5 using an acetate or MES buffer. 2. Increase the reaction time (e.g., from 4 hours to 24 hours). 3. Increase the concentration of one or both reactants. 4. Add 10-50 mM aniline as a catalyst to accelerate the reaction at neutral pH.[1][13]
Product forms initially but then disappears over time. 1. Hydrolysis of the hydrazone bond. [5] The equilibrium is not favoring the product under your conditions. 2. Degradation of starting materials or product. 1. Consider using reactants that form a more stable hydrazone (e.g., an aromatic aldehyde).[5] 2. If the application allows, reduce the formed hydrazone with NaBH₃CN to create a stable, irreversible bond.[8] 3. Assess the stability of your individual components under the reaction conditions.
Precipitate forms during the reaction. 1. Poor solubility of reactants or the final conjugate. [9] 2. Protein denaturation/aggregation due to buffer conditions (pH, additives).1. Add a water-miscible organic co-solvent like DMSO or DMF (e.g., 5-10% v/v) to improve solubility.[9] 2. Screen different buffer systems or adjust the pH to maintain protein solubility. 3. Reduce the concentration of the reactants.[9]
Multiple products or side-reactions observed. 1. Hydrazine reactant is unstable. Some hydrazines can be prone to oxidation.[14] 2. Non-specific reactions if the biomolecule has other reactive sites susceptible under the chosen conditions.1. Store hydrazine stock solutions protected from light and air (e.g., under nitrogen or argon).[14] Use freshly prepared solutions. 2. Confirm the chemoselectivity of the reaction. Hydrazone formation is generally bioorthogonal, but ensure no side reactions are occurring.[1] Analyze reaction components individually.

Quantitative Data on Reaction Kinetics

The rate of hydrazone formation is highly dependent on pH, reactant structure, and the presence of a catalyst. The tables below summarize representative kinetic data.

Table 1: Effect of pH and Aniline Catalyst on Hydrazone Formation Rate

Carbonyl ReactantHydrazine ReactantpHCatalyst (Aniline)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
BenzaldehydePhenylhydrazine7.0None~0.01 (Slow)[1]
Peptide-glyoxylylPeptide-hydrazide5.7NoneSlow (requires hours/days)[11]
Peptide-glyoxylylPeptide-hydrazide5.710 mM AnilineSignificantly accelerated[11]
Aromatic AldehydePeptide-aminooxy7.0100 mM Aniline~40-fold rate increase vs. uncatalyzed[1]
Aromatic AldehydePeptide-aminooxy4.5100 mM Aniline~400-fold rate increase vs. uncatalyzed[1]
2-carboxybenzaldehydeHydrazine7.4None0.1 - 1.0 (Fast due to intramolecular catalysis)[3]
ButyraldehydeHydrazine w/ neighboring COOH7.4None24 (Very Fast)[3]

Table 2: Comparative Hydrolytic Stability of C=N Bonds

The stability of the resulting conjugate is critical. Oximes are significantly more stable against hydrolysis than simple hydrazones.

Conjugate TypeRelative Hydrolysis Rate (k_rel) at pH ~7General StabilityReference(s)
Methylhydrazone600Low[1]
Acetylhydrazone300Moderate[1]
Semicarbazone160Moderate-High[1]
Oxime 1 Very High [1][6][7]
Trialkylhydrazonium ion< 1Exceptionally High[1][6][7]

Diagrams

Below are diagrams illustrating key workflows and mechanisms involved in hydrazone bioconjugation.

HydrazoneFormation cluster_reactants Reactants cluster_products Products Aldehyde Biomolecule-CHO (Aldehyde/Ketone) p1 Aldehyde->p1 Hydrazine Payload-NHNH₂ (Hydrazine) Hydrazine->p1 Hydrazone Biomolecule-CH=NNH-Payload (Hydrazone Conjugate) p2 Hydrazone->p2 Water H₂O p1->Hydrazone Condensation p2->Aldehyde Hydrolysis

Caption: Reversible mechanism of hydrazone bond formation and hydrolysis.

TroubleshootingWorkflow start Start: Low Conjugation Yield check_ph Is pH optimal (5.5 - 6.5)? start->check_ph check_catalyst Working at neutral pH? check_ph->check_catalyst Yes adjust_ph Adjust pH to 5.5-6.5 (if biomolecule tolerates) check_ph->adjust_ph No check_reactants Are reactants stable and non-hindered? check_catalyst->check_reactants No add_catalyst Add Aniline Catalyst (10-50 mM) check_catalyst->add_catalyst Yes optimize_reactants Consider alternative reactants (e.g., aromatic aldehyde) check_reactants->optimize_reactants No increase_time Increase reaction time or concentration check_reactants->increase_time Yes end_node Re-analyze Yield adjust_ph->end_node add_catalyst->end_node optimize_reactants->end_node increase_time->end_node

Caption: Troubleshooting workflow for low hydrazone conjugation yield.

CharacterizationWorkflow cluster_analysis Analytical Methods cluster_results Data Interpretation reaction Hydrazone Reaction Mixture (at time points) hplc RP-HPLC reaction->hplc ms LC-MS / ESI-MS reaction->ms sds SDS-PAGE (for proteins) reaction->sds hplc_res Quantify % Conversion (Peak Integration) hplc->hplc_res ms_res Confirm Mass of Conjugate (+/- starting materials) ms->ms_res sds_res Observe MW Shift (Confirm conjugation) sds->sds_res

Caption: General workflow for characterizing bioconjugation reactions.

Experimental Protocols

Protocol 1: General Hydrazone Ligation with a Protein

This protocol provides a general starting point for conjugating a hydrazine-modified small molecule to a protein containing an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM MES, pH 6.0).

  • Hydrazine-modified payload (e.g., drug, dye) dissolved in DMSO or buffer.

  • Aniline stock solution (e.g., 1 M in DMSO), if needed for neutral pH reactions.

  • Reaction buffer (e.g., MES for pH < 6.5, PBS for pH 7.4).

  • Quenching solution (optional).

Procedure:

  • Prepare the protein solution to a final concentration of 1-5 mg/mL in the chosen reaction buffer.

  • Add the hydrazine-modified payload to the protein solution. A 10- to 20-fold molar excess of the payload over the protein is a common starting point. The final concentration of organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid protein denaturation.

  • If performing the reaction at neutral pH, add aniline catalyst to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at room temperature or 37°C with gentle shaking. Monitor the reaction progress over time (e.g., 2, 8, 24 hours) by taking aliquots for analysis.

  • Once complete, the reaction can be stopped or the excess small molecules can be removed via dialysis, size-exclusion chromatography (e.g., PD-10 desalting column), or tangential flow filtration.

  • Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift and use Mass Spectrometry to confirm the conjugate's mass and purity.[4][15]

Protocol 2: Characterization by Reversed-Phase HPLC (RP-HPLC)

This method is used to monitor the reaction progress by separating the starting materials from the product.

Procedure:

  • Set up an HPLC system with a C18 column.

  • Prepare two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • At specified time points, withdraw a 5-10 µL aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot 1:10 or 1:20 in Mobile Phase A. This dilution and low pH effectively stops the reaction.

  • Inject the diluted sample onto the HPLC.

  • Run a linear gradient to elute the components (e.g., 5% to 95% Mobile Phase B over 30 minutes). Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 214 nm for peptide bonds, or a specific wavelength for a dye).

  • Identify the peaks corresponding to the starting protein, the payload, and the final conjugate (which will typically have a longer retention time than the starting protein).

  • Calculate the percent conversion by integrating the peak areas: % Conversion = [Area_Product / (Area_Product + Area_Starting_Protein)] * 100.

Protocol 3: Hydrazone Stability Assay by NMR

This protocol is suitable for assessing the hydrolytic stability of a small molecule hydrazone conjugate.[5][6][7]

Materials:

  • Purified hydrazone conjugate.

  • Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (e.g., 5.0, 7.4).[6]

  • A "trapping" agent, such as deuterated formaldehyde, to prevent the reverse reaction.[6][7]

  • NMR tubes and spectrometer.

Procedure:

  • Prepare the deuterated buffer of the desired pD in an NMR tube.

  • Add the trapping agent to the buffer (a large excess is required).

  • Dissolve a known concentration of the purified hydrazone conjugate in the buffer.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for a fast reaction, or every 24 hours for a slow one).

  • Monitor the reaction by observing the decrease in the signal intensity of a characteristic proton of the hydrazone (e.g., the CH=N proton) and the corresponding increase in the signal of the released aldehyde.

  • Plot the natural logarithm of the remaining hydrazone concentration versus time. The slope of this line will be the negative of the first-order rate constant for hydrolysis (-k). The half-life (t₁₂) can be calculated as ln(2)/k.[6][7]

References

Validation & Comparative

A Comparative Guide to Peptide Labeling for Mass Spectrometry Analysis: Featuring 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptide labeling strategies for quantitative mass spectrometry, with a special focus on the application of 4-Hydrazino-4-oxobutanamide (succinyl hydrazide). While established methods like Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely used, this document explores the potential of hydrazide-based chemistry as a complementary tool and objectively compares its projected performance against current standards and label-free approaches.

Introduction to Quantitative Proteomics Strategies

Quantitative proteomics is essential for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Mass spectrometry is the core technology in this field, and various strategies have been developed to enable the relative or absolute quantification of proteins and peptides. These can be broadly categorized into label-based and label-free methods.[1]

Label-based techniques, such as TMT and SILAC, involve the incorporation of isotopic tags into peptides or proteins.[1][2] This allows for the multiplexed analysis of several samples in a single mass spectrometry run, which can improve quantitative accuracy and throughput.[2][3] In contrast, label-free methods quantify proteins based on spectral counting or precursor ion intensity, offering a simpler and more cost-effective workflow at the potential expense of precision and reproducibility.[4]

This guide introduces a potential C-terminal labeling strategy using this compound and compares it with the widely adopted amine-reactive (TMT) and metabolic (SILAC) labeling techniques, as well as label-free quantification.

Peptide Labeling with this compound: A C-Terminal Strategy

While not a mainstream reagent for quantitative proteomics, the chemical properties of this compound, a succinic acid derivative, suggest its utility in peptide labeling. Hydrazides are known to react with carbonyl groups. In a proposed workflow based on established research, this compound could be used to label the C-terminus of peptides. This would involve a cysteine-promoted N→S acyl transfer to form a transient thioester, which is then intercepted by the hydrazide.[5] This C-terminal specific labeling offers the advantage of not interfering with peptide fragmentation at lysine residues, a common occurrence with amine-reactive reagents.

Proposed Reaction Pathway for C-Terminal Labeling

cluster_0 Peptide with C-terminal Cysteine cluster_1 N->S Acyl Transfer cluster_2 Hydrazide Labeling Peptide_Cys Peptide-Xaa-Cys-COOH Thioester Peptide-Xaa-CO-S-Cys-COOH Peptide_Cys->Thioester MESNa Labeled_Peptide Peptide-Xaa-CO-NH-NH-CO-(CH2)2-CONH2 Thioester->Labeled_Peptide + Hydrazide Hydrazide H2N-NH-CO-(CH2)2-CONH2 (this compound)

Proposed reaction for C-terminal peptide labeling.

Comparison of Quantitative Proteomics Methodologies

The choice of a quantitative proteomics strategy depends on the experimental goals, sample type, and available resources. The following tables provide a comparative overview of the key performance metrics for this compound labeling, TMT, SILAC, and label-free approaches.

Table 1: Performance Comparison of Labeling Techniques
FeatureThis compoundTMT (Tandem Mass Tag)SILACLabel-Free
Target Peptide C-terminus (proposed)N-terminus, Lysine residuesAll amino acids (in vivo)Not applicable
Multiplexing Potentially up to 18-plex with isotopic versionsUp to 18-plexUp to 3-plex (typically)1 sample per run
Labeling Efficiency Dependent on reaction conditions>95% under optimal conditions>97% after sufficient cell doublingsNot applicable
Quantitative Accuracy Potentially highHighVery HighLower
Precision Potentially highHighVery HighLower
Sample Type In vitro (cell lysates, tissues)In vitro (cell lysates, tissues)In vivo (cell culture)In vitro (cell lysates, tissues)
Cost Potentially lowHighModerateLow
Table 2: Workflow and Data Analysis Comparison
AspectThis compoundTMT (Tandem Mass Tag)SILACLabel-Free
Workflow Complexity ModerateHighHigh (long cell culture)Low
Sample Prep Time ModerateLongVery LongShort
MS Analysis MS/MSMS/MS or MS3MS1MS1
Data Analysis Precursor ion quantificationReporter ion quantificationPrecursor ion quantificationSpectral counting or precursor intensity
Ratio Compression Not expectedCan be an issueNot an issueNot applicable

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and accurate quantitative proteomics.

Protocol 1: C-Terminal Peptide Labeling with this compound (Proposed)

This protocol is a hypothetical workflow based on cysteine-promoted C-terminal hydrazinolysis.

  • Protein Digestion: Digest protein samples to peptides using a standard trypsin digestion protocol.

  • Peptide Quantification: Accurately quantify the peptide concentration for each sample.

  • Hydrazinolysis Reaction:

    • Reconstitute peptides in a buffer containing 0.1 M sodium phosphate, 0.1 M NaCl, pH 5.8.

    • Add MESNa (sodium 2-mercaptoethanesulfonate) to a final concentration of 10% (w/v).

    • Add an isotopic variant of this compound to each sample.

    • Incubate at 45°C for 24-48 hours.

  • Quenching and Cleanup: Quench the reaction and desalt the labeled peptides using C18 solid-phase extraction.

  • Sample Pooling: Combine the differentially labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS. Quantification is based on the relative intensities of the isotopic peptide pairs in the MS1 spectra.

Protocol 2: TMT Labeling
  • Protein Digestion: Digest protein samples to peptides with trypsin.

  • Peptide Quantification: Determine the peptide concentration of each sample.

  • TMT Labeling:

    • Reconstitute peptides in a high pH buffer (e.g., 200-500 mM HEPES, pH 8.5) to ensure optimal labeling efficiency.[6]

    • Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Cleanup: Combine all labeled samples, and then desalt the pooled mixture.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. Quantification is based on the reporter ion intensities in the MS/MS or MS3 spectra.

Protocol 3: SILAC Labeling
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where specific amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts.[7][8]

  • Label Incorporation: Ensure complete incorporation of the heavy amino acids by growing the cells for at least five doublings.[2][8]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration for each population.

  • Sample Pooling: Combine equal amounts of protein from the light and heavy populations.

  • Protein Digestion: Digest the combined protein sample to peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Quantification is based on the ratio of the peak intensities of the light and heavy peptide pairs in the MS1 spectra.[7]

Workflows and Signaling Pathway Visualization

Visualizing the experimental workflows and the underlying chemical principles is crucial for understanding the strengths and limitations of each method.

Experimental Workflow for this compound Labeling

start Protein Digestion quant Peptide Quantification start->quant labeling C-Terminal Labeling with This compound quant->labeling cleanup Desalting labeling->cleanup pool Sample Pooling cleanup->pool ms LC-MS/MS Analysis pool->ms end Data Analysis ms->end

Workflow for C-terminal peptide labeling.
Comparative Overview of Quantitative Proteomics Workflows

cluster_hydrazide This compound cluster_tmt TMT cluster_silac SILAC h_digest Protein Digestion h_label C-Terminal Labeling h_digest->h_label h_pool Pooling h_label->h_pool h_ms LC-MS/MS h_pool->h_ms t_digest Protein Digestion t_label Amine Labeling t_digest->t_label t_pool Pooling t_label->t_pool t_ms LC-MS/MS t_pool->t_ms s_label Metabolic Labeling s_pool Pooling s_label->s_pool s_digest Protein Digestion s_pool->s_digest s_ms LC-MS/MS s_digest->s_ms

References

Characterizing 4-Hydrazino-4-oxobutanamide Conjugates: A Comparative Guide to HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of bioconjugates, the precise characterization of these complex molecules is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of conjugates involving 4-Hydrazino-4-oxobutanamide, a linker often utilized in the development of targeted therapeutics. The inherent heterogeneity of bioconjugates, including variations in the drug-to-antibody ratio (DAR), the presence of unconjugated components, and potential aggregation, necessitates robust analytical techniques for their thorough evaluation.[1]

This guide details the principles of various HPLC techniques, presents their comparative advantages and disadvantages, and provides exemplary experimental protocols to facilitate method selection and implementation for the analysis of this compound conjugates.

Comparison of Key HPLC Methods for Conjugate Analysis

The selection of an appropriate HPLC method is contingent upon the specific characteristics of the this compound conjugate and the analytical information required. The most prevalent techniques for bioconjugate analysis are Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC-HPLC), and Ion-Exchange Chromatography (IEX-HPLC).[1] Each method leverages distinct physicochemical properties to achieve separation.

Method Principle Key Information Provided Advantages Limitations Mass Spectrometry (MS) Compatibility
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[2]- DAR determination after reduction of the conjugate.[2][3] - Quantification of unconjugated light and heavy chains.[2] - Detection of free drug and related impurities.[2][3]- High resolution for reduced conjugate subunits.[2] - Good sensitivity and selectivity for free drug quantification.[2] - Can be coupled with Mass Spectrometry (MS) for detailed characterization.[2]- Denaturing conditions may not be suitable for intact conjugate analysis.[2] - Resolution of heterogeneous lysine-linked conjugates can be challenging.[3]Generally compatible with volatile mobile phases.[1]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.- DAR determination of intact conjugates.[4] - Characterization of the distribution of drug-linked species.[3]- Preserves the native structure of the conjugate.[1] - High resolution for species with varying degrees of hydrophobicity.[1]- The drug load of each peak needs to be confirmed by other methods like MS.[3]Generally not directly compatible due to high salt concentrations.[1]
Size-Exclusion Chromatography (SEC-HPLC) Separation based on molecular size.- Detection and quantification of aggregates and fragments.[1][4]- Mild, non-denaturing conditions. - Simple and robust method.- Moderate resolution, best for large size differences.[1] - Does not provide information on DAR.Limited due to non-volatile salts, but can be adapted.[1]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net surface charge.- Analysis of charge variants arising from conjugation.- High resolution for molecules with different net charges.[1]- Can be sensitive to small changes in buffer pH and salt concentration.Generally not directly compatible due to high salt concentrations.[1]

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.[2] Below are representative protocols for key HPLC methods used in the analysis of this compound conjugates.

Protocol 1: DAR Determination of Intact Conjugate by HIC-HPLC

This method is ideal for determining the drug-to-antibody ratio of the intact conjugate under non-denaturing conditions.

Objective: To separate the intact conjugate into populations with different numbers of conjugated this compound-payloads.[2]

Sample Preparation:

  • Dilute the this compound conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[2]

HPLC Conditions:

  • Column: A HIC column with appropriate hydrophobicity (e.g., MAbPac HIC-20).[2]

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).[2]

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).

  • Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 280 nm (for the protein) and at a wavelength corresponding to the maximum absorbance of the payload.

Data Analysis: The relative percentage of each peak, corresponding to a specific drug load (e.g., DAR0, DAR1, DAR2, etc.), is determined from the chromatogram.[2] The average DAR is then calculated based on the peak areas and their corresponding drug loads.

Protocol 2: Analysis of Reduced Conjugate by RP-HPLC

This method is used to determine the DAR by analyzing the individual light and heavy chains of the conjugate after reduction.

Objective: To separate and quantify the different light and heavy chain species with varying drug loads to calculate the average DAR.[2]

Sample Preparation:

  • Reduce the conjugate sample by incubation with a reducing agent (e.g., Dithiothreitol - DTT) at an elevated temperature.

  • Dilute the reduced sample in the initial mobile phase.

HPLC Conditions:

  • Column: A reversed-phase column suitable for proteins (e.g., a C4 or C8 column).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 60-80°C.

  • Detection: UV absorbance at 280 nm and at the payload's maximum absorbance wavelength.

Data Analysis: The chromatogram will show peaks corresponding to the unconjugated light chain, conjugated light chain(s), unconjugated heavy chain, and conjugated heavy chain(s). The average DAR is calculated from the integration of these peaks.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for HPLC-based characterization of this compound conjugates and the general signaling pathway concept often associated with such targeted therapies.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Conjugate This compound Conjugate Reduced_Conjugate Reduced Conjugate Conjugate->Reduced_Conjugate Reduction (e.g., DTT) Intact_Conjugate Intact Conjugate Conjugate->Intact_Conjugate Dilution RP_HPLC RP-HPLC Reduced_Conjugate->RP_HPLC HIC_HPLC HIC-HPLC Intact_Conjugate->HIC_HPLC SEC_HPLC SEC-HPLC Intact_Conjugate->SEC_HPLC DAR_Reduced DAR Calculation (Reduced) RP_HPLC->DAR_Reduced DAR_Intact DAR Calculation (Intact) HIC_HPLC->DAR_Intact Aggregation Aggregation Analysis SEC_HPLC->Aggregation Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage Target_Action Intracellular Target Action Payload_Release->Target_Action Cell_Death Apoptosis / Cell Death Target_Action->Cell_Death Conjugate This compound Conjugate Conjugate->Receptor Binding

References

A Comparative Guide to Hydrazone vs. Oxime Linker Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable and reliable linker is a critical decision in the design of effective bioconjugates such as antibody-drug conjugates (ADCs). The linker's stability directly impacts the efficacy, safety, and pharmacokinetic profile of the bioconjugate. Among the various ligation strategies, the formation of hydrazone and oxime bonds is frequently employed due to the mild reaction conditions required. This guide provides an objective comparison of the stability of hydrazone and oxime linkers, supported by experimental data and detailed protocols.

Experimental evidence consistently demonstrates that oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazone linkages across a range of pH values.[1][2] This enhanced stability makes oxime linkers a more dependable choice for applications requiring long-term integrity under physiological conditions.[1] Conversely, the inherent pH-sensitivity of hydrazone linkers can be advantageous for drug delivery systems designed to release a payload in the acidic environment of endosomes and lysosomes.[3][4]

Executive Summary

The fundamental difference in stability between oxime and hydrazone linkers stems from the electronegativity of the heteroatom adjacent to the imine nitrogen. The oxygen atom in an oxime is more electronegative than the nitrogen atom in a hydrazone.[5][6] This increased electronegativity reduces the basicity of the imine nitrogen in the oxime, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.[1][5] Consequently, oximes are significantly more resistant to hydrolysis.[6]

Data Presentation: Quantitative Comparison of Linker Stability

The hydrolytic stability of both hydrazone and oxime linkers is pH-dependent, with both being susceptible to acid-catalyzed hydrolysis.[1] However, the rate of hydrolysis for oximes is substantially lower than that for hydrazones.[1][6] A seminal study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones.[1][7]

Linker TypeRelative Rate of Hydrolysis (k_rel)General StabilitypH SensitivityKey Characteristics
Oxime 1Very HighHigh stability at neutral and acidic pHPreferred for applications requiring high stability in circulation.[1][3]
Methylhydrazone ~600LowSignificantly less stable than oximesUseful for pH-sensitive drug release.[1]
Acetylhydrazone ~300ModerateMore stable than methylhydrazone, but less than oximeStability can be tuned by substituents.[1][5]
Semicarbazone ~160ModerateMore stable than methylhydrazone, but less than oxime

Data is based on a comparative study by Kalia and Raines, where the first-order rate constant for the hydrolysis of an oxime at pD 7.0 was found to be approximately 600-fold lower than a methylhydrazone, 300-fold lower than an acetylhydrazone, and 160-fold lower than a semicarbazone.[6][8]

Mandatory Visualization

Formation of Hydrazone and Oxime Linkers cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation Biomolecule-CHO Biomolecule-Aldehyde/Ketone Biomolecule-CH=N-NH-Drug Hydrazone-linked Bioconjugate Biomolecule-CHO->Biomolecule-CH=N-NH-Drug + H2N-NH-Drug Hydrazine-Drug H2N-NH-Drug->Biomolecule-CH=N-NH-Drug Biomolecule-CHO2 Biomolecule-Aldehyde/Ketone Biomolecule-CH=N-O-Drug Oxime-linked Bioconjugate Biomolecule-CHO2->Biomolecule-CH=N-O-Drug + H2N-O-Drug Aminooxy-Drug H2N-O-Drug->Biomolecule-CH=N-O-Drug

Caption: Formation of hydrazone and oxime bioconjugates.

Experimental Workflow for Linker Stability Assay Bioconjugate Bioconjugate (e.g., ADC) Incubation Incubate in Plasma or pH Buffer at 37°C Bioconjugate->Incubation Aliquots Collect Aliquots at Various Time Points Incubation->Aliquots Quench Quench Reaction Aliquots->Quench Analysis LC-MS or ELISA Analysis Quench->Analysis Data Determine % Intact Conjugate or Released Payload Analysis->Data

Caption: Workflow for assessing bioconjugate linker stability.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma to predict its in vivo performance.[9][10]

Objective: To determine the rate of payload deconjugation from a bioconjugate when incubated in plasma from a relevant species (e.g., human, mouse).

Materials:

  • Bioconjugate (e.g., Antibody-Drug Conjugate)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Method for quenching the reaction (e.g., freezing at -80°C)

  • Analytical system: LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay)

Procedure:

  • Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS.[11]

  • Incubation: Incubate the samples at 37°C.[10]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[9]

  • Quenching: Immediately quench the reaction by freezing the samples at -80°C.[9]

  • Analysis:

    • LC-MS: Analyze the samples to determine the average drug-to-antibody ratio (DAR) or quantify the amount of released payload. A decrease in DAR or an increase in free payload over time indicates linker cleavage.[10]

    • ELISA: Use an ELISA-based method to quantify the amount of intact bioconjugate.[9]

  • Data Interpretation: Plot the percentage of intact bioconjugate or the concentration of the released payload against time to determine the stability profile and calculate the half-life (t½) in plasma.[9]

Protocol 2: pH Stability (Hydrolysis) Assay

This assay determines the stability of the linker at different pH values, mimicking physiological conditions and the acidic environments of endosomes and lysosomes.[10][11]

Objective: To determine the rate of linker hydrolysis at different pH values.

Materials:

  • Bioconjugate or linker-payload model compound

  • Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)[10]

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate or model compound in the different pH buffers at a defined concentration at 37°C.[10]

  • Time Points: At various time points, take aliquots from each buffer solution.[10]

  • Analysis: Quantify the amount of intact conjugate and/or the released payload in each aliquot using HPLC or LC-MS.

  • Data Analysis: Calculate the half-life of the linker at each pH by plotting the percentage of intact bioconjugate over time.[11]

Conclusion

The choice between a hydrazone and an oxime linker in bioconjugation is dictated by the specific requirements of the application. For bioconjugates that require high stability in circulation to minimize off-target toxicity and improve the therapeutic window, the robust nature of the oxime linker is highly advantageous.[1] In contrast, for drug delivery systems that rely on pH-dependent cleavage for payload release within the acidic compartments of target cells, the more labile hydrazone linker is a suitable choice. A thorough understanding of the stability profiles of these linkers, supported by rigorous experimental evaluation, is paramount for the successful design and development of next-generation bioconjugates.

References

4-Hydrazino-4-oxobutanamide versus succinimidyl hydrazide linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-Hydrazino-4-oxobutanamide and succinimidyl hydrazide linkers is essential for researchers, scientists, and drug development professionals involved in bioconjugation and the creation of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate linker for a specific application.

Introduction to Hydrazide-Based Linkers

Hydrazide-containing linkers are pivotal in bioconjugation due to their ability to react with carbonyl groups (aldehydes and ketones) to form hydrazone bonds.[1] This chemistry is particularly useful for linking molecules to glycoproteins after periodate oxidation of their sugar moieties, or to molecules containing engineered carbonyl groups.[2] The stability of the resulting hydrazone bond is pH-sensitive, a feature that is often exploited for controlled drug release in the acidic environments of endosomes and lysosomes.[][4]

This compound is an example of an acyl hydrazide linker. Acyl hydrazones are known for their relative stability at neutral pH and enhanced hydrolysis rate under acidic conditions.[5]

Succinimidyl hydrazide represents a broader class of linkers where a succinimidyl ester is used for conjugation. For the purpose of this guide, we will consider a succinimidyl-activated linker that introduces a hydrazide moiety, which can then react to form a hydrazone bond. A common strategy involves a heterobifunctional linker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which is an amine-to-sulfhydryl crosslinker, rather than a direct "succinimidyl hydrazide".[6][7] However, for a direct comparison, we will focus on the hydrazone bond formed from a generic hydrazide linker.

Performance Comparison: Stability and Reactivity

The performance of these linkers is primarily determined by the stability of the resulting hydrazone bond. This stability is influenced by factors such as pH, steric hindrance, and the electronic properties of the neighboring atoms.[8]

Parameter This compound (Acyl Hydrazone Linker) General Observations/Notes
Bond Formed Acyl HydrazoneFormed by the reaction of the hydrazide with an aldehyde or ketone.[1]
Cleavage Mechanism Acid-catalyzed hydrolysisStable at physiological pH (~7.4) and cleaves in acidic environments (pH 4.5-6.5).[]
Plasma Stability ModerateCan exhibit premature payload release in circulation due to hydrolysis at neutral pH.[4][9] Half-life can range from hours to days depending on the specific structure.[5][9]
Intracellular Release EfficientRapid release of the payload in the acidic environment of endosomes and lysosomes.[5]
Reactivity Reacts with aldehydes and ketones.The reaction is typically carried out at a slightly acidic pH (5-7).[1]

Table 1: Performance Characteristics of Acyl Hydrazone Linkers

Factor Influencing Hydrazone Stability Effect on Stability Reference
Steric Hindrance Increased steric bulk near the hydrazone bond can shield it from hydrolysis, thus increasing stability.[8]
Electronic Properties Electron-donating groups near the hydrazone bond can increase its stability by making it less susceptible to nucleophilic attack.[8]
Aromatic vs. Aliphatic Carbonyl Hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those from aliphatic aldehydes.[10]

Table 2: Factors Modulating Hydrazone Linker Stability

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Bond Formation

This protocol describes the conjugation of a hydrazide-containing linker to a glycoprotein with generated aldehyde groups.

Materials:

  • Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Propylene glycol

  • Hydrazide linker solution (e.g., this compound) in an appropriate solvent (e.g., DMSO)

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column

Procedure:

  • Antibody Oxidation:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 30 minutes at room temperature.

    • Quench the reaction by adding propylene glycol.

    • Remove excess periodate and buffer exchange the oxidized glycoprotein into the coupling buffer using a desalting column.

  • Conjugation:

    • Add the hydrazide linker solution to the oxidized glycoprotein at a desired molar excess.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the hydrazone-linked conjugate in plasma.[11]

Materials:

  • Hydrazone-linked conjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Incubation:

    • Incubate the conjugate in plasma at a final concentration of, for example, 100 µg/mL at 37°C.[11]

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Analysis:

    • Analyze the aliquots to quantify the amount of intact conjugate and released payload. This can be done by methods such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Data Interpretation:

    • Calculate the percentage of intact conjugate remaining at each time point to determine the stability and half-life of the linker in plasma.

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and a generic succinimidyl ester.

Hydrazone Bond Formation Workflow

G A Glycoprotein (with glycans) B Periodate Oxidation A->B NaIO₄ C Aldehyde-functionalized Glycoprotein B->C E Conjugation (Hydrazone bond formation) C->E D Hydrazide Linker (e.g., this compound) D->E F Glycoconjugate E->F Stable at pH 7.4 Cleavable at pH < 6.5

Caption: Experimental workflow for glycoprotein conjugation using a hydrazide linker.

ADC Signaling Pathway

G ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Hydrazone Cleavage Lysosome->Cleavage Acidic pH Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Signaling pathway of an ADC with a pH-sensitive hydrazone linker.

Conclusion

The choice between different hydrazide linkers depends heavily on the desired stability profile of the final conjugate. Acyl hydrazone linkers, such as those derived from this compound, offer the advantage of pH-sensitive payload release, which is beneficial for targeted intracellular drug delivery.[5] However, their inherent instability in plasma necessitates careful design to minimize premature drug release.[4] Structural modifications to the linker can enhance stability.[8] In contrast, while not a direct "hydrazide linker," succinimidyl-activated linkers like SMCC provide a stable, non-cleavable linkage, which is advantageous when payload release is not dependent on linker cleavage.[12] Ultimately, the optimal linker choice requires a balance between stability in circulation and efficient payload release at the target site, which should be determined empirically for each specific application.

References

Validation of Site-Specific Protein Modification: A Comparative Guide to 4-Hydrazino-4-oxobutanamide and Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible site-specific modification of proteins is fundamental to advancing therapeutics, diagnostics, and basic research. This guide provides a comprehensive comparison of validating site-specific protein modification using 4-Hydrazino-4-oxobutanamide, a representative hydrazide-based linker, against other prominent conjugation chemistries. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a clear understanding of these methodologies.

Introduction to Hydrazide-Based Site-Specific Modification

Hydrazide-based conjugation is a robust method that leverages the formation of a stable hydrazone bond between a hydrazide moiety, such as that in this compound, and a carbonyl group (an aldehyde or ketone) on the target protein.[1] This reaction is highly specific and can be performed under mild, aqueous conditions, making it well-suited for modifying sensitive biological molecules.[1]

Site-specificity is achieved by introducing a carbonyl group at a desired location on the protein. This can be accomplished through several methods, including the periodate oxidation of glycosylated proteins, the enzymatic installation of an "aldehyde tag" using formylglycine-generating enzyme (FGE), or the incorporation of unnatural amino acids containing a ketone group.[2][3]

Comparative Analysis of Validation Methods

The validation of site-specific protein conjugation is critical to ensure the homogeneity, stability, and predictable performance of the resulting bioconjugate. A multi-faceted approach employing orthogonal analytical techniques provides a comprehensive assessment of the quality and consistency of the modified protein. The following table summarizes key quantitative parameters that can be evaluated using common analytical methods for validating hydrazide-based and other site-specific conjugations.

Parameter Mass Spectrometry (MS) Hydrophobic Interaction Chromatography (HIC) Capillary Electrophoresis-SDS (CE-SDS) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Conjugation Efficiency Can be inferred from relative peak intensities of conjugated vs. unconjugated species.Provides quantitative information on the distribution of species with different drug-to-protein ratios.Offers high-resolution separation and quantification of conjugated and unconjugated protein forms.Provides a qualitative or semi-quantitative assessment based on band intensity shifts.
Site of Conjugation The primary method for definitively identifying the specific amino acid residue(s) modified.Does not directly provide information on the conjugation site.Does not directly provide information on the conjugation site.Does not directly provide information on the conjugation site.
Drug-to-Protein Ratio (DPR) Can determine the average DPR and the distribution of different DPR species.A key application is the determination of the average DPR and the relative abundance of different species.Can be used to determine the DPR distribution with high precision.Can indicate the presence of different DPR species through multiple shifted bands, but is not ideal for precise quantification.
Homogeneity Provides a detailed profile of the product mixture, revealing the presence of different isomers and byproducts.Excellent for assessing the homogeneity of the conjugated product based on hydrophobicity changes.High resolving power allows for the assessment of product purity and homogeneity.Can visualize gross heterogeneity in the sample.
Stability of Conjugate Can be used to monitor the stability of the conjugate over time by tracking the appearance of degradation products.Can be employed in stability studies to monitor changes in the conjugation profile.Useful for stability-indicating assays to track the degradation of the conjugate.Can show degradation through the appearance of lower molecular weight bands.

Comparison of Site-Specific Modification Chemistries

While hydrazide-based chemistry offers a powerful tool for site-specific modification, several alternative methods are widely used, each with its own set of advantages and limitations.

Chemistry Target Residue/Moiety Key Advantages Potential Limitations
Hydrazide-Aldehyde/Ketone Engineered aldehyde/ketoneHigh specificity; stable hydrazone bond; mild reaction conditions.[1]Requires introduction of a carbonyl group, which may involve additional protein engineering or enzymatic steps.[2][3]
Maleimide-Thiol CysteineHigh reaction efficiency; good stability of the thioether bond under physiological conditions.[4]Potential for off-target reactions with other nucleophiles at higher pH; the thioether bond can undergo retro-Michael addition, leading to instability.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Engineered azide or alkyne"Click" chemistry with high bioorthogonality; no need for a cytotoxic copper catalyst.[4]Requires incorporation of non-natural amino acids or enzymatic labeling with azide or alkyne handles.
Enzymatic Ligation (e.g., Sortase, Transglutaminase) Specific recognition sequencesHighly site-specific; can be performed under physiological conditions.[5][6]Requires the introduction of a recognition tag; the enzyme itself may need to be removed after the reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of site-specific protein modification. Below are protocols for key experiments.

Protocol 1: Validation of Hydrazide Conjugation by Mass Spectrometry

This protocol outlines the steps for confirming the covalent modification of a protein with a hydrazide-containing payload and identifying the site of conjugation using mass spectrometry.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Reduce the disulfide bonds in both the conjugated and unconjugated protein samples by incubating with DTT.

    • Alkylate the free thiols with IAM to prevent disulfide bond reformation.

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).

  • Proteolytic Digestion:

    • Digest the protein samples with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixtures with formic acid.

    • Inject the samples onto a reverse-phase liquid chromatography column coupled to the mass spectrometer.

    • Acquire data in a data-dependent acquisition mode, collecting MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Mascot, MaxQuant).

    • Search the MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Include the mass of the hydrazide-payload as a variable modification on the potential target residue (the site of the engineered carbonyl).

    • Compare the peptide maps of the conjugated and unconjugated samples to identify the modified peptide.

    • Manual inspection of the MS/MS spectra of the modified peptide is necessary to confirm the site of modification.

Protocol 2: Quantification of Conjugation Efficiency by SDS-PAGE

This protocol provides a straightforward method for visualizing the molecular weight shift upon successful conjugation and estimating the conjugation efficiency.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • Polyacrylamide gels (appropriate percentage for the protein size)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Mix the conjugated and unconjugated protein samples with sample loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.

    • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis:

    • Image the gel using a gel documentation system.

    • A successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein control.

    • The conjugation efficiency can be estimated by densitometric analysis of the bands corresponding to the conjugated and unconjugated protein.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and underlying principles of site-specific modification.

G cluster_0 Protein Preparation cluster_1 Conjugation Reaction cluster_2 Validation Target Protein Target Protein Engineered Carbonyl Site Engineered Carbonyl Site Target Protein->Engineered Carbonyl Site Site-directed Mutagenesis or Enzymatic Modification Conjugation Conjugation Engineered Carbonyl Site->Conjugation This compound This compound This compound->Conjugation Conjugated Protein Conjugated Protein Conjugation->Conjugated Protein Mass Spectrometry Mass Spectrometry Conjugated Protein->Mass Spectrometry Site & Efficiency SDS-PAGE SDS-PAGE Conjugated Protein->SDS-PAGE MW Shift HIC HIC Conjugated Protein->HIC DPR

Caption: Workflow for site-specific modification with this compound and subsequent validation.

G Protein with Glycosylation Protein with Glycosylation Periodate Oxidation Periodate Oxidation Protein with Glycosylation->Periodate Oxidation NaIO4 Protein with Aldehyde Protein with Aldehyde Periodate Oxidation->Protein with Aldehyde Conjugation Conjugation Protein with Aldehyde->Conjugation Hydrazide Linker Hydrazide Linker Hydrazide Linker->Conjugation Stable Hydrazone Bond Stable Hydrazone Bond Conjugation->Stable Hydrazone Bond

Caption: Signaling pathway for hydrazide-based modification of glycosylated proteins.

Conclusion

The validation of site-specific protein modification is a critical aspect of bioconjugate development. Hydrazide-based linkers, exemplified by this compound, offer a reliable and specific method for protein conjugation. A thorough validation process, employing a combination of analytical techniques such as mass spectrometry, HIC, and SDS-PAGE, is essential to characterize the resulting bioconjugate fully. By understanding the principles and protocols outlined in this guide, researchers can confidently develop and validate site-specifically modified proteins for a wide range of applications in research and medicine.

References

A Researcher's Guide to Bioconjugation: Quantifying the Efficiency of 4-Hydrazino-4-oxobutanamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient coupling of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. This guide provides a comparative analysis of 4-Hydrazino-4-oxobutanamide, a hydrazide-containing crosslinker, against other prevalent conjugation chemistries. By examining experimental data and detailed protocols, researchers and drug development professionals can make informed decisions to optimize their conjugation strategies.

Performance Comparison of Conjugation Chemistries

The selection of a conjugation reagent is a critical decision that influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[1] The following table summarizes the key performance characteristics of hydrazone formation, the chemistry utilized by this compound, in comparison to other widely used bioconjugation methods.

Conjugation ChemistryReactive GroupsBond FormedTypical EfficiencyReaction ConditionsStabilityKey AdvantagesKey Disadvantages
Hydrazone Formation Hydrazide + Aldehyde/KetoneHydrazone>90% with catalysis[2]pH 5-7[2]Stable, but can be reversible under acidic conditions[3]Highly specific, bioorthogonalSlower reaction rates at neutral pH, potential for reversibility
Amine-to-Sulfhydryl NHS Ester + MaleimideThioetherHighpH 7.2-7.5 (Maleimide), pH 7-9 (NHS Ester)HighWell-established, high efficiencyPotential for maleimide hydrolysis and reaction with other nucleophiles
Carbodiimide Carboxyl + AmineAmideHighpH 4.5-7.5High"Zero-length" crosslinker, no spacer armPotential for side reactions (e.g., N-acylurea formation)
Click Chemistry (Copper-Free) Azide + Alkyne (e.g., DBCO)TriazoleHighPhysiological conditionsVery High[1]Bioorthogonal, very high stability and specificity[1]Can be sterically demanding, reagents can be expensive

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of crosslinkers.[4] The following protocols provide a framework for performing a typical hydrazone conjugation reaction and a method for quantifying the efficiency.

Protocol 1: General Procedure for Hydrazone-Mediated Bioconjugation

This protocol describes the conjugation of a hydrazide-modified molecule (such as one functionalized with this compound) to an aldehyde-containing biomolecule.

Materials:

  • Hydrazide-modified molecule (e.g., protein, peptide)

  • Aldehyde-containing biomolecule (can be generated by periodate oxidation of sugars)

  • Conjugation Buffer: 100 mM MES, pH 5.5

  • Aniline (optional, as a catalyst)[2]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the hydrazide-modified molecule and the aldehyde-containing biomolecule in the Conjugation Buffer.

  • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[2]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Stop the reaction by adding the quenching solution to consume unreacted aldehydes.

  • Purify the conjugate using a suitable chromatography method to remove excess reagents.

  • Characterize the conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 2: Quantification of Conjugation Efficiency using Spectrophotometry

The efficiency of the conjugation reaction can be monitored by spectrophotometry if one of the components has a unique absorbance signature. The formation of a bis-aryl hydrazone, for example, results in a chromophore that absorbs at 354 nm, allowing for quantification.[5][6]

Procedure:

  • Measure the absorbance of the purified conjugate solution at the characteristic wavelength of the incorporated chromophore (e.g., 354 nm for a bis-aryl hydrazone).[6]

  • Calculate the concentration of the incorporated molecule using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the chromophore, b is the path length of the cuvette, and c is the molar concentration.

  • Determine the concentration of the biomolecule (e.g., protein) using a standard protein assay (e.g., BCA assay).

  • The conjugation efficiency can be expressed as the molar ratio of the incorporated molecule to the biomolecule.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical bioconjugation workflow.

G cluster_0 Preparation cluster_1 Modification cluster_2 Conjugation & Purification Biomolecule_A Biomolecule A (e.g., Protein) Modification_A Introduce Aldehyde (e.g., Periodate Oxidation) Biomolecule_A->Modification_A Aldehyde_Biomolecule Aldehyde-containing Biomolecule A Modification_A->Aldehyde_Biomolecule Conjugation Hydrazone Formation (pH 5-7) Aldehyde_Biomolecule->Conjugation Biomolecule_B Biomolecule B (e.g., Drug, Fluorophore) Modification_B Functionalize with This compound Biomolecule_B->Modification_B Hydrazide_Biomolecule Hydrazide-functionalized Biomolecule B Modification_B->Hydrazide_Biomolecule Hydrazide_Biomolecule->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: Workflow for hydrazone-mediated bioconjugation.

G Start Purified Conjugate Measure_Absorbance Measure Absorbance at Characteristic Wavelength Start->Measure_Absorbance Protein_Assay Perform Protein Assay (e.g., BCA) Start->Protein_Assay Calculate_Chromophore_Conc Calculate Chromophore Concentration (Beer-Lambert Law) Measure_Absorbance->Calculate_Chromophore_Conc Calculate_Efficiency Calculate Molar Ratio (Chromophore:Protein) Calculate_Chromophore_Conc->Calculate_Efficiency Calculate_Protein_Conc Calculate Protein Concentration Protein_Assay->Calculate_Protein_Conc Calculate_Protein_Conc->Calculate_Efficiency End Conjugation Efficiency Calculate_Efficiency->End

Caption: Quantifying conjugation efficiency via spectrophotometry.

References

A Comparative Guide to Spectrophotometric and Alternative Assays for Hydrazone Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of hydrazone bond formation is a critical aspect of various scientific disciplines, including drug delivery, bioconjugation, and materials science. The ability to accurately measure the extent and rate of this reaction is essential for optimizing reaction conditions, characterizing conjugates, and ensuring the quality and consistency of products. This guide provides an objective comparison of the widely used spectrophotometric assay with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and fluorescence assays—for the quantification of hydrazone bond formation.

At a Glance: Comparison of Analytical Methods

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Fluorescence Assay
Principle Measures the absorbance of a chromophoric hydrazone product.Separates components of a mixture followed by detection (UV-Vis or fluorescence).Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field for absolute quantification.Measures the fluorescence of a fluorogenic hydrazone product.
Primary Output Absorbance, which is proportional to concentration.Chromatogram showing separated peaks with corresponding areas.NMR spectrum with signals whose integrals are proportional to molar concentration.Fluorescence intensity, which is proportional to concentration.
Quantification Requires a calibration curve with a standard of the hydrazone product.Requires a calibration curve with a standard of the hydrazone product.Absolute quantification is possible using an internal standard without a specific hydrazone standard.[1][2]Requires a calibration curve with a standard of the fluorescent hydrazone.
Sensitivity Moderate. LOD and LOQ are typically in the µM range.[3]High. Can detect and quantify low concentrations, often in the µM to nM range.Lower compared to other methods; typically requires higher concentrations (µM to mM range).Very high. Can achieve detection limits in the nM to pM range.[4][5][6][7]
Selectivity Can be prone to interference from other absorbing species in the mixture.High. Provides excellent separation of the hydrazone from reactants and byproducts.High. Provides structural information and can distinguish between isomers.High, especially with probes designed for specific reactions.
Throughput High. Can be performed in a plate reader for multiple samples.Moderate. Each sample requires a chromatographic run.Low. Requires longer acquisition times per sample.High. Can be adapted for high-throughput screening in plate-based formats.
Cost Low. Spectrophotometers are common and relatively inexpensive laboratory equipment.[8]High. Requires specialized equipment and more expensive consumables.[8][9]Very high. NMR spectrometers are expensive to purchase and maintain.Moderate to high, depending on the fluorometer and the cost of specific probes.
Ease of Use Simple and straightforward.Requires expertise in method development and instrument operation.[9]Requires a high level of expertise for data acquisition and analysis.Generally simple, but can require optimization of probe and reaction conditions.

Spectrophotometric Assay for Hydrazone Bond Formation

The spectrophotometric assay is a widely adopted method for monitoring hydrazone bond formation due to its simplicity, cost-effectiveness, and real-time monitoring capabilities.[8] This technique relies on the formation of a hydrazone product that possesses a unique chromophore, allowing for its quantification by measuring the absorbance of light at a specific wavelength.

A common approach involves the reaction of a hydrazine-containing compound with an aldehyde or ketone that results in a hydrazone with a distinct UV-Vis absorbance maximum. For instance, the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH) yields intensely colored 2,4-dinitrophenylhydrazones, which can be quantified. Another example is the reaction with p-dimethylaminobenzaldehyde, which forms a yellow-colored product with an absorbance maximum around 458 nm.[3]

Spectrophotometric_Workflow Workflow for Spectrophotometric Assay cluster_prep Sample Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reactants Prepare Reactant Solutions (Hydrazine & Carbonyl Compound) Mix Mix Reactants in Buffer Reactants->Mix Standards Prepare Hydrazone Standards (Known Concentrations) Cal_Curve Generate Calibration Curve (Absorbance vs. Concentration) Standards->Cal_Curve Incubate Incubate at Controlled Temperature Mix->Incubate Measure_Abs Measure Absorbance at λmax (e.g., 354 nm or 458 nm) Incubate->Measure_Abs Measure_Abs->Cal_Curve Quantify Quantify Hydrazone Concentration in Unknown Samples Cal_Curve->Quantify

Workflow for the spectrophotometric quantification of hydrazone bond formation.

Experimental Protocol: Spectrophotometric Assay

Objective: To quantify the formation of a hydrazone by monitoring the change in absorbance.

Materials:

  • Hydrazine derivative solution (e.g., 10 mM in a suitable buffer)

  • Carbonyl compound solution (e.g., 10 mM in the same buffer)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a UV-transparent microplate

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the purified hydrazone product.

    • Scan the absorbance of the solution from 200 to 800 nm to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of dilutions of the purified hydrazone product of known concentrations in the reaction buffer.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Kinetic Monitoring of Hydrazone Formation:

    • Equilibrate the spectrophotometer at the desired reaction temperature.

    • In a cuvette, mix the hydrazine derivative and carbonyl compound solutions in the reaction buffer to initiate the reaction.

    • Immediately start recording the absorbance at the λmax at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Quantification:

    • Use the calibration curve to convert the final absorbance value of the reaction mixture into the concentration of the hydrazone formed.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the absorbance versus time plot.

Alternative Analytical Methods

While spectrophotometry is a valuable tool, other techniques can offer advantages in terms of selectivity, sensitivity, and the ability to provide more detailed information about the reaction products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to separate the hydrazone product from the starting materials, byproducts, and any impurities.[9][10] This high selectivity makes it particularly useful for analyzing complex reaction mixtures. Quantification is typically achieved using a UV-Vis or fluorescence detector.

Advantages over Spectrophotometry:

  • Higher Selectivity: Resolves the hydrazone peak from other components, reducing the risk of interference.[11]

  • Higher Sensitivity: Can detect lower concentrations of the product.

  • Versatility: Can be coupled with mass spectrometry (LC-MS) for definitive identification of the products.

Disadvantages:

  • Lower Throughput: Analysis of each sample requires a separate chromatographic run.

  • Higher Cost: HPLC systems and consumables are more expensive.[8]

  • Complexity: Requires more expertise for method development and operation.[9]

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify the hydrazone product from a reaction mixture.

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Reaction mixture containing the hydrazone

  • Purified hydrazone standard

Procedure:

  • Method Development:

    • Optimize the mobile phase gradient to achieve good separation between the starting materials and the hydrazone product.

    • Determine the retention time of the hydrazone peak by injecting a standard solution.

  • Prepare a Calibration Curve:

    • Prepare a series of dilutions of the purified hydrazone standard.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Inject the reaction mixture onto the HPLC.

    • Identify the hydrazone peak based on its retention time.

    • Integrate the area of the hydrazone peak.

  • Quantification:

    • Use the calibration curve to determine the concentration of the hydrazone in the reaction mixture based on its peak area.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the absolute quantification of a substance in a sample without the need for a calibration curve of the analyte itself.[1][2] Instead, a certified internal standard of known concentration is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Advantages over Spectrophotometry:

  • Absolute Quantification: Does not require a purified standard of the hydrazone product.[1]

  • Structural Information: Provides detailed structural information about the product, including the identification of isomers.

  • High Selectivity: Signals from different molecules are typically well-resolved.

Disadvantages:

  • Lower Sensitivity: Requires relatively high concentrations of the analyte.

  • Low Throughput: Each sample requires a significant amount of time for data acquisition.

  • Very High Cost: NMR spectrometers are a major capital investment.

Experimental Protocol: qNMR Analysis

Objective: To determine the absolute concentration of a hydrazone in a reaction mixture.

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

  • Reaction mixture

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent.

    • Accurately add a known volume or weight of the reaction mixture to the internal standard solution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the hydrazone product and a signal from the internal standard.

    • The concentration of the hydrazone can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / V_sample)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons giving rise to the signal

    • MW = molecular weight

    • m = mass

    • V = volume

Fluorescence Assay

Fluorescence-based assays offer exceptional sensitivity for the detection of hydrazone bond formation.[6][7] These assays typically involve a "turn-on" mechanism where a non-fluorescent or weakly fluorescent reactant forms a highly fluorescent hydrazone product upon reaction.

Advantages over Spectrophotometry:

  • Very High Sensitivity: Can detect much lower concentrations of the product, often in the nanomolar range.[4][5][6][7]

  • High Selectivity: The fluorescent signal is specific to the formation of the product.

  • Suitability for Biological Systems: The high sensitivity makes it ideal for in vitro and in vivo imaging applications.

Disadvantages:

  • Requires a Fluorogenic Reactant: A specific fluorescent probe needs to be designed or selected for the reaction of interest.

  • Potential for Quenching: The fluorescence signal can be affected by other components in the sample.

Experimental Protocol: Fluorescence Assay

Objective: To quantify hydrazone formation using a fluorogenic probe.

Materials:

  • Fluorogenic hydrazine or carbonyl probe

  • The other reactant for the hydrazone formation

  • Reaction buffer

  • Fluorometer or fluorescence plate reader

  • Purified fluorescent hydrazone standard

Procedure:

  • Characterize the Fluorescent Probe:

    • Determine the excitation and emission maxima of the fluorescent hydrazone product.

  • Prepare a Calibration Curve:

    • Prepare a series of dilutions of the purified fluorescent hydrazone standard.

    • Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths.

    • Plot a graph of fluorescence intensity versus concentration.

  • Kinetic Monitoring:

    • In a cuvette or microplate well, mix the fluorogenic probe and the other reactant in the reaction buffer.

    • Monitor the increase in fluorescence intensity over time until the reaction is complete.

  • Quantification:

    • Use the calibration curve to convert the final fluorescence intensity into the concentration of the hydrazone formed.

Method_Comparison Comparison of Analytical Methods for Hydrazone Quantification cluster_spectro UV-Vis Spectrophotometry cluster_hplc HPLC cluster_qnmr qNMR cluster_fluoro Fluorescence Assay Spectro Simple & Fast Low Cost Spectro_Con Lower Selectivity Requires Chromophore HPLC High Selectivity High Sensitivity HPLC_Con Slower Throughput Higher Cost qNMR Absolute Quantification Structural Information qNMR_Con Low Sensitivity Very High Cost Fluoro Very High Sensitivity Good for Imaging Fluoro_Con Requires Fluorogenic Probe Susceptible to Quenching Central_Topic Hydrazone Quantification Central_Topic->Spectro Commonly Used Central_Topic->HPLC For Complex Mixtures Central_Topic->qNMR For Absolute & Structural Analysis Central_Topic->Fluoro For High Sensitivity Needs

Logical relationship between different analytical methods for hydrazone quantification.

Conclusion

The choice of the most appropriate analytical method for quantifying hydrazone bond formation depends on the specific requirements of the study. UV-Vis spectrophotometry remains a valuable and accessible tool for routine analysis and kinetic studies, especially when a distinct chromophoric product is formed. For applications requiring higher selectivity and sensitivity, particularly in complex matrices, HPLC is the method of choice. When absolute quantification without a product standard is necessary and structural information is paramount, qNMR offers unparalleled advantages, albeit at a higher cost and lower throughput. Finally, for applications demanding the utmost sensitivity, such as in biological imaging or trace analysis, fluorescence assays provide a powerful solution, provided a suitable fluorogenic probe is available. A thorough understanding of the strengths and limitations of each technique will enable researchers to select the most fitting approach for their specific analytical needs.

References

A Comparative Guide to pH-Sensitive Linkers for Drug Delivery: Alternatives to 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize pH-sensitive drug delivery systems, this guide offers an objective comparison of alternatives to hydrazone-based linkers like 4-Hydrazino-4-oxobutanamide. We present a data-driven analysis of prominent pH-sensitive linkages, including cis-aconityl, orthoester, vinyl ether, and imine linkers, supported by experimental data on their drug release performance.

The targeted delivery of therapeutic agents to specific pathological sites, such as tumors or inflamed tissues, which often exhibit a lower pH compared to healthy tissues, is a paramount goal in modern medicine. pH-sensitive linkers, which are stable at physiological pH (7.4) but cleave in acidic environments, are crucial components in the design of such smart drug delivery systems. While hydrazone linkers have been widely utilized, a range of alternative chemistries offer distinct advantages in terms of release kinetics, stability, and synthetic accessibility. This guide provides a comparative overview to aid in the rational selection of the optimal pH-sensitive linker for your drug delivery application.

Comparative Performance of pH-Sensitive Linkers

The efficacy of a pH-sensitive drug delivery system is critically dependent on the linker's ability to retain the drug in circulation and release it efficiently at the target site. The following table summarizes quantitative data on the drug release profiles of various alternatives to hydrazone linkers.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as the drug molecule, carrier system, and specific assay parameters may vary between studies.

Linker TypeDrugDelivery SystempHTime (hours)Drug Release (%)Stability at pH 7.4Reference
Hydrazone DoxorubicinPolymeric Micelles5.048~80Stable with minimal release[1]
DoxorubicinPolyethylenimine Conjugate5.525~74.6Slow release (~52.4% in 25h)[2]
cis-Aconityl DoxorubicinPoly(vinyl alcohol) Conjugate5.03Half-life of 3hVery stable[3]
DaunomycinMacromolecular Carrier4.03CompleteStable for up to 96h[1]
Orthoester DoxorubicinNanogels5.024~75.9-[4]
Model DrugSpiro-di-orthoester6.0156524% release after 15h[1]
Imine DoxorubicinBranched Star Polymer Micelles6.04834Almost no release[4]
DoxorubicinCovalent Organic Framework5.4-5432% release[5]
Vinyl Ether PaclitaxelProdrug Micelles5.0-~98~40% release[2]

Mechanisms of pH-Sensitive Drug Release

The cleavage of pH-sensitive linkers is triggered by the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. The following diagrams illustrate the hydrolysis mechanisms of different linker types.

pH_Sensitive_Linker_Cleavage_Mechanisms cluster_hydrazone Hydrazone Linker cluster_cis_aconityl cis-Aconityl Linker cluster_orthoester Orthoester Linker Hydrazone Drug-N-N=C-Carrier Protonation Protonation (H+) Hydrazone->Protonation Hydrolysis Hydrolysis (H2O) Protonation->Hydrolysis Released_Drug Drug-NH-NH2 Hydrolysis->Released_Drug Carrier O=C-Carrier Hydrolysis->Carrier Cis_Aconityl Drug-NH-CO-C(COOH)=CH-CO-Carrier Intramolecular_Cyclization Intramolecular Cyclization (H+) Cis_Aconityl->Intramolecular_Cyclization Released_Drug_CA Drug-NH2 Intramolecular_Cyclization->Released_Drug_CA Aconitic_Anhydride Aconitic Anhydride-Carrier Intramolecular_Cyclization->Aconitic_Anhydride Orthoester Drug-O-C(OR')2-Carrier Protonation_OE Protonation (H+) Orthoester->Protonation_OE Hydrolysis_OE Hydrolysis (H2O) Protonation_OE->Hydrolysis_OE Released_Drug_OE Drug-OH Hydrolysis_OE->Released_Drug_OE Ester_Carrier O=C(OR')-Carrier Hydrolysis_OE->Ester_Carrier

Caption: Cleavage mechanisms of common pH-sensitive linkers.

Experimental Protocols

To facilitate the evaluation and comparison of different pH-sensitive linkers, we provide detailed methodologies for key experiments.

Synthesis of a cis-Aconityl-Doxorubicin Conjugate

This protocol is adapted from the work of Shen and Ryser, which describes the synthesis of aconityl-doxorubicin (ADOX)[3].

Materials:

  • Doxorubicin hydrochloride (DOX·HCl)

  • cis-Aconitic anhydride

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve DOX·HCl in anhydrous DMF.

  • Add TEA to the solution to neutralize the hydrochloride and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve cis-aconitic anhydride in anhydrous DMF.

  • Slowly add the cis-aconitic anhydride solution to the DOX solution with continuous stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Purify the cis- and trans-isomers of aconityl-doxorubicin using preparative HPLC.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Drug Release Assay

This general protocol can be adapted to evaluate the pH-sensitive release of a drug from various nanoparticle formulations.

Materials:

  • Drug-conjugated nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH 7.4

  • Acetate buffer or phosphate-citrate buffer at acidic pH values (e.g., 6.0, 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC system or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare a stock solution of the drug-conjugated nanoparticles in an appropriate solvent (e.g., deionized water or PBS).

  • Transfer a known amount of the nanoparticle solution into a dialysis bag.

  • Immerse the sealed dialysis bag into a larger volume of the release buffer (e.g., 50 mL of PBS at pH 7.4 or acidic buffer) in a container.

  • Place the container in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry[6][7].

  • Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative Release (%) = (Concentration at time t × Volume of release medium + Σ(Concentration at previous times × Volume of withdrawn aliquot)) / Initial amount of drug in nanoparticles × 100

  • Plot the cumulative drug release percentage as a function of time for each pH condition.

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Formulation cluster_release In Vitro Drug Release Study cluster_analysis Data Analysis Synthesis 1. Synthesize Drug-Linker Conjugate Formulation 2. Formulate Nanoparticles Synthesis->Formulation Characterization 3. Characterize Nanoparticles (Size, Zeta Potential, Drug Load) Formulation->Characterization Setup 4. Dialysis Setup in Buffers (pH 7.4 and acidic pH) Characterization->Setup Incubation 5. Incubate at 37°C with Shaking Setup->Incubation Sampling 6. Collect Aliquots at Time Intervals Incubation->Sampling Quantification 7. Quantify Released Drug (HPLC/UV-Vis) Sampling->Quantification Calculation 8. Calculate Cumulative Drug Release (%) Quantification->Calculation Plotting 9. Plot Release Profile vs. Time Calculation->Plotting

Caption: General workflow for evaluating pH-sensitive drug delivery.

Conclusion

The selection of a pH-sensitive linker is a critical design parameter in the development of targeted drug delivery systems. While hydrazones are a well-established option, alternatives such as cis-aconityl, orthoester, imine, and vinyl ether linkers offer a diverse range of release kinetics and chemical properties. This guide provides a starting point for researchers to compare these alternatives based on available data. However, for a definitive selection, it is crucial to perform head-to-head comparisons of different linkers conjugated to the specific drug and incorporated into the intended delivery vehicle under standardized in vitro and in vivo conditions. The experimental protocols provided herein offer a framework for conducting such evaluations to identify the optimal linker that balances stability in circulation with efficient, site-specific drug release.

References

A Comparative Guide to the Cleavage of 4-Hydrazino-4-oxobutanamide and Alternative Linkers for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of bioconjugates, the choice of a chemical linker is a critical determinant of experimental success. The ability to controllably cleave a linker to release a payload, such as a drug molecule from an antibody-drug conjugate (ADC) or a small molecule from a protein, is essential for accurate characterization and quantification. This guide provides a comparative analysis of the 4-hydrazino-4-oxobutanamide linker, a type of acid-labile hydrazone linker, against other common cleavable linkers. The performance of these linkers is evaluated based on their cleavage mechanisms, stability, and suitability for mass spectrometry workflows.

Quantitative Comparison of Cleavable Linker Performance

The stability of a linker in various physiological and experimental conditions is paramount. Premature cleavage can lead to misleading analytical results and, in the context of ADCs, off-target toxicity. Conversely, inefficient cleavage at the desired stage can hinder the detection and analysis of the released molecule. The following tables summarize quantitative data on the stability and cleavage characteristics of different linker types.

Table 1: In Vitro Stability of Hydrazone Linkers at Different pH Values

Hydrazone TypePrecursorspHHalf-life (t½)
Acylhydrazone4-(4-acetylphenoxy) butanoic acid + Acyl hydrazide7.4> 24 hours (6% hydrolysis)
4.5~2.4 minutes (97% release in 24h)[1]
Generic HydrazoneNot specifiedHuman Plasma (~pH 7.4)~2-3 days[2]
Phenylketone-derived HydrazonePhenylketone + HydrazideHuman/Mouse Plasma (~pH 7.4)~2 days[3]
Carbonate (acid-labile)Not specifiedHuman Plasma (~pH 7.4)~36 hours[4]

Table 2: Comparative In Vivo and In Vitro Stability of Different ADC Linkers

Linker TypeCleavage MechanismRepresentative LinkerADC ExampleAnimal Model/MatrixKey Stability Findings
Hydrazone pH-sensitiveN-acyl hydrazoneGemtuzumab ozogamicinHuman~1.5-2% hydrolysis per day in circulation[3]
Disulfide Glutathione-sensitiveSPDBDM4-containing ADCMouse PlasmaHalf-life of ~7 days[5]
Peptide Enzyme-sensitiveValine-Citrulline (Val-Cit)MMAE-containing ADCHuman PlasmaHalf-life of ~230 days[3]
Peptide Enzyme-sensitiveValine-Citrulline (Val-Cit)MMAE-containing ADCMouse PlasmaHalf-life of ~80 hours[3]
β-Glucuronide Enzyme-sensitiveGlucuronide-dipeptideMMAE-containing ADCRatExcellent plasma stability with no detectable payload loss over 7 days[5]

Cleavage Mechanisms and Experimental Workflows

The distinct cleavage mechanisms of these linkers are fundamental to their application in mass spectrometry analysis. Understanding these mechanisms allows for the design of appropriate experimental workflows for sample preparation and analysis.

This compound (Hydrazone) Linker

Hydrazone linkers, including the this compound linker, are characterized by their pH-sensitivity. They remain relatively stable at neutral pH (e.g., in the bloodstream) but are readily hydrolyzed under acidic conditions, such as those found in endosomes and lysosomes, or created in vitro for analytical purposes.[1]

cluster_0 Acid-Catalyzed Cleavage of this compound Linker Conjugate Biomolecule-Linker-Payload (Stable at pH 7.4) Acid Acidic Conditions (e.g., pH 4.5-5.5 or TFA) Conjugate->Acid Exposure to Acid Cleaved_Products Released Payload + Biomolecule-Linker Remnant Acid->Cleaved_Products Hydrolysis MS_Analysis Mass Spectrometry Analysis Cleaved_Products->MS_Analysis Analysis

Cleavage workflow for a hydrazone linker.
Alternative Cleavable Linkers

A variety of other cleavable linkers are employed in bioconjugation and mass spectrometry, each with a distinct trigger for cleavage.

cluster_1 Alternative Cleavable Linker Mechanisms Disulfide Disulfide Linker (R-S-S-R') Reducing_Agent Reducing Agent (e.g., Glutathione) Disulfide->Reducing_Agent Reduction Peptide Peptide Linker (e.g., Val-Cit) Protease Protease (e.g., Cathepsin B) Peptide->Protease Enzymatic Cleavage bGlucuronide β-Glucuronide Linker bGlucuronidase β-Glucuronidase bGlucuronide->bGlucuronidase Enzymatic Cleavage Cleaved_Disulfide Cleaved Products (R-SH + R'-SH) Reducing_Agent->Cleaved_Disulfide Cleaved_Peptide Cleaved Products Protease->Cleaved_Peptide Cleaved_bGlucuronide Cleaved Products bGlucuronidase->Cleaved_bGlucuronide

Cleavage mechanisms of alternative linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of linker cleavage.

Protocol 1: In Vitro Acid-Catalyzed Cleavage of a Hydrazone Linker

Objective: To determine the rate of hydrolytic cleavage of a hydrazone-linked conjugate under acidic conditions for mass spectrometry analysis.

Materials:

  • Purified hydrazone-linked conjugate (e.g., ADC or protein-small molecule conjugate)

  • Acidic buffer (e.g., 0.1 M acetate buffer, pH 5.0)

  • Neutral buffer (e.g., phosphate-buffered saline, pH 7.4) for control

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Dissolve the hydrazone-linked conjugate in the acidic buffer to a final concentration of 1 mg/mL. Prepare a control sample in the neutral buffer.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Quenching: Immediately quench the reaction by adding the quenching solution to raise the pH and stop the hydrolysis.

  • Sample Cleanup: If necessary, perform a sample cleanup step such as solid-phase extraction (SPE) to remove buffer salts and other interfering substances.

  • LC-MS Analysis: Analyze the samples by LC-MS. The mobile phases can be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Use a gradient to separate the intact conjugate, the released payload, and other species.

  • Data Analysis: Quantify the peak areas of the intact conjugate and the released payload at each time point to determine the cleavage kinetics.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of premature payload release in a biological matrix.

Materials:

  • Purified linker-conjugate

  • Plasma from a relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • Analytical method to quantify intact conjugate and released payload (e.g., ELISA, LC-MS/MS)

Procedure:

  • Incubation: Incubate the linker-conjugate at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Analysis: Analyze the samples to quantify the amount of intact conjugate and released payload.[2]

    • ELISA: Can be used to determine the concentration of the total biomolecule (e.g., antibody) and the conjugated biomolecule. The difference indicates the extent of deconjugation.[2]

    • LC-MS/MS: A more sensitive method to directly quantify the free payload. Immuno-affinity capture may be used to enrich the conjugate from the plasma matrix before LC-MS analysis.[2]

Conclusion

The selection of a cleavable linker is a critical aspect of designing experiments that involve the analysis of bioconjugates by mass spectrometry. The this compound linker, as a type of hydrazone linker, offers the advantage of pH-dependent cleavage, allowing for controlled release of a payload under acidic conditions. However, the stability of hydrazone linkers can vary significantly based on their specific chemical structure. For applications requiring high plasma stability, alternative linkers such as enzyme-cleavable peptide or β-glucuronide linkers may offer superior performance.[3][5] A thorough understanding of the cleavage kinetics and stability of the chosen linker is essential for the successful development of robust and reliable mass spectrometry-based analytical methods.

References

Safety Operating Guide

Safe Disposal of 4-Hydrazino-4-oxobutanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Hydrazino-4-oxobutanamide as a hazardous chemical waste. Due to its hydrazino functional group, it is imperative to handle this compound with extreme caution, adhering to all institutional and regulatory safety protocols.

This guide provides comprehensive procedures for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following protocols are based on established safety practices for handling hydrazide compounds and should be executed in conjunction with your institution's specific hazardous waste management policies.

I. Chemical and Physical Properties

A summary of the known and extrapolated data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's hazard profile.

PropertyValueSource
Molecular Formula C₄H₉N₃O₂[1]
Molecular Weight 131.13 g/mol [1]
Appearance Assumed to be a solidGeneral knowledge
CAS Number 130673-36-8[1]
Purity 95%[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]

II. Experimental Protocol: Waste Handling and Disposal

The following step-by-step procedure outlines the safe disposal of this compound. This protocol is designed to minimize exposure and ensure compliance with safety regulations.

A. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][4] If aerosolization is possible, a respirator may be necessary.

B. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.[3]

  • Ensure adequate ventilation.[3]

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Using non-sparking tools, carefully sweep or collect the material into a designated, labeled hazardous waste container.[3]

  • Decontaminate the spill area. A 10% caustic solution can be used for this purpose.[3]

  • Ventilate the area until the disposal is complete.[3]

C. Waste Collection and Storage

  • Container: Use a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5] Do not use abbreviations.

  • Storage: Store the waste container in a designated satellite accumulation area.[5][6] This area should be cool, dry, and well-ventilated, away from incompatible materials such as oxidizing agents and strong acids.[7]

D. Disposal Procedure

  • Do Not Drain Dispose: Never dispose of this compound down the drain.[6]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[8][9]

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.[5][6]

E. Chemical Treatment (for large quantities, consult with EHS)

For larger quantities of hydrazine-containing waste, chemical treatment to reduce its hazard may be an option, but this should only be performed by trained personnel in a controlled environment and in accordance with all regulations. A common method for the destruction of hydrazines is through oxidation.[10]

  • Oxidizing Agents: Dilute solutions of sodium hypochlorite or calcium hypochlorite can be used.[9][10] Hydrogen peroxide is also an effective oxidizing agent.[7][10]

  • Procedure: The waste should be diluted to a low concentration (e.g., <5%) before the slow addition of the oxidizing agent.[9] The reaction can be exothermic and may release nitrogen gas.

III. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Ventilate 3. Absorb 4. Collect 5. Decontaminate spill_check->spill_procedure Yes collect_waste Collect Waste in a Labeled, Compatible Container spill_check->collect_waste No spill_procedure->collect_waste storage Store in Designated Satellite Accumulation Area collect_waste->storage disposal_request Request Hazardous Waste Pickup (Contact EHS) storage->disposal_request end End: Waste Disposed of by Authorized Personnel disposal_request->end

References

Essential Safety and Operational Guide for 4-Hydrazino-4-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

As a derivative of hydrazine, 4-Hydrazino-4-oxobutanamide should be handled as a hazardous substance. The potential hazards are outlined below.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Presumed ToxicHarmful or fatal if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/IrritationPresumed IrritantCauses skin irritation.[4]
Serious Eye Damage/Eye IrritationPresumed IrritantCauses serious eye irritation.[4]
Respiratory or Skin SensitizationPotential SensitizerMay cause an allergic skin reaction.[3]
CarcinogenicityPotential CarcinogenMay cause cancer.[3]

Signal Word: Warning [4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[2]

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNeoprene or nitrile gloves are recommended.[5] Consult the glove manufacturer's resistance chart.
Eyes/Face Safety goggles and face shieldUse tightly fitting safety goggles. A face shield is required when there is a splash hazard.[5][6]
Body Flame-resistant lab coatA flame-resistant lab coat and a chemical-resistant apron should be worn.[6]
Respiratory Respirator (if necessary)A full-face respirator with appropriate cartridges should be used as a backup to engineering controls if ventilation is inadequate.[5] Use should be based on a risk assessment.

Experimental Workflow: Handling this compound

All handling of this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh the compound in the fume hood prep_materials->weigh Proceed to handling dissolve Prepare solution (if applicable) weigh->dissolve reaction Perform the experiment dissolve->reaction decontaminate Decontaminate work surfaces reaction->decontaminate Experiment complete dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[2]

    • Verify that the chemical fume hood is functioning correctly.

    • Put on all required PPE as specified in the table above.[2]

    • Gather all necessary equipment and reagents.

  • Handling :

    • Conduct all manipulations, including weighing and transferring, within the chemical fume hood.[2]

    • Use spark-proof tools if the compound is a fine powder to avoid ignition.[7]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.[7]

  • Post-Handling :

    • After use, securely seal the container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7]

    • Thoroughly decontaminate the work area.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling.[3]

Emergency Response: Spill and Exposure

In the event of a spill or exposure, immediate action is critical.

G cluster_contain Containment cluster_cleanup Cleanup (if safe) cluster_exposure Exposure Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate skin Skin: Remove clothing, wash for 15 min spill->skin Skin Contact eye Eyes: Flush with water for 15 min spill->eye Eye Contact inhalation Inhalation: Move to fresh air spill->inhalation Inhalation ingestion Ingestion: Seek immediate medical attention spill->ingestion Ingestion notify Notify supervisor and EHS evacuate->notify absorb Absorb spill with inert material notify->absorb If spill is small and can be handled safely collect Collect waste in a sealed container absorb->collect decontaminate Decontaminate the area collect->decontaminate medical medical skin->medical Seek medical attention eye->medical Seek medical attention inhalation->medical Seek medical attention ingestion->medical Seek medical attention

Caption: Emergency response workflow for spills and exposure.

Spill Procedure :

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office.

  • For small spills, wear appropriate PPE, cover the spill with an absorbent, non-combustible material, and collect it in a sealed container for disposal.

First-Aid Measures :

  • Inhalation : Move the individual to fresh air. Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.[8]
Contaminated PPE Double-bag and dispose of as hazardous waste.
Empty Containers The first rinse of the container must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on institutional policies. Deface the label before disposing of the rinsed container.[8]

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-Hydrazino-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.